Product packaging for Semotiadil recemate fumarate(Cat. No.:)

Semotiadil recemate fumarate

カタログ番号: B1662754
分子量: 652.7 g/mol
InChIキー: DIEJEELGDWGUCV-WLHGVMLRSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Semotiadil recemate fumarate is the recemate of Semotiadil fumarate. Semotiadil fumarate is a novel vasoselective Ca2+ channel antagonist.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H36N2O10S B1662754 Semotiadil recemate fumarate

特性

IUPAC Name

2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O6S.C4H4O4/c1-30(14-16-34-21-10-12-25-26(18-21)37-19-36-25)13-6-15-35-24-11-9-20(33-3)17-22(24)28-29(32)31(2)23-7-4-5-8-27(23)38-28;5-3(6)1-2-4(7)8/h4-5,7-12,17-18,28H,6,13-16,19H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEJEELGDWGUCV-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N2O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Semotiadil Racemate Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semotiadil (B55868), a benzothiazine derivative, is a potent calcium channel antagonist with a significant vasoselective profile.[1] This technical guide delineates the core mechanism of action of semotiadil racemate fumarate (B1241708), focusing on its molecular interactions, cellular effects, and the consequential physiological responses. The primary mechanism involves the blockade of voltage-dependent L-type calcium channels, leading to a reduction in calcium influx into vascular smooth muscle and cardiac cells. This action results in vasodilation and a negative inotropic effect, which are beneficial in the management of cardiovascular conditions such as angina pectoris and hypertension.[2][3] Furthermore, evidence suggests secondary mechanisms, including the inhibition of intracellular calcium release and antioxidant properties, which may contribute to its overall therapeutic profile.[4][5] This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Primary Mechanism of Action: L-Type Calcium Channel Blockade

Semotiadil's principal mechanism of action is the inhibition of L-type voltage-gated calcium channels.[6] This blockade is dose-dependent and exhibits characteristics of use- and rate-dependence, similar to verapamil-type calcium channel antagonists.[7][8] By binding to the α1 subunit of the L-type calcium channel, semotiadil effectively reduces the influx of extracellular calcium into cells.[9]

Signaling Pathway of L-Type Calcium Channel Inhibition

The binding of semotiadil to the L-type calcium channel prevents the conformational change required for channel opening in response to membrane depolarization. This leads to a cascade of downstream effects, primarily in vascular smooth muscle and cardiac myocytes.

cluster_membrane Cell Membrane cluster_cytosol Cytosol MembraneDepolarization Membrane Depolarization LTypeCaChannel L-Type Ca²⁺ Channel (α1 Subunit) MembraneDepolarization->LTypeCaChannel Activates CaInflux ↓ Ca²⁺ Influx LTypeCaChannel->CaInflux Semotiadil Semotiadil Semotiadil->LTypeCaChannel Inhibits IntracellularCa ↓ Intracellular [Ca²⁺] CaInflux->IntracellularCa Calmodulin Calmodulin Activation IntracellularCa->Calmodulin Reduced Activation MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Reduced Activation Contraction Smooth Muscle Contraction Cardiac Myocyte Contraction MLCK->Contraction Reduced PhysiologicalResponse Vasodilation ↓ Cardiac Contractility Contraction->PhysiologicalResponse Leads to cluster_cell Vascular Smooth Muscle Cell Agonist Agonist (e.g., Norepinephrine) Receptor Gq-protein coupled receptor Agonist->Receptor Activates PLC Phospholipase C (PLC) Receptor->PLC Activates IP3 Inositol Trisphosphate (IP₃) PLC->IP3 Generates SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates CaRelease ↓ Ca²⁺ Release SR->CaRelease IntracellularCa ↓ Intracellular [Ca²⁺] CaRelease->IntracellularCa Semotiadil Semotiadil Semotiadil->SR Inhibits Contraction ↓ Contraction IntracellularCa->Contraction CellIsolation Isolate Cardiomyocytes CellPatching Form Gigaohm Seal and Establish Whole-Cell Configuration CellIsolation->CellPatching ElectrodePrep Prepare Patch Pipette ElectrodePrep->CellPatching VoltageClamp Apply Voltage-Clamp Protocol (Holding and Test Potentials) CellPatching->VoltageClamp BaselineRecording Record Baseline L-Type Ca²⁺ Current VoltageClamp->BaselineRecording DrugApplication Apply Semotiadil BaselineRecording->DrugApplication PostDrugRecording Record L-Type Ca²⁺ Current in Presence of Semotiadil DrugApplication->PostDrugRecording DataAnalysis Analyze Current Amplitude and Kinetics PostDrugRecording->DataAnalysis

References

Semotiadil Fumarate: A Novel Vasoselective Calcium Channel Antagonist - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semotiadil (B55868) fumarate (B1241708) is a novel benzothiazine derivative that acts as a potent and long-acting vasoselective calcium channel antagonist.[1][2] By primarily blocking voltage-dependent L-type calcium channels, it inhibits calcium influx into vascular smooth muscle cells, leading to vasodilation.[3] Preclinical studies have demonstrated its efficacy in animal models of angina and hypertension, suggesting a favorable pharmacological profile compared to existing calcium channel blockers.[2][4] This technical guide provides a comprehensive overview of semotiadil fumarate, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Vasoselective L-Type Ca2+ Channel Blockade

Semotiadil exerts its primary pharmacological effect by inhibiting the influx of extracellular calcium (Ca2+) into vascular smooth muscle cells through voltage-dependent L-type Ca2+ channels.[3] This blockade leads to a decrease in intracellular Ca2+ concentration, which in turn inhibits the activation of calmodulin and myosin light chain kinase, ultimately resulting in smooth muscle relaxation and vasodilation.

The vasoselectivity of semotiadil is a key characteristic, indicating a greater potency for vascular smooth muscle compared to cardiac muscle.[4] This selectivity profile suggests a lower propensity for negative inotropic and chronotropic effects on the heart, which can be advantageous in certain clinical settings.[4]

Signaling Pathway of Semotiadil Action

Semotiadil_Mechanism cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell Depolarization Depolarization LTypeCaChannel L-Type Ca2+ Channel Depolarization->LTypeCaChannel activates Ca_influx Ca2+ Influx LTypeCaChannel->Ca_influx Vasodilation Vasodilation LTypeCaChannel->Vasodilation Ca_Calmodulin Ca2+-Calmodulin Complex Ca_influx->Ca_Calmodulin forms MLCK_active MLCK (active) Ca_Calmodulin->MLCK_active activates MLCK_inactive MLCK (inactive) MLCK_inactive->MLCK_active MyosinLC_P Phosphorylated Myosin Light Chain MLCK_active->MyosinLC_P phosphorylates Contraction Contraction MyosinLC_P->Contraction Semotiadil Semotiadil Semotiadil->LTypeCaChannel blocks

Caption: Mechanism of action of semotiadil in vascular smooth muscle cells.

Quantitative Pharmacology

The following tables summarize the key quantitative data for semotiadil fumarate from various preclinical studies, providing a comparative perspective with other calcium channel blockers.

Table 1: In Vitro Vasodilatory and Ca2+ Antagonistic Activity
PreparationParameterSemotiadilDiltiazemVerapamilNifedipineNicardipineReference
Pig Coronary ArterypA28.42----[1]
Pig Coronary Artery (KCl-contracted)EC50 (mol/l)5.7 x 10⁻⁸----[1]
Porcine Coronary Arteries (High KCl-induced contraction)InhibitionConcentration-dependent (0.1 and 1 µM)Concentration-dependent (0.1 and 1 µM)---[3]
Porcine Coronary Arteries (Histamine-induced contraction)InhibitionConcentration-dependent (1 and 10 µM)Concentration-dependent (1 and 10 µM)---[3]
Table 2: In Vivo Antihypertensive Effects in Spontaneously Hypertensive Rats (SHRs)
DrugDose (mg/kg, p.o.)Maximum Hypotensive EffectDuration of ActionEffect on Heart RateReference
Semotiadil10Dose-dependent hypotension> 6 hrSlight increase[2]
Semotiadil30Dose-dependent hypotension~18 hrSlight increase[2]
Diltiazem30Dose-dependent hypotension< 6 hrBradycardia[2]
Diltiazem100Dose-dependent hypotension< 8 hrBradycardia[2]
Nifedipine1Dose-dependent hypotension< 2 hrMarked tachycardia[2]
Nifedipine3Dose-dependent hypotension~4 hrMarked tachycardia[2]
Table 3: Antianginal Effects in a Rat Experimental Angina Model (Vasopressin-induced)
DrugDose (mg/kg, p.o.)Duration of EfficacyReference
Semotiadil10At least 9 hours[4]
Diltiazem30Less than 6 hours[4]
Nifedipine10Less than 9 hours[4]
Nisoldipine3Less than 6 hours[4]
Table 4: Selectivity for Coronary Artery vs. Myocardium in Isolated Perfused Rat Hearts
DrugConcentrationEffect on Cardiac ContractilityEffect on Coronary VasoconstrictionSelectivity ProfileReference
Semotiadil10⁻⁷ MSignificantly suppressedInhibitedIntermediate[4]
Diltiazem10⁻⁶ MReducedNo inhibitionLess vasoselective[4]
Nifedipine3x10⁻⁹ - 3x10⁻⁸ MNo reductionSignificantly inhibitedHighly vasoselective[4]
Nisoldipine3x10⁻¹⁰ - 10⁻⁸ MNo reductionSignificantly inhibitedHighly vasoselective[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of semotiadil fumarate.

Measurement of Cytosolic Ca2+ Level and Force of Contraction in Porcine Coronary Arteries

This protocol is adapted from the methodology described in the study by Kageyama et al. (1995).[3]

Objective: To determine the effect of semotiadil on intracellular Ca2+ concentration ([Ca2+]i) and contractile force in vascular smooth muscle.

Experimental Workflow:

Cytosolic_Ca_Protocol A 1. Tissue Preparation: Isolate porcine coronary arteries B 2. Fura-2 Loading: Incubate arterial strips with Fura-2 AM A->B C 3. Mounting: Mount strips in organ bath for simultaneous measurement of fluorescence and isometric tension B->C D 4. Stimulation: Induce contraction with high KCl or histamine (B1213489) C->D E 5. Drug Application: Administer semotiadil or vehicle D->E F 6. Data Acquisition: Record changes in Fura-2 fluorescence ratio (340/380 nm) and isometric tension E->F G 7. Analysis: Calculate changes in [Ca2+]i and contractile force F->G

Caption: Workflow for measuring cytosolic Ca2+ and contraction.

Detailed Steps:

  • Tissue Preparation:

    • Fresh porcine hearts are obtained from a local abattoir and transported in cold, oxygenated Krebs-Henseleit solution.

    • The left anterior descending coronary artery is dissected free from the surrounding tissue.

    • The artery is cut into rings (2-3 mm in width). The endothelium is removed by gently rubbing the intimal surface with a stainless-steel rod.

  • Fura-2 Loading:

    • Arterial strips are incubated in Krebs-Henseleit solution containing 5 µM Fura-2 acetoxymethyl ester (Fura-2 AM) and 0.02% cremophor EL for 4-5 hours at room temperature.

    • After loading, the strips are washed with fresh Krebs-Henseleit solution for 30 minutes to remove extracellular Fura-2 AM.

  • Simultaneous Measurement of [Ca2+]i and Tension:

    • The Fura-2-loaded arterial strip is mounted in a temperature-controlled organ bath (37°C) and continuously superfused with oxygenated Krebs-Henseleit solution.

    • One end of the strip is fixed, and the other is connected to an isometric force transducer to measure tension.

    • The strip is illuminated alternately with light at 340 nm and 380 nm, and the emitted fluorescence at 510 nm is measured using a photomultiplier tube.

    • The ratio of fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated, which is proportional to [Ca2+]i.

  • Experimental Procedure:

    • The arterial strips are equilibrated for 60-90 minutes under a resting tension of 1.5 g.

    • A stable baseline for both tension and fluorescence ratio is established.

    • Contractions are induced by either high potassium (KCl, 65.4 mM) solution or histamine (30 µM).

    • Once a stable contraction is achieved, semotiadil or other test compounds are added to the superfusion solution in a cumulative or non-cumulative manner.

    • The effects on both tension and the fluorescence ratio are continuously recorded.

Evaluation of Antianginal Activity in a Rat Experimental Angina Model

This protocol is based on the methodology used to assess the antianginal efficacy of semotiadil.[4]

Objective: To evaluate the protective effect of semotiadil against vasopressin-induced myocardial ischemia in rats.

Experimental Workflow:

Angina_Model_Protocol A 1. Animal Preparation: Anesthetize rats and insert ECG electrodes B 2. Drug Administration: Administer semotiadil or vehicle orally A->B C 3. Time Interval: Wait for a specific time period (e.g., 1, 3, 6, 9 hours) B->C D 4. Induction of Angina: Administer vasopressin intravenously C->D E 5. ECG Monitoring: Continuously record the electrocardiogram (ECG) D->E F 6. Analysis: Measure the ST-segment depression in the ECG E->F G 7. Comparison: Compare the extent of ST-segment depression between treated and control groups F->G

Caption: Workflow for the rat experimental angina model.

Detailed Steps:

  • Animal Preparation:

    • Male Sprague-Dawley rats (250-300 g) are used.

    • The animals are anesthetized with an appropriate anesthetic (e.g., pentobarbital (B6593769) sodium, 50 mg/kg, i.p.).

    • Subcutaneous needle electrodes are inserted into the limbs to record a standard lead II electrocardiogram (ECG).

    • A catheter is inserted into the jugular vein for intravenous drug administration.

  • Drug Administration:

    • Semotiadil fumarate or other test compounds are suspended in 0.5% methylcellulose (B11928114) solution and administered orally by gavage at the desired doses.

    • The control group receives the vehicle only.

  • Induction of Myocardial Ischemia:

    • At predetermined time points after oral administration of the test drug (e.g., 1, 3, 6, 9 hours), vasopressin (0.5-1.0 IU/kg) is injected intravenously to induce coronary artery spasm and subsequent myocardial ischemia.

  • ECG Recording and Analysis:

    • The ECG is continuously recorded before and after the vasopressin injection.

    • The primary endpoint is the change in the ST-segment of the ECG. A depression of the ST-segment is indicative of myocardial ischemia.

    • The magnitude of the ST-segment depression is measured and compared between the drug-treated groups and the vehicle-treated control group.

    • The duration of the antianginal effect is determined by assessing the time points at which a significant inhibition of ST-segment depression is observed.

Assessment of Vasoselectivity in Isolated Perfused Rat Hearts (Langendorff Preparation)

This protocol outlines the methodology for determining the relative effects of semotiadil on coronary vascular resistance and myocardial contractility.[4]

Objective: To assess the selectivity of semotiadil for vascular versus myocardial tissue.

Experimental Workflow:

Langendorff_Protocol A 1. Heart Isolation: Excise the heart from an anesthetized rat B 2. Langendorff Perfusion: Mount the heart on a Langendorff apparatus and perfuse retrogradely through the aorta with Krebs-Henseleit solution A->B C 3. Measurement of Cardiac Function: Insert a balloon in the left ventricle to measure isovolumetric pressure. Measure coronary perfusion pressure B->C D 4. Baseline Stabilization: Allow the heart to stabilize and record baseline parameters C->D E 5. Drug Infusion: Infuse semotiadil or other test compounds into the perfusate D->E F 6. Vasoconstrictor Challenge: Induce coronary vasoconstriction with acetylcholine (B1216132) E->F G 7. Data Analysis: Determine the effects of the drug on cardiac contractility (LVDP, dP/dt) and coronary perfusion pressure F->G

Caption: Workflow for the isolated perfused heart (Langendorff) experiment.

Detailed Steps:

  • Heart Isolation:

    • Rats are heparinized and anesthetized.

    • The chest is opened, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

  • Langendorff Perfusion:

    • The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

    • The heart is perfused retrogradely with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution at a constant flow rate or constant pressure at 37°C.

  • Measurement of Cardiac Parameters:

    • Coronary Perfusion Pressure: Measured via a pressure transducer connected to the aortic cannula, reflecting coronary vascular resistance.

    • Cardiac Contractility: A latex balloon connected to a pressure transducer is inserted into the left ventricle to measure left ventricular developed pressure (LVDP) and its first derivative (dP/dt), which are indices of myocardial contractility.

    • Heart Rate: Calculated from the LVDP recordings.

  • Experimental Procedure:

    • The heart is allowed to stabilize for a period of 20-30 minutes.

    • Baseline values for coronary perfusion pressure, LVDP, dP/dt, and heart rate are recorded.

    • Semotiadil or other calcium channel blockers are infused into the perfusate at increasing concentrations.

    • The effects of the drugs on the baseline cardiac parameters are recorded.

    • To assess the effect on coronary vasoconstriction, acetylcholine is administered to increase coronary perfusion pressure, and the inhibitory effect of the test drug on this response is measured.

    • The concentrations of the drug that produce a certain level of inhibition of cardiac contractility and coronary vasoconstriction are determined to calculate a selectivity ratio.

Conclusion

Semotiadil fumarate is a novel vasoselective calcium channel antagonist with a distinct pharmacological profile. Its potent and long-lasting antihypertensive and antianginal effects, coupled with its relative sparing of myocardial contractility, suggest its potential as a valuable therapeutic agent for cardiovascular diseases. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of semotiadil and other vasoselective calcium channel blockers. Further research is warranted to fully elucidate its clinical utility and safety profile in human populations.

References

The Pharmacological Profile of Semotiadil Fumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Semotiadil (B55868) fumarate (B1241708) (formerly SD-3211) is a novel benzothiazine derivative that functions as a calcium channel antagonist.[1][2][3][4][5] Unlike traditional calcium channel blockers, Semotiadil exhibits a unique pharmacological profile characterized by a long-lasting therapeutic effect and a distinct tissue selectivity.[2][3][4][6] This technical guide provides an in-depth overview of the pharmacological properties of Semotiadil fumarate, designed for researchers, scientists, and professionals in drug development.

Mechanism of Action

Semotiadil's primary mechanism of action is the blockade of voltage-dependent L-type calcium channels, which inhibits the influx of extracellular calcium ions into smooth muscle and cardiac muscle cells.[7] This action leads to vasodilation and negative chronotropic and inotropic effects.

Studies on canine skeletal muscle membranes have revealed that Semotiadil interacts allosterically with the binding sites for other classes of calcium channel antagonists.[8] It non-competitively inhibits the binding of 1,4-dihydropyridines (like PN 200-110), phenylalkylamines (like desmethoxyverapamil), and benzothiazepines (like diltiazem).[8] This suggests that Semotiadil binds to a unique site on the L-type calcium channel, modulating the binding of other antagonists through a negative allosteric mechanism.[8]

In porcine coronary arteries, Semotiadil inhibits the increase in both cytosolic Ca2+ levels and force of contraction induced by high KCl concentrations.[7] It also inhibits histamine-induced increases in intracellular calcium and contraction, primarily by blocking calcium influx, without significantly affecting calcium release from intracellular stores.[5][7]

cluster_membrane Cell Membrane Ca_channel L-type Ca2+ Channel Ca_int Ca_channel->Ca_int Ca2+ Influx Semotiadil Semotiadil Semotiadil->Ca_channel Blocks Ca_ext Contraction Smooth Muscle Contraction Ca_int->Contraction Initiates Depolarization Membrane Depolarization Depolarization->Ca_channel Activates

Figure 1: Mechanism of action of Semotiadil on L-type calcium channels.

Pharmacodynamics

Cardiovascular Effects

Antihypertensive Activity: In conscious spontaneously hypertensive rats (SHRs), orally administered Semotiadil produces a dose-dependent and long-lasting hypotensive effect.[1][6] Its duration of action is significantly longer than that of nifedipine (B1678770) and diltiazem (B1670644).[1][6] Unlike nifedipine, which causes marked tachycardia, and diltiazem, which can induce bradycardia, Semotiadil results in only a slight increase in heart rate, suggesting a favorable profile for an antihypertensive drug.[1][6]

DrugDose (mg/kg, p.o.)Maximum Fall in Mean Blood Pressure (mmHg)Duration of Significant Hypotension (hours)Effect on Heart Rate
Semotiadil 10-> 6Slight increase
30-18Slight increase
Diltiazem 30-~ 4Bradycardia
100-< 8Bradycardia
Nifedipine 121.0 ± 3.82Marked tachycardia
359.8 ± 5.24Marked tachycardia
Data from conscious spontaneously hypertensive rats.[1][6]

Antianginal Activity: In a rat experimental model of angina induced by vasopressin, Semotiadil demonstrated a potent and long-lasting antianginal effect.[2][3][4] A 10 mg/kg oral dose was effective for at least 9 hours, a duration longer than that observed for diltiazem, nifedipine, and nisoldipine (B1678946).[2][3]

Semotiadil exhibits a unique tissue selectivity profile that is intermediate between diltiazem and dihydropyridines.[2][3] In isolated perfused rat hearts, Semotiadil significantly suppressed cardiac contractility while also inhibiting coronary vasoconstriction.[2][3] In contrast, dihydropyridines like nifedipine and nisoldipine inhibited the coronary response at concentrations that did not affect cardiac contractility, while diltiazem reduced contractility without inhibiting coronary vasoconstriction.[2][3] This balanced effect on coronary arteries and the myocardium suggests a potential advantage in the treatment of angina.[2][3][7]

Electrophysiological Effects: In isolated, Langendorff-perfused guinea pig hearts, Semotiadil demonstrated significant effects on the cardiac conduction system.[9][10] It decreased the sinus rate and prolonged atrioventricular (AV) nodal conduction and the effective refractory period of the AV node in a concentration-dependent manner, similar to diltiazem.[9] Semotiadil showed a pronounced rate-dependent effect on AV nodal conduction, mimicking the electrophysiological behavior of verapamil-type calcium channel blockers.[9][10] However, unlike diltiazem, it did not shorten the QT interval.[9]

Antiplatelet Activity

Semotiadil exhibits potent antiplatelet activity in vitro.[11] It produces a dose-dependent inhibition of platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP), collagen, arachidonic acid (AA), and platelet-activating factor (PAF).[11] The antiaggregatory potency of Semotiadil was found to be greater than that of amlodipine (B1666008) and nifedipine, but less than diltiazem.[11] This effect was consistent in platelets from both healthy volunteers and hypertensive patients.[11]

Pharmacokinetics

Plasma Protein Binding

Semotiadil and its S-isomer, levosemotiadil (B1675184), are strongly and enantioselectively bound to human plasma proteins.[12] The unbound fraction in human plasma is less than 1%.[12] Human serum albumin (HSA) shows a preference for binding the S-isomer, while alpha 1-acid glycoprotein (B1211001) (AGP) binds the R-isomer (Semotiadil) more strongly.[12]

Calcium Channel Binding

Semotiadil binds to the alpha-1 subunit of the L-type calcium channel.[13] Photoaffinity labeling studies have identified the binding region to be between amino acid residues Cys1461 and Lys1529 in the cardiac channel.[13] The binding characteristics differ between cardiac and skeletal muscle channels.[13] Semotiadil inhibits the binding of the dihydropyridine (B1217469) [3H]PN200-110 to cardiac membrane preparations with an IC50 value of 13-20 µM, which is approximately ten times higher than in skeletal muscle.[13]

ParameterValueTissue/Protein
Unbound Fraction< 1%Human Plasma[12]
Binding Selectivity
Human Serum Albumin (HSA)Binds S-isomer > R-isomer-[12]
α1-Acid Glycoprotein (AGP)Binds R-isomer > S-isomer-[12]
IC50 (vs. [3H]PN200-110) 13-20 µMCardiac Membranes[13]
~1.3-2 µMSkeletal Muscle Membranes[13]

Experimental Protocols

Antihypertensive Effects in Conscious SHRs
  • Subjects: Male spontaneously hypertensive rats (SHRs).

  • Procedure: A polyethylene (B3416737) catheter was implanted into the abdominal aorta for blood pressure measurement and another in the vena cava for drug administration or heart rate recording. After a recovery period, conscious and unrestrained rats were administered Semotiadil, diltiazem, nifedipine, or vehicle orally by gavage. Mean blood pressure and heart rate were continuously monitored for up to 24 hours.[1][6]

Antianginal Effects in a Rat Model
  • Subjects: Male Sprague-Dawley rats.

  • Procedure: Rats were anesthetized, and an electrocardiogram (ECG) was recorded. Experimental angina was induced by an intravenous infusion of vasopressin, which causes a characteristic ST-segment depression on the ECG. Drugs or vehicle were administered orally at various time points before the vasopressin challenge. The inhibitory effect of the drug was quantified by measuring the reduction in the vasopressin-induced ST-segment depression.[2][4]

Selectivity in Isolated Perfused Rat Hearts (Langendorff)
  • Preparation: Hearts were excised from anesthetized rats and mounted on a Langendorff apparatus. They were perfused with Krebs-Henseleit solution at a constant flow rate and paced electrically.

  • Measurements: Perfusion pressure (an index of coronary resistance) and developed tension (an index of cardiac contractility) were continuously recorded.

  • Protocol: After an equilibration period, acetylcholine (B1216132) was injected to induce coronary vasoconstriction (increase in perfusion pressure). The effects of different concentrations of Semotiadil and other calcium antagonists on both the acetylcholine-induced pressure increase and the baseline developed tension were evaluated.[2][4]

cluster_setup Langendorff Perfusion Setup Reservoir Krebs-Henseleit Solution Reservoir Pump Peristaltic Pump (Constant Flow) Reservoir->Pump Heart Isolated Rat Heart Pump->Heart Perfusion via Aorta Transducers Pressure & Force Transducers Heart->Transducers Measurements Data Data Acquisition System (Perfusion Pressure, Developed Tension) Transducers->Data

Figure 2: Experimental workflow for the isolated perfused heart model.

Measurement of Cytosolic Ca2+ in Porcine Coronary Arteries
  • Preparation: Strips of porcine coronary artery were loaded with the fluorescent Ca2+ indicator, Fura-2.

  • Procedure: The arterial strips were mounted in a chamber that allowed for simultaneous measurement of isometric force (contraction) and Fura-2 fluorescence (indicative of cytosolic Ca2+ concentration).

  • Protocol: The effects of Semotiadil and other agents were tested on the changes in cytosolic Ca2+ and contraction induced by depolarizing solutions (high KCl) or receptor agonists (histamine).[7]

Conclusion

Semotiadil fumarate is a calcium channel antagonist with a distinct pharmacological profile. Its key features include a long-lasting antihypertensive and antianginal effect, an intermediate tissue selectivity for coronary vasculature and myocardium, and a minimal effect on heart rate at therapeutic doses.[1][2][3][6] Its mechanism involves a non-competitive, allosteric blockade of L-type calcium channels.[8] These properties suggest that Semotiadil could offer advantages over existing calcium channel blockers in the management of cardiovascular diseases such as hypertension and angina pectoris.

References

Semotiadil racemate fumarate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semotiadil (B55868) racemate fumarate (B1241708) is a benzothiazine derivative that acts as a calcium channel antagonist, specifically targeting voltage-dependent L-type calcium channels.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies. The information presented is intended to support research and development activities involving this compound.

Chemical Structure and Properties

Semotiadil racemate fumarate is the fumaric acid salt of the racemic mixture of semotiadil.[3] The core structure consists of a benzothiazine ring system.[4]

Chemical Structure:

(Image of the chemical structure of Semotiadil racemate fumarate would be placed here if image generation were possible.)

IUPAC Name: 2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of semotiadil racemate fumarate.

PropertyValueReference(s)
Molecular Formula C₃₃H₃₆N₂O₁₀S[3]
Molecular Weight 652.7 g/mol [3]
CAS Number 123388-25-0[3]
Melting Point 131-133 °C[5][6]
Solubility Soluble in DMSO and Ethanol (B145695)[5][6]
pKa Not available
Appearance Crystalline solid[3]

Mechanism of Action

Semotiadil is a calcium antagonist that primarily functions by blocking voltage-dependent L-type calcium channels.[1][2] This inhibition reduces the influx of extracellular calcium ions into smooth muscle and cardiac muscle cells. The decreased intracellular calcium concentration leads to vasodilation and a reduction in cardiac contractility, which are the bases for its antihypertensive and antianginal effects.[1][2]

Signaling Pathway

The primary signaling pathway affected by semotiadil is the calcium signaling cascade in excitable cells. By blocking L-type calcium channels, semotiadil directly interferes with the influx of calcium ions that is essential for cellular processes such as muscle contraction and neurotransmitter release.

Semotiadil_Signaling_Pathway L_type_Ca_Channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx Semotiadil Semotiadil Semotiadil->L_type_Ca_Channel Intracellular_Ca ↓ Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca Vasodilation Vasodilation Intracellular_Ca->Vasodilation Reduced_Contraction Reduced Cardiac Contraction Intracellular_Ca->Reduced_Contraction

Caption: Signaling pathway of Semotiadil.

Experimental Protocols

This section outlines generalized experimental protocols relevant to the study of semotiadil racemate fumarate. These are based on established methodologies and should be adapted and optimized for specific experimental conditions.

Synthesis of Semotiadil Fumarate

A potential synthetic route for semotiadil involves a multi-step process. The following is a descriptive summary and not a detailed, validated protocol.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Intermediate A cluster_step2 Step 2: Synthesis of Semotiadil Base cluster_step3 Step 3: Salt Formation A1 2-(2-hydroxy-5-methoxyphenyl)-4-methyl- 3,4-dihydro-2H-1,4-benzothiazin-3-one Reaction1 Reaction with NaH in DMF A1->Reaction1 A2 3-chloropropyl bromide A2->Reaction1 Intermediate_A Intermediate A: 2-[2-(3-bromopropoxy)-5-methoxyphenyl]-4-methyl- 3,4-dihydro-2H-1,4-benzothiazin-3-one Reaction1->Intermediate_A Reaction2 Condensation with NaI and NaHCO₃ in DMF Intermediate_A->Reaction2 B1 N-[2-(1,3-benzodioxol-5-yloxy)ethyl]- N-methylamine B1->Reaction2 Semotiadil_Base Semotiadil (racemic base) Reaction2->Semotiadil_Base Reaction3 Salification in Ethanol Semotiadil_Base->Reaction3 C1 Fumaric Acid C1->Reaction3 Final_Product Semotiadil Racemate Fumarate Reaction3->Final_Product

Caption: General synthetic workflow for Semotiadil Fumarate.

Note: Detailed protocols for the synthesis of the starting materials, 2-(2-hydroxy-5-methoxyphenyl)-4-methyl-3,4-dihydro-2H-1,4-benzothiazin-3-one and N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-N-methylamine, would be required and can be found in relevant chemical synthesis literature.[7][8]

Purification by Recrystallization

Objective: To purify crude semotiadil racemate fumarate.

Materials:

  • Crude semotiadil racemate fumarate

  • Ethanol (reagent grade)

  • Heating mantle with magnetic stirrer

  • Erlenmeyer flask

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

Procedure:

  • Dissolve the crude semotiadil racemate fumarate in a minimal amount of hot ethanol in an Erlenmeyer flask with stirring.

  • Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and concentration of semotiadil racemate fumarate. The following is a general method and should be validated for specific applications.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized.

General Procedure:

  • Prepare a standard stock solution of semotiadil racemate fumarate of known concentration in a suitable solvent (e.g., mobile phase).

  • Prepare serial dilutions of the stock solution to create a calibration curve.

  • Prepare the sample solution by dissolving the test material in the mobile phase.

  • Set the HPLC parameters:

    • Flow rate: e.g., 1.0 mL/min

    • Injection volume: e.g., 20 µL

    • UV detection wavelength: To be determined by UV-Vis spectroscopy (a wavelength around the absorbance maximum of the compound).

  • Inject the standards and the sample solution.

  • Quantify the amount of semotiadil racemate fumarate in the sample by comparing its peak area to the calibration curve.

In Vitro Assay: Measurement of Intracellular Calcium Concentration

Objective: To assess the effect of semotiadil on intracellular calcium levels in response to a stimulus.

Materials:

  • Cultured cells (e.g., smooth muscle cells, cardiomyocytes)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM)

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution)

  • Depolarizing agent (e.g., high potassium solution)

  • Fluorescence microscope or plate reader

Procedure:

  • Culture cells to an appropriate confluency on glass coverslips or in a multi-well plate.

  • Load the cells with Fura-2 AM according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Incubate the cells with varying concentrations of semotiadil racemate fumarate or vehicle control for a predetermined time.

  • Measure the baseline fluorescence at dual excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm).

  • Stimulate the cells with a depolarizing agent (e.g., by adding a high potassium solution) to open L-type calcium channels.

  • Record the change in fluorescence intensity over time.

  • Calculate the ratio of fluorescence intensities (F340/F380) to determine the relative change in intracellular calcium concentration.

In Vitro Assay: Muscle Contraction Assay

Objective: To measure the effect of semotiadil on the contractile force of isolated muscle tissue.

Materials:

  • Isolated muscle tissue (e.g., aortic rings, papillary muscle)

  • Organ bath system with force transducer

  • Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.

  • Stimulating agent (e.g., phenylephrine (B352888) for vascular smooth muscle, electrical stimulation for cardiac muscle)

Procedure:

  • Mount the isolated muscle tissue in the organ bath under a resting tension.

  • Allow the tissue to equilibrate for at least 60 minutes, with periodic washing with fresh physiological salt solution.

  • Induce a stable contraction using a stimulating agent.

  • Once a stable contraction is achieved, add cumulative concentrations of semotiadil racemate fumarate to the bath and record the change in contractile force.

  • Calculate the concentration-response curve to determine the potency of semotiadil in relaxing the muscle tissue.

Conclusion

Semotiadil racemate fumarate is a calcium channel antagonist with potential therapeutic applications in cardiovascular diseases. This guide provides foundational technical information to aid researchers in their investigations of this compound. The provided methodologies offer a starting point for synthesis, purification, analysis, and in vitro evaluation. Further optimization and validation of these protocols are essential for robust and reproducible scientific outcomes.

References

The Genesis of a Novel Vasodilator: A Technical Chronicle of Semotiadil's Development

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth guide navigates the discovery and developmental history of Semotiadil, a potent calcium antagonist. From its origins in the laboratories of Daiichi Pharmaceutical Co., Ltd. to its characterization in preclinical models, this document provides a comprehensive technical overview of its journey.

Discovery and Developmental Timeline

Semotiadil, identified by the internal code SD-3211, emerged from the research and development pipeline of Daiichi Pharmaceutical Co., Ltd. in Japan. While specific dates and individual researchers credited with the initial discovery are not extensively publicized, the body of scientific literature that appeared in the early 1990s indicates a focused effort by the company to develop a novel cardiovascular agent. The primary thrust of the research was to create a calcium antagonist with a unique pharmacological profile, distinguishing it from existing therapies like nifedipine (B1678770) and diltiazem.

Synthesis of Semotiadil Fumarate (B1241708)

The chemical synthesis of Semotiadil fumarate has been described through several related pathways. A common method involves a multi-step process:

  • Initial Reaction: The synthesis begins with the reaction of 2-(2-hydroxy-5-methoxyphenyl)-4-methyl-3,4-dihydro-2H-1,4-benzothiazin-3-one (I) with 3-chloropropyl bromide (II) in the presence of sodium hydride (NaH) in dimethylformamide (DMF). This step yields 2-[2-(3-bromopropoxy)-5-methoxyphenyl]-4-methyl-3,4-dihydro-2H-1,4-benzothiazin-3-one (III).

  • Condensation: The resulting compound (III) is then condensed with N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-N-methylamine (IV). This reaction is facilitated by sodium iodide (NaI) and sodium bicarbonate (NaHCO3) in DMF, producing the base molecule of Semotiadil (V).

  • Formation of Fumarate Salt: The final step involves the treatment of the Semotiadil base with fumaric acid to yield Semotiadil fumarate, the stable salt form used in pharmaceutical preparations.[1]

Mechanism of Action: A Selective Calcium Channel Blockade

Semotiadil exerts its therapeutic effects primarily through the blockade of voltage-dependent L-type calcium channels.[1] This inhibition prevents the influx of extracellular calcium ions into vascular smooth muscle cells and, to a lesser extent, cardiac muscle cells. The reduced intracellular calcium concentration leads to vasodilation and a subsequent decrease in blood pressure.

dot

Experimental_Workflow_Angina_Model Start Start: Anesthetized Rat Drug_Admin Oral Administration of Semotiadil or Vehicle Start->Drug_Admin Wait Waiting Period (e.g., 1-9 hours) Drug_Admin->Wait Vasopressin Intravenous Injection of Vasopressin Wait->Vasopressin ECG ECG Monitoring for ST-Segment Depression Vasopressin->ECG Analysis Analysis of Anti-anginal Effect ECG->Analysis

References

Semotiadil Fumarate Inhibition of L-type Ca2+ Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semotiadil (B55868) is a benzothiazine derivative that acts as a calcium channel antagonist, exhibiting a notable inhibitory effect on L-type Ca2+ channels.[1] This technical guide provides a comprehensive overview of the mechanism, quantitative aspects, and experimental methodologies related to the inhibition of L-type Ca2+ channels by semotiadil fumarate. Its high vasoselectivity combined with a relatively low antagonistic impact on the heart makes it a compound of interest.[1]

Mechanism of Action

Semotiadil inhibits the high-threshold, long-lasting L-type Ca2+ current (ICa,L) in a dose-dependent manner.[1] Its mode of action is characteristic of a verapamil-type Ca2+ channel antagonist. A key feature of semotiadil's mechanism is the significant prolongation of the recovery from inactivation of the L-type Ca2+ channel. This is distinct from dihydropyridine-type antagonists, which do not affect the recovery process.[1] The inhibitory effect of semotiadil is both rate- and voltage-dependent, indicating a "use-dependent" mechanism of action.[1] This suggests that semotiadil binds preferentially to open or inactivated channels.

Studies on porcine coronary arteries suggest that semotiadil's primary mechanism for inhibiting contractions induced by both high KCl and histamine (B1213489) is the blockade of voltage-dependent L-type Ca2+ channels.[2] Unlike verapamil, semotiadil does not appear to inhibit histamine-induced increases in intracellular Ca2+ and force in a Ca2+-free solution, suggesting it does not significantly affect Ca2+ release from intracellular stores in this context.[2]

Quantitative Data

The following tables summarize the available quantitative data on the inhibition of L-type Ca2+ channels by semotiadil fumarate.

ParameterValueCell Type/PreparationCommentsReference
IC50 (ICa,L Inhibition) 10 - 100 µMGuinea-pig ventricular myocytesSimilar potency to diltiazem.[1]
IC50 (Binding Inhibition) 13 - 20 µMCardiac membrane preparationsInhibition of [3H]PN200-110 binding.

Signaling Pathways and Experimental Workflows

Signaling Pathway of L-type Ca2+ Channel Inhibition by Semotiadil

The following diagram illustrates the proposed signaling pathway for semotiadil's inhibitory action on L-type Ca2+ channels and its downstream effects on cellular function.

Semotiadil Semotiadil Fumarate L_type_Ca_channel L-type Ca2+ Channel (Open/Inactivated State) Semotiadil->L_type_Ca_channel Inhibits Ca_influx Ca2+ Influx L_type_Ca_channel->Ca_influx Mediates Intracellular_Ca ↑ Intracellular [Ca2+] Ca_influx->Intracellular_Ca Contraction Smooth/Cardiac Muscle Contraction Intracellular_Ca->Contraction Stimulates

Caption: Signaling pathway of semotiadil's inhibition of L-type Ca2+ channels.

Experimental Workflow for Electrophysiological Recording

This diagram outlines a typical workflow for investigating the effects of semotiadil on L-type Ca2+ currents using the whole-cell patch-clamp technique.

Cell_Isolation Isolate Guinea-Pig Ventricular Myocytes Patch_Clamp Establish Whole-Cell Patch-Clamp Configuration Cell_Isolation->Patch_Clamp Control_Recording Record Baseline L-type Ca2+ Current (ICa,L) Patch_Clamp->Control_Recording Semotiadil_Application Apply Semotiadil Fumarate Control_Recording->Semotiadil_Application Experimental_Recording Record ICa,L in Presence of Semotiadil Semotiadil_Application->Experimental_Recording Data_Analysis Analyze Current Inhibition, Voltage- and Use-Dependence Experimental_Recording->Data_Analysis

Caption: Workflow for patch-clamp analysis of semotiadil's effects.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology in Guinea-Pig Ventricular Myocytes

This protocol is a representative method for recording L-type Ca2+ currents, based on techniques described in the literature for similar studies.

1. Cell Preparation:

  • Isolate single ventricular myocytes from guinea pig hearts by coronary perfusion with a collagenase solution.[1]

2. Solutions:

  • External Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 5.5 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

3. Recording:

  • Use the whole-cell configuration of the patch-clamp technique.

  • Maintain a holding potential of -80 mV.

  • To elicit ICa,L, apply depolarizing voltage steps to a test potential of 0 mV for 200 ms.

  • To study voltage-dependence, vary the holding potential (e.g., from -100 mV to -40 mV) before the test pulse.

  • To study use-dependence, apply a train of depolarizing pulses at different frequencies (e.g., 0.1 Hz to 2 Hz).

4. Data Analysis:

  • Measure the peak inward current amplitude to determine the extent of block by semotiadil.

  • Plot the percentage of block against the concentration of semotiadil to determine the IC50.

  • Analyze the recovery from inactivation by applying a two-pulse protocol with varying interpulse intervals.

Measurement of Intracellular Ca2+ in Porcine Coronary Arteries

This protocol outlines a method for measuring changes in cytosolic Ca2+ levels.

1. Tissue Preparation:

  • Dissect and prepare rings of porcine coronary artery.

2. Fura-2 Loading:

  • Incubate the arterial rings with Fura-2 AM (e.g., 5 µM) in a physiological salt solution for a specified duration (e.g., 2-3 hours) at room temperature.

3. Measurement:

  • Mount the Fura-2 loaded arterial rings in a tissue bath on a fluorometer.

  • Alternately excite the tissue at 340 nm and 380 nm and measure the emission fluorescence at 510 nm.

  • Calculate the ratio of the fluorescence intensities (F340/F380) to determine the relative intracellular Ca2+ concentration.

4. Experimental Procedure:

  • Record a baseline fluorescence ratio.

  • Induce an increase in intracellular Ca2+ using a high concentration of KCl (to depolarize the membrane and open L-type Ca2+ channels) or an agonist like histamine.

  • Apply semotiadil at various concentrations and record the change in the fluorescence ratio in response to the stimulant.

5. Data Analysis:

  • Quantify the inhibitory effect of semotiadil on the agonist-induced increase in the F340/F380 ratio.

References

Semotiadil Fumarate's Effects on Vascular Smooth Muscle Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semotiadil (B55868) fumarate (B1241708) is a benzothiazine derivative that acts as a calcium channel antagonist. This technical guide provides an in-depth overview of the effects of semotiadil fumarate on vascular smooth muscle cells (VSMCs), with a focus on its mechanism of action, quantitative effects on cellular processes, and the underlying signaling pathways. The information presented is intended to support further research and drug development efforts in the field of cardiovascular pharmacology.

Core Mechanism of Action: Calcium Channel Blockade

Semotiadil's primary mechanism of action in vascular smooth muscle cells is the inhibition of calcium influx through voltage-dependent L-type calcium channels. This blockade of calcium entry leads to a reduction in intracellular calcium concentration ([Ca2+]i), which is a critical trigger for VSMC contraction. By mitigating the rise in [Ca2+]i, semotiadil effectively induces vasodilation.

Furthermore, studies suggest that semotiadil may also inhibit calcium release from intracellular stores, such as the sarcoplasmic reticulum, contributing to its overall effect on reducing cytosolic calcium levels. This dual action on both calcium influx and intracellular release distinguishes its pharmacological profile.

Quantitative Data Presentation

The following tables summarize the quantitative effects of semotiadil fumarate on various parameters in vascular smooth muscle cells and related cell types.

Table 1: Inhibitory Concentration (IC50) of Semotiadil Fumarate on L-type Ca2+ Current

Cell TypeIC50 (µM)Comparative AgentIC50 (µM)Reference
Guinea-pig ventricular myocytes10 - 100Diltiazem10 - 100[1]
Nifedipine0.1 - 1[1]
Amlodipine0.1 - 1[1]

Table 2: Effects of Semotiadil Fumarate on Agonist-Induced Contraction and Calcium Increase in Vascular Smooth Muscle

AgonistTissueSemotiadil Concentration (µM)EffectReference
High K+Porcine coronary arteries0.1, 1Concentration-dependent inhibition of [Ca2+]i increase and force of contraction.
Histamine (30 µM)Porcine coronary arteries1, 10Inhibition of transient and sustained increases in [Ca2+]i and force of contraction. Reduced maximum response but did not alter pD2 values.
Norepinephrine (1 µM)Rat aortas10Inhibited the early phase of [Ca2+]i increase and significantly decreased contraction.

Signaling Pathways

Semotiadil's modulation of intracellular calcium levels has significant implications for downstream signaling pathways that regulate not only contraction but also proliferation and differentiation of vascular smooth muscle cells.

Calcium-Dependent Contractile Pathway

The primary pathway affected by semotiadil is the calcium-calmodulin-myosin light chain kinase (MLCK) pathway, which governs smooth muscle contraction.

G ext_Ca Extracellular Ca²⁺ L_type L-type Ca²⁺ Channel ext_Ca->L_type Influx int_Ca Intracellular Ca²⁺ L_type->int_Ca Semotiadil Semotiadil Fumarate Semotiadil->L_type Inhibits Calmodulin Calmodulin int_Ca->Calmodulin Binds CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex MLCK_inactive Inactive MLCK CaM_complex->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active MLC Myosin Light Chain (MLC) MLCK_active->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) MLC->pMLC Contraction VSMC Contraction pMLC->Contraction Initiates

Semotiadil's inhibition of VSMC contraction.
Potential Anti-Proliferative Signaling Pathways

While direct studies on semotiadil's anti-proliferative effects are limited, its mechanism as a calcium channel blocker suggests potential interference with signaling pathways known to be involved in VSMC proliferation, such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) and Protein Kinase C (PKC) pathways. Agonists like Platelet-Derived Growth Factor (PDGF) and Endothelin-1 (ET-1) can induce VSMC proliferation through these calcium-dependent pathways. By reducing intracellular calcium, semotiadil may attenuate the activation of these pro-proliferative cascades.

G Agonist Agonist (e.g., PDGF, ET-1) Receptor Receptor Agonist->Receptor PLC PLC Receptor->PLC Activates IP3 IP₃ PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Acts on int_Ca Intracellular Ca²⁺ SR->int_Ca Ca²⁺ Release PKC PKC int_Ca->PKC Activates Semotiadil Semotiadil Fumarate Semotiadil->int_Ca Inhibits (Inferred) Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation VSMC Proliferation ERK->Proliferation Promotes

Inferred inhibitory effect on VSMC proliferation.

Experimental Protocols

Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM

This protocol describes a general method for measuring [Ca2+]i in isolated vascular smooth muscle cells or tissue strips using the ratiometric fluorescent indicator Fura-2 AM.

1. Reagent Preparation:

  • Physiological Salt Solution (PSS): Prepare a buffered salt solution (e.g., Krebs-Henseleit or HEPES) with appropriate concentrations of NaCl, KCl, CaCl2, MgCl2, glucose, and a buffer (HEPES or NaHCO3). The pH should be adjusted to 7.4.
  • Fura-2 AM Stock Solution: Dissolve Fura-2 AM in cell-culture grade dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1-5 mM. Store protected from light at -20°C.
  • Loading Buffer: Dilute the Fura-2 AM stock solution in PSS to a final concentration of 2-10 µM. The addition of a non-ionic surfactant like Pluronic F-127 (0.02-0.05%) can aid in dye loading.

2. Cell/Tissue Loading:

  • Isolated Cells: Incubate suspended or adherent VSMCs in the Fura-2 AM loading buffer for 30-60 minutes at room temperature or 37°C, protected from light.
  • Tissue Strips: Mount small vascular strips in an organ bath or on a specialized holder and incubate with the Fura-2 AM loading buffer for 2-3 hours at room temperature, protected from light, with gentle agitation.

3. Washing and De-esterification:

  • After loading, wash the cells or tissue strips with fresh PSS at least three times to remove extracellular Fura-2 AM.
  • Allow for a de-esterification period of 15-30 minutes in PSS to ensure complete cleavage of the AM ester group by intracellular esterases.

4. Fluorescence Measurement:

  • Place the loaded cells or tissue in a temperature-controlled cuvette or on the stage of a fluorescence microscope equipped for ratiometric imaging.
  • Excite the sample alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.
  • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

5. Calibration:

  • To convert the fluorescence ratio to absolute [Ca2+]i values, perform a calibration at the end of each experiment using a calcium ionophore (e.g., ionomycin) in the presence of a calcium-chelating agent (e.g., EGTA) to determine the minimum ratio (Rmin) and in a calcium-saturating solution to determine the maximum ratio (Rmax). The Grynkiewicz equation can then be used to calculate [Ca2+]i.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep [label="Prepare Fura-2 AM\nLoading Buffer", fillcolor="#FBBC05", fontcolor="#202124"]; load [label="Load VSMCs with\nFura-2 AM", fillcolor="#FBBC05", fontcolor="#202124"]; wash [label="Wash to Remove\nExtracellular Dye", fillcolor="#FBBC05", fontcolor="#202124"]; deester [label="De-esterification", fillcolor="#FBBC05", fontcolor="#202124"]; measure [label="Measure Fluorescence\n(340/380 nm excitation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; calibrate [label="Calibrate Ratios\n(Rmin, Rmax)", fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate [label="Calculate [Ca²⁺]i", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep; prep -> load; load -> wash; wash -> deester; deester -> measure; measure -> calibrate; calibrate -> calculate; calculate -> end; }

Workflow for Fura-2 AM calcium imaging.
Patch-Clamp Electrophysiology for L-type Ca2+ Channel Recording

This protocol outlines the whole-cell patch-clamp technique to record L-type calcium channel currents in isolated vascular smooth muscle cells.

1. Cell Preparation:

  • Isolate single VSMCs from vascular tissue by enzymatic digestion (e.g., with collagenase and elastase).
  • Plate the isolated cells on glass coverslips and allow them to adhere.

2. Solutions:

  • External Solution (Bath): Prepare a solution containing (in mM): ~120 NaCl, ~5 CsCl (to block K+ channels), ~20 BaCl2 or CaCl2 (as the charge carrier), ~10 HEPES, and ~10 glucose. Adjust pH to 7.4.
  • Internal Solution (Pipette): Prepare a solution containing (in mM): ~120 CsCl, ~10 EGTA (to chelate intracellular Ca2+), ~5 Mg-ATP, and ~10 HEPES. Adjust pH to 7.2.

3. Pipette Fabrication and Sealing:

  • Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
  • Approach a single, healthy VSMC with the micropipette under microscopic guidance.
  • Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

4. Whole-Cell Configuration:

  • Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.

5. Voltage-Clamp Recording:

  • Hold the cell membrane potential at a negative value (e.g., -80 mV) to keep the Ca2+ channels in a closed state.
  • Apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments) to activate the L-type Ca2+ channels.
  • Record the resulting inward currents. L-type Ca2+ currents typically activate at potentials positive to -40 mV and peak around +10 to +20 mV.

6. Data Analysis:

  • Measure the peak current amplitude at each voltage step to construct a current-voltage (I-V) relationship.
  • Analyze the voltage-dependence of activation and inactivation of the channels.
  • To study the effect of semotiadil, apply the drug to the external solution and record the currents again, comparing the results to the control condition.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; isolate [label="Isolate Single\nVSMCs", fillcolor="#FBBC05", fontcolor="#202124"]; pipette [label="Fabricate and Fill\nMicropipette", fillcolor="#FBBC05", fontcolor="#202124"]; seal [label="Form Gigaseal on\nCell Membrane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wholecell [label="Establish Whole-Cell\nConfiguration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; record [label="Record L-type Ca²⁺\nCurrents (Voltage Clamp)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Analyze Current-Voltage\nRelationship", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> isolate; isolate -> pipette; pipette -> seal; seal -> wholecell; wholecell -> record; record -> analyze; analyze -> end; }

Workflow for whole-cell patch-clamp recording.

Conclusion

Semotiadil fumarate is a potent calcium channel antagonist that effectively reduces intracellular calcium in vascular smooth muscle cells by inhibiting L-type calcium channels and potentially impacting intracellular calcium release. These actions lead to vasodilation and suggest a plausible, though not yet directly demonstrated, role in inhibiting VSMC proliferation through modulation of calcium-dependent signaling pathways like MAPK/ERK and PKC. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of semotiadil and other calcium channel blockers in cardiovascular diseases. Further research is warranted to fully elucidate the anti-proliferative effects of semotiadil and its precise molecular targets within the intricate signaling networks of vascular smooth muscle cells.

References

Early Preclinical Studies on Semotiadil Racemate Fumarate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Semotiadil (B55868) (formerly SD-3211) is a novel benzothiazine derivative that acts as a calcium channel antagonist. Early preclinical investigations have demonstrated its potential as a long-acting antihypertensive and antianginal agent. This document provides a comprehensive overview of the initial preclinical pharmacodynamic, pharmacokinetic, and toxicological findings for Semotiadil racemate fumarate (B1241708). The data presented herein is collated from a series of in vitro and in vivo studies, offering a comparative perspective with other established calcium channel blockers. Methodological details for key experiments are provided, and the underlying mechanisms and metabolic pathways are illustrated through signaling and workflow diagrams. This technical guide is intended to serve as a foundational resource for researchers and professionals involved in cardiovascular drug development.

Pharmacodynamic Profile

Semotiadil exhibits a distinct pharmacological profile characterized by potent and long-lasting calcium channel blockade with a degree of selectivity for coronary arteries and myocardium that is intermediate between diltiazem (B1670644) and dihydropyridines.

In Vitro Vasodilatory and Cardiac Effects

Preclinical studies on isolated tissues have elucidated the direct effects of Semotiadil on vascular and cardiac muscle.

Data Presentation: In Vitro Efficacy

ParameterSemotiadilDiltiazemNifedipineNisoldipine (B1678946)Verapamil (B1683045)
Inhibition of High KCl-induced Contraction
Concentration (µM)0.1, 1---0.1, 1
EffectConcentration-dependent inhibition---Concentration-dependent inhibition
Inhibition of Histamine-induced Contraction
Concentration (µM)1, 10---1, 10
EffectReduced maximum response---Reduced pD2 value
Cardiac Contractility (Rat Isolated Perfused Heart)
Concentration10⁻⁷ M10⁻⁶ M3x10⁻⁹ - 3x10⁻⁸ M3x10⁻¹⁰ - 10⁻⁸ M-
EffectSignificantly suppressedReducedNo reductionNo reduction-
Coronary Response to Acetylcholine (B1216132) (Rat Isolated Perfused Heart)
Concentration10⁻⁷ M10⁻⁶ M3x10⁻⁹ - 3x10⁻⁸ M3x10⁻¹⁰ - 10⁻⁸ M-
EffectInhibitedNo inhibitionSignificantly inhibitedSignificantly inhibited-

Experimental Protocols:

  • Porcine Coronary Artery Contraction:

    • Helical strips of porcine coronary artery were mounted in organ baths containing Krebs solution.

    • Contractions were induced by either a high concentration of potassium chloride (KCl) or histamine.

    • The effects of Semotiadil and verapamil on the induced contractions and cytosolic Ca²⁺ levels (measured using fura-2) were recorded in a concentration-dependent manner.[1]

  • Rat Isolated Perfused Heart (Langendorff preparation):

    • Hearts from Sprague-Dawley rats were isolated and perfused with Krebs-Henseleit solution.

    • Cardiac contractility was monitored, and coronary perfusion pressure was measured.

    • The effects of Semotiadil, diltiazem, nifedipine, and nisoldipine on baseline cardiac function and the coronary vasoconstrictor response to acetylcholine were evaluated.[2][3]

In Vivo Antihypertensive and Antianginal Effects

In vivo studies in rat models of hypertension and angina have demonstrated the durable efficacy of Semotiadil.

Data Presentation: In Vivo Efficacy

StudyAnimal ModelSemotiadil Dose (p.o.)Comparator Dose (p.o.)Duration of ActionKey Findings
Antianginal Effect Rat Experimental Angina (Vasopressin-induced)10 mg/kgDiltiazem (30 mg/kg), Nifedipine (10 mg/kg), Nisoldipine (3 mg/kg)At least 9 hoursLonger-lasting effect than comparators.[2][3]
Antihypertensive Effect Spontaneously Hypertensive Rats (SHRs)10, 30 mg/kgDiltiazem (30, 100 mg/kg), Nifedipine (1, 3 mg/kg)Up to 18 hours at 30 mg/kgDose-dependent hypotension; longer duration than comparators.[4][5]
Combination Antihypertensive Effect Spontaneously Hypertensive Rats (SHRs)10 mg/kg daily for 2 weeksEnalapril (5 mg/kg), Trichlormethiazide (30 mg/kg)Persistent effect after 7th dose with enalaprilPotentiated antihypertensive effect with enalapril.[6]
Pulmonary Hypertension Monocrotaline-induced Pulmonary Hypertensive Rats10, 30, 100 mg/kg/dayDiltiazem (100, 300 mg/kg/day)3 weeksImproved survival and regression of right ventricular hypertrophy compared to diltiazem.[7]

Experimental Protocols:

  • Rat Experimental Angina Model:

    • Angina was induced in rats by the administration of vasopressin.

    • Semotiadil or comparator drugs were administered orally.

    • The inhibitory effect on vasopressin-induced electrocardiogram (ECG) changes was monitored over time.[2][3]

  • Spontaneously Hypertensive Rat (SHR) Model:

    • Conscious, unrestrained SHRs were used.

    • Semotiadil or comparator drugs were administered orally.

    • Blood pressure and heart rate were monitored continuously.[4][5]

Mandatory Visualization:

G cluster_workflow In Vivo Antihypertensive Study Workflow Animal_Selection Select Spontaneously Hypertensive Rats (SHRs) Acclimatization Acclimatize animals to laboratory conditions Animal_Selection->Acclimatization Baseline_Measurement Measure baseline blood pressure and heart rate Acclimatization->Baseline_Measurement Drug_Administration Administer Semotiadil or comparator drug orally (p.o.) Baseline_Measurement->Drug_Administration Data_Collection Continuously monitor blood pressure and heart rate Drug_Administration->Data_Collection Data_Analysis Analyze dose-dependent effects and duration of action Data_Collection->Data_Analysis G cluster_pathway Semotiadil Signaling Pathway Semotiadil Semotiadil L_type_Ca_Channel L-type Ca²⁺ Channel Semotiadil->L_type_Ca_Channel Blocks Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Inhibits Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Calmodulin Ca²⁺-Calmodulin Complex Intracellular_Ca->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Contraction Vascular Smooth Muscle Contraction MLCK->Contraction G cluster_metabolism Metabolic Pathway of Semotiadil in Rats Semotiadil Semotiadil Phase_I Phase I Metabolism (Oxidation) Semotiadil->Phase_I Pathways • Ring-opening of methylenedioxy ring • O-demethylation • Hydroxylation • N-demethylation Phase_I->Pathways Phenolic_Metabolites Intermediate Phenolic Metabolites Phase_I->Phenolic_Metabolites Phase_II Phase II Metabolism (O-glucuronidation) Phenolic_Metabolites->Phase_II Glucuronides Phenolic O-glucuronides Phase_II->Glucuronides Excretion Biliary Excretion Glucuronides->Excretion

References

Molecular Target Identification of Semotiadil Racemate Fumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semotiadil (B55868) is a novel benzothiazine derivative recognized for its potent calcium antagonist properties. This technical guide provides an in-depth overview of the molecular target identification of semotiadil racemate fumarate (B1241708), with a focus on its primary interaction with L-type calcium channels. The document details the experimental methodologies employed to elucidate its mechanism of action, presents available quantitative data on its pharmacological activity, and illustrates the key signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.

Introduction

Semotiadil is a structurally unique calcium channel blocker with significant therapeutic potential in the management of cardiovascular disorders such as angina and hypertension.[1][2] Unlike classical calcium antagonists, semotiadil exhibits a distinct pharmacological profile, including long-lasting action and a specific selectivity for coronary arteries and the myocardium.[1][3] Elucidating the precise molecular target and mechanism of action of semotiadil is crucial for understanding its therapeutic effects and for the development of next-generation cardiovascular drugs. This guide synthesizes the current knowledge on the molecular target of semotiadil, detailing the experimental approaches used for its identification and characterization.

Molecular Target: Voltage-Gated L-type Calcium Channel

The primary molecular target of semotiadil has been identified as the voltage-gated L-type calcium channel (Ca_v1.2).[3][4] These channels are critical for regulating calcium influx into cardiomyocytes and vascular smooth muscle cells, thereby controlling cardiac contractility and vascular tone.

Binding Site

Photoaffinity labeling studies have successfully pinpointed the binding region of semotiadil to the α1 subunit of the cardiac L-type calcium channel. Specifically, the binding site is located within a peptide fragment between cysteine residue 1461 and lysine (B10760008) residue 1529.[1] It is noteworthy that the binding characteristics of semotiadil differ between cardiac and skeletal muscle calcium channels, suggesting subtle structural differences in the binding pocket between these channel subtypes.[1]

Mechanism of Action

Semotiadil functions as a non-dihydropyridine calcium channel blocker. Its mechanism of action involves the inhibition of calcium influx through L-type calcium channels in a concentration-dependent manner.[4] This reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure. In the heart, semotiadil's action on L-type calcium channels leads to a reduction in cardiac contractility and heart rate.[3]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for semotiadil racemate fumarate from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Functional Inhibition

ParameterValueTissue/Cell TypeExperimental ConditionReference
IC_50 13-20 µMCardiac membrane preparationsInhibition of [³H]PN200-110 binding[1]
Inhibition Concentration-dependentPorcine coronary arteriesInhibition of high KCl-induced Ca²⁺ influx[4]
Inhibition Concentration-dependentPorcine coronary arteriesInhibition of histamine-induced Ca²⁺ influx[4]

Table 2: In Vivo Efficacy

EffectDosageAnimal ModelDuration of ActionReference
Antihypertensive 10 and 30 mg/kg (p.o.)Spontaneously Hypertensive Rats (SHRs)Up to 18 hours[2]
Antianginal 10 mg/kg (p.o.)Rat experimental angina modelAt least 9 hours[3]

Table 3: Ancillary Pharmacological Activities

ActivityConcentration RangeAssayKey FindingReference
LDL Oxidation Inhibition 10⁻³ M to 10⁻⁷ MIn vitro copper-induced LDL oxidationStrong, dose-dependent antioxidant effect[5]
Antiplatelet Aggregation Dose-dependentADP, collagen, arachidonic acid, PAF-inducedPotent antiplatelet activity

Experimental Protocols

This section provides an overview of the key experimental methodologies used to identify and characterize the molecular target of semotiadil.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a ligand to its receptor.

  • Objective: To quantify the binding affinity of semotiadil to the L-type calcium channel.

  • Methodology:

    • Membrane Preparation: Isolation of cell membranes rich in L-type calcium channels (e.g., from cardiac tissue).

    • Competitive Binding: Incubation of the membrane preparation with a fixed concentration of a radiolabeled L-type calcium channel ligand (e.g., [³H]PN200-110) and varying concentrations of unlabeled semotiadil.

    • Separation: Separation of bound from free radioligand via rapid filtration.

    • Quantification: Measurement of radioactivity of the bound ligand using liquid scintillation counting.

    • Data Analysis: Determination of the IC_50 value (concentration of semotiadil that inhibits 50% of the specific binding of the radioligand). The K_i (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Photoaffinity Labeling

This technique is used to identify the specific binding site of a ligand on its target protein.

  • Objective: To localize the semotiadil binding site on the L-type calcium channel α1 subunit.

  • Methodology:

    • Probe Synthesis: Synthesis of a photoaffinity analog of semotiadil containing a photoreactive group (e.g., an azide) and a radiolabel (e.g., ³H).

    • Binding: Incubation of the photoaffinity probe with the target protein (e.g., cardiac membranes) to allow for binding.

    • Photolysis: Exposure to UV light to activate the photoreactive group, leading to the formation of a covalent bond between the probe and the protein at the binding site.

    • Protein Fragmentation: Digestion of the labeled protein into smaller peptide fragments using proteases.

    • Identification of Labeled Fragment: Separation and identification of the radiolabeled peptide fragment, typically through techniques like Edman degradation or mass spectrometry, to determine the amino acid sequence of the binding site.

Functional Assays in Isolated Tissues

These experiments assess the physiological effect of the drug on intact tissues.

  • Objective: To evaluate the functional consequences of semotiadil's interaction with L-type calcium channels on cardiac and vascular tissues.

  • Methodology (Isolated Perfused Heart - Langendorff Preparation):

    • Heart Isolation: Excision of the heart from an experimental animal (e.g., rat, guinea pig).

    • Perfusion: Retrograde perfusion of the heart through the aorta with an oxygenated physiological salt solution.

    • Drug Administration: Introduction of semotiadil at various concentrations into the perfusate.

    • Measurement of Parameters: Recording of physiological parameters such as heart rate, cardiac contractility (left ventricular developed pressure), and coronary flow.

    • Data Analysis: Construction of concentration-response curves to determine the potency and efficacy of semotiadil.

Intracellular Calcium Measurement

This method directly measures the effect of a drug on intracellular calcium levels.

  • Objective: To demonstrate that semotiadil inhibits calcium influx into cells.

  • Methodology:

    • Cell Loading: Incubation of isolated cells (e.g., vascular smooth muscle cells or cardiomyocytes) with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM). The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside.

    • Stimulation: Stimulation of the cells with a depolarizing agent (e.g., high potassium solution) or a receptor agonist (e.g., histamine) to induce calcium influx.

    • Drug Application: Application of semotiadil at various concentrations before or during stimulation.

    • Fluorescence Measurement: Monitoring of changes in intracellular calcium concentration by measuring the fluorescence intensity of the calcium indicator using a fluorescence microscope or a plate reader.

    • Data Analysis: Quantification of the inhibitory effect of semotiadil on the stimulated increase in intracellular calcium.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of semotiadil and the workflow for its target identification.

Semotiadil_Signaling_Pathway Semotiadil Semotiadil L_type_Ca_Channel L-type Ca²⁺ Channel (α1 subunit) Semotiadil->L_type_Ca_Channel Binds & Inhibits Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Intracellular_Ca ↓ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca VSMC Vascular Smooth Muscle Cell Intracellular_Ca->VSMC Cardiomyocyte Cardiomyocyte Intracellular_Ca->Cardiomyocyte Vasodilation Vasodilation VSMC->Vasodilation Decreased_Contractility ↓ Contractility Cardiomyocyte->Decreased_Contractility Antihypertensive_Effect Antihypertensive Effect Vasodilation->Antihypertensive_Effect Antianginal_Effect Antianginal Effect Decreased_Contractility->Antianginal_Effect Target_Identification_Workflow cluster_0 Hypothesis Generation cluster_1 Target Identification & Validation cluster_2 Mechanism of Action Phenotypic_Screening Phenotypic Screening (e.g., vasodilation) Binding_Assay Radioligand Binding Assay (Competition with Ca²⁺ channel ligands) Phenotypic_Screening->Binding_Assay Chemical_Structure Chemical Structure Analysis (Benzothiazine derivative) Chemical_Structure->Binding_Assay Photoaffinity_Labeling Photoaffinity Labeling (Identify binding site on α1 subunit) Binding_Assay->Photoaffinity_Labeling Functional_Assay Functional Assays (Calcium imaging, isolated organ bath) Photoaffinity_Labeling->Functional_Assay Identified_Target Identified Molecular Target: L-type Calcium Channel Functional_Assay->Identified_Target In_Vivo_Studies In Vivo Studies (Antihypertensive & antianginal models) Ancillary_Pharmacology Ancillary Pharmacology (LDL oxidation, platelet aggregation) Identified_Target->In_Vivo_Studies Identified_Target->Ancillary_Pharmacology

References

Methodological & Application

Application Notes and Protocols for Semotiadil Racemate Fumarate in Hypertension Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental use of Semotiadil (B55868) racemate fumarate (B1241708) in preclinical hypertension research. The following protocols and data are synthesized from published studies to facilitate further investigation into the therapeutic potential of this novel calcium channel blocker.

Mechanism of Action

Semotiadil racemate fumarate is a benzothiazine derivative that functions as a calcium channel blocker.[1] Its primary mechanism of action involves the inhibition of voltage-dependent L-type calcium channels in vascular smooth muscle cells.[2][3] This blockade prevents the influx of extracellular calcium, leading to vasodilation and a subsequent reduction in blood pressure.[4] Additionally, studies suggest that Semotiadil may also inhibit the release of calcium from intracellular stores, further contributing to its vasodilatory effect.[1]

Signaling Pathway of Semotiadil in Vascular Smooth Muscle Cells

ext_ca Extracellular Ca²⁺ l_type L-type Ca²⁺ Channel ext_ca->l_type Influx int_ca_inc ↑ Intracellular [Ca²⁺] l_type->int_ca_inc semotiadil Semotiadil semotiadil->l_type ip3r IP₃ Receptor semotiadil->ip3r Potential secondary mechanism vasoconstriction Vasoconstriction int_ca_inc->vasoconstriction sr Sarcoplasmic Reticulum (SR) sr->ip3r ca_release Ca²⁺ Release ip3r->ca_release ca_release->int_ca_inc

Caption: Mechanism of action of Semotiadil in vascular smooth muscle cells.

In Vivo Antihypertensive Efficacy

Semotiadil has demonstrated significant antihypertensive effects in preclinical models of hypertension, primarily in Spontaneously Hypertensive Rats (SHRs).

Drug Dose (p.o.) Effect on Systolic Blood Pressure Duration of Action Effect on Heart Rate Reference
Semotiadil10 mg/kgDose-dependent hypotension> 6 hoursSlight increase[5][6][7]
Semotiadil30 mg/kgDose-dependent hypotensionPersistent for 18 hoursSlight increase[5][6][7]
Diltiazem30 mg/kgHypotensionShorter than SemotiadilBradycardia[5][6][7]
Diltiazem100 mg/kgHypotensionShorter than SemotiadilBradycardia[5][6][7]
Nifedipine1 mg/kgHypotensionShorter than SemotiadilMarked tachycardia[5][6][7]
Nifedipine3 mg/kgHypotensionShorter than SemotiadilMarked tachycardia[5][6][7]
Semotiadil + Enalapril (B1671234)10 mg/kg + 5 mg/kgPotentiated and persistent antihypertensive effectPersistent after 7th doseNo significant change[1]
Semotiadil + Trichlormethiazide (B1682463)10 mg/kg + 30 mg/kgNot consistently additive-No significant change[1]

This protocol outlines the methodology for evaluating the antihypertensive effects of Semotiadil in conscious SHRs.

Materials:

  • Male Spontaneously Hypertensive Rats (SHRs), 14-16 weeks old

  • Semotiadil racemate fumarate

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) solution)

  • Oral gavage needles

  • Non-invasive blood pressure measurement system (e.g., tail-cuff method)

  • Animal weighing scale

Procedure:

  • Animal Acclimatization: Acclimate SHRs to the housing facility for at least one week before the experiment. Handle the rats daily and accustom them to the blood pressure measurement procedure to minimize stress-induced variations.

  • Drug Preparation: Prepare a suspension of Semotiadil racemate fumarate in the chosen vehicle at the desired concentrations (e.g., 10 mg/kg and 30 mg/kg). Ensure the suspension is homogenous before each administration.

  • Baseline Measurement: Record the baseline systolic blood pressure and heart rate of each rat for several days prior to the start of the treatment.

  • Drug Administration: Administer Semotiadil or vehicle orally (p.o.) via gavage. The volume of administration should be consistent across all animals (e.g., 5 ml/kg).

  • Blood Pressure and Heart Rate Monitoring: Measure systolic blood pressure and heart rate at various time points post-administration (e.g., 2, 4, 6, 8, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.[1]

  • Data Analysis: Calculate the change in blood pressure and heart rate from baseline for each treatment group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine statistical significance.

Experimental Workflow for In Vivo Antihypertensive Studies

acclimatization Animal Acclimatization (SHRs) baseline Baseline BP & HR Measurement acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization treatment Drug Administration (p.o.) randomization->treatment monitoring Post-dose BP & HR Monitoring treatment->monitoring data_analysis Data Analysis monitoring->data_analysis

Caption: Workflow for evaluating the antihypertensive effects of Semotiadil in SHRs.

In Vitro Vascular Reactivity

In vitro studies using isolated arterial rings are crucial for characterizing the direct vasodilatory effects of Semotiadil on vascular smooth muscle.

Condition Semotiadil Concentration Effect Reference
KCI (65.4 mM)-induced contraction10 µMInhibition of contraction[1]
Norepinephrine (1 µM)-induced contraction10 µMInhibition of contraction[1]

This protocol describes the methodology for assessing the vasorelaxant properties of Semotiadil on isolated rat thoracic aorta.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (B352888) or KCl for pre-contraction

  • Semotiadil racemate fumarate

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Aorta Isolation: Euthanize the rat and carefully excise the thoracic aorta. Place the aorta in cold Krebs-Henseleit solution.

  • Ring Preparation: Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.

  • Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • Viability Check: Test the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 80 mM). To check endothelial integrity, pre-contract the rings with phenylephrine (e.g., 1 µM) and then induce relaxation with acetylcholine (B1216132) (e.g., 10 µM).

  • Vasorelaxation Assay:

    • Pre-contract the aortic rings with a submaximal concentration of phenylephrine or KCl.

    • Once a stable contraction plateau is reached, add Semotiadil in a cumulative concentration-dependent manner (e.g., 1 nM to 10 µM).

    • Record the relaxation response at each concentration.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine or KCl. Calculate the EC50 value for Semotiadil.

Intracellular Calcium Measurement

Investigating the effect of Semotiadil on intracellular calcium levels provides direct evidence for its mechanism of action.

Stimulus Semotiadil Concentration Effect on [Ca²⁺]i Reference
KCI (65.4 mM)10 µMInhibition of the increase in [Ca²⁺]i[1]
Norepinephrine (1 µM)10 µMInhibition of the early phase of increase in [Ca²⁺]i[1]

This protocol details the measurement of intracellular calcium concentration ([Ca²⁺]i) in cultured rat aortic VSMCs using a fluorescent calcium indicator.

Materials:

  • Primary cultured rat aortic VSMCs

  • Fura-2 AM (fluorescent calcium indicator)

  • Hanks' Balanced Salt Solution (HBSS)

  • Agonists (e.g., KCl, norepinephrine)

  • Semotiadil racemate fumarate

  • Fluorescence microscopy system with a ratiometric imaging setup

Procedure:

  • Cell Culture: Culture rat aortic VSMCs on glass coverslips until they reach the desired confluency.

  • Fura-2 AM Loading: Incubate the cells with Fura-2 AM (e.g., 2-5 µM) in HBSS for 30-60 minutes at 37°C.

  • Washing: Wash the cells with fresh HBSS to remove extracellular Fura-2 AM.

  • Microscopy Setup: Mount the coverslip onto the stage of the fluorescence microscope. Perfuse the cells with HBSS.

  • Baseline Measurement: Record the baseline fluorescence ratio (340/380 nm excitation, 510 nm emission) for a few minutes.

  • Stimulation and Treatment:

    • Perfuse the cells with a solution containing the agonist (e.g., KCl or norepinephrine) to induce an increase in [Ca²⁺]i.

    • In a separate experiment, pre-incubate the cells with Semotiadil for a defined period before adding the agonist.

  • Data Acquisition: Continuously record the fluorescence ratio throughout the experiment.

  • Data Analysis: Convert the fluorescence ratio to [Ca²⁺]i using the Grynkiewicz equation. Compare the agonist-induced calcium response in the presence and absence of Semotiadil.

Logical Relationship of Experimental Approaches

in_vivo In Vivo Studies (SHR Model) therapeutic Therapeutic Potential (Antihypertensive) in_vivo->therapeutic Demonstrates efficacy in_vitro In Vitro Studies (Isolated Aorta) mechanism Mechanism of Action (Vasodilation) in_vitro->mechanism Characterizes direct vasorelaxant effect cellular Cellular Studies (VSMC [Ca²⁺]i) cellular->mechanism Confirms Ca²⁺ channel blockade mechanism->in_vivo Explains observed effects mechanism->therapeutic Provides rationale

References

Application Notes and Protocols for Semotiadil Fumarate in Rat Models of Angina

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Semotiadil (B55868) fumarate (B1241708), a novel benzothiazine calcium antagonist, in preclinical rat models of angina pectoris. The following protocols and data are compiled from published research to guide the design and execution of similar studies.

Introduction

Semotiadil fumarate (formerly SD-3211) is a potent calcium channel blocker with a long-lasting antianginal effect.[1][2][3] Its pharmacological profile suggests a selectivity for coronary arteries and the myocardium that is intermediate between diltiazem (B1670644) and dihydropyridines like nifedipine.[1][2] These characteristics make it a compound of interest for studying myocardial ischemia and developing novel antianginal therapies. This document outlines the established experimental models, relevant protocols, and key findings related to the action of Semotiadil fumarate.

Mechanism of Action

Semotiadil fumarate exerts its therapeutic effects primarily by blocking voltage-dependent L-type calcium channels.[4] This action inhibits the influx of extracellular calcium into vascular smooth muscle cells and cardiomyocytes. The reduced intracellular calcium concentration leads to vasodilation of coronary and peripheral arteries, as well as a decrease in myocardial contractility.[1][2][5] This dual action reduces myocardial oxygen demand and improves coronary blood flow, thereby alleviating the symptoms of angina. Some studies also suggest that Semotiadil may inhibit calcium release from intracellular stores.[5] Additionally, like other calcium antagonists, it exhibits antiplatelet activity.[6]

cluster_membrane Cell Membrane L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx Inhibits Semotiadil Semotiadil Semotiadil->L-type Ca2+ Channel Blocks Intracellular Ca2+ Intracellular Ca2+ Ca2+ Influx->Intracellular Ca2+ Reduces Vasodilation Vasodilation Intracellular Ca2+->Vasodilation Leads to Decreased Myocardial Contractility Decreased Myocardial Contractility Intracellular Ca2+->Decreased Myocardial Contractility Leads to Antianginal Effect Antianginal Effect Vasodilation->Antianginal Effect Decreased Myocardial Contractility->Antianginal Effect

Caption: Simplified signaling pathway of Semotiadil's antianginal effect.

Data Presentation

Table 1: Comparative Efficacy of Semotiadil Fumarate and Other Calcium Antagonists in a Vasopressin-Induced Angina Rat Model
CompoundDose (p.o.)Duration of Significant Inhibitory Effect on ST-Segment Depression
Semotiadil fumarate 10 mg/kg ≥ 9 hours
Diltiazem30 mg/kg< 6 hours
Nifedipine10 mg/kg< 9 hours
Nisoldipine3 mg/kg< 6 hours
Data compiled from studies by Miyawaki et al.[1][2][3][7]
Table 2: Selectivity of Action on Isolated Perfused Rat Hearts
CompoundConcentrationEffect on Cardiac ContractilityEffect on Acetylcholine-Evoked Coronary Perfusion Pressure Increase
Semotiadil fumarate 10⁻⁷ M Significantly suppressed Inhibited
Diltiazem10⁻⁶ MReducedNot inhibited
Nifedipine3 x 10⁻⁹ - 3 x 10⁻⁸ MNot reducedSignificantly inhibited
Nisoldipine3 x 10⁻¹⁰ - 10⁻⁸ MNot reducedSignificantly inhibited
Data compiled from studies by Miyawaki et al.[1][2][3]

Experimental Protocols

Protocol 1: Vasopressin-Induced Myocardial Ischemia in Anesthetized Rats

This protocol is designed to induce a transient state of myocardial ischemia, mimicking an anginal attack, to evaluate the efficacy of antianginal drugs.

Materials:

  • Male Sprague-Dawley rats

  • Semotiadil fumarate

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) solution)

  • Anesthetic (e.g., sodium pentobarbital)

  • Arginine vasopressin

  • ECG recording equipment

  • Oral gavage needles

Procedure:

  • Animal Preparation: Fast rats overnight with free access to water.

  • Drug Administration: Administer Semotiadil fumarate or vehicle orally (p.o.) via gavage.

  • Anesthesia: Anesthetize the rats at a predetermined time point after drug administration (e.g., 1, 3, 6, 9, or 24 hours).

  • ECG Monitoring: Insert needle electrodes subcutaneously for ECG recording (Lead II). Allow the ECG to stabilize.

  • Induction of Ischemia: Administer a bolus of arginine vasopressin intravenously to induce coronary artery constriction and subsequent myocardial ischemia, which is reflected as a depression in the ST-segment of the ECG.

  • Data Analysis: Measure the maximal change in the ST-segment from the pre-vasopressin baseline. Compare the ST-segment depression in the Semotiadil-treated group with the vehicle-treated group to determine the inhibitory effect of the drug.

Start Start Fasted Rat Fasted Rat Start->Fasted Rat Drug Administration Drug Administration Fasted Rat->Drug Administration Anesthesia Anesthesia Drug Administration->Anesthesia ECG Setup ECG Setup Anesthesia->ECG Setup Vasopressin Injection Vasopressin Injection ECG Setup->Vasopressin Injection ECG Recording ECG Recording Vasopressin Injection->ECG Recording Data Analysis Data Analysis ECG Recording->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for vasopressin-induced angina model.
Protocol 2: Isolated Perfused Heart (Langendorff) Model

This ex vivo protocol allows for the direct assessment of a drug's effect on coronary vascular resistance and myocardial contractility, independent of systemic physiological variables.

Materials:

  • Male Sprague-Dawley rats

  • Krebs-Henseleit solution

  • Langendorff perfusion apparatus

  • Pressure transducer

  • Acetylcholine

  • Semotiadil fumarate

Procedure:

  • Heart Isolation: Anesthetize the rat and rapidly excise the heart.

  • Langendorff Perfusion: Mount the aorta on a cannula of the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant flow rate and temperature.

  • Measurement of Contractility: Place a force transducer on the apex of the ventricle to measure cardiac contractility.

  • Drug Infusion: After a stabilization period, infuse Semotiadil fumarate at the desired concentration into the perfusion solution.

  • Coronary Resistance Assessment: Induce coronary vasoconstriction by administering a bolus of acetylcholine. Measure the change in perfusion pressure, which reflects changes in coronary vascular resistance.

  • Data Analysis: Compare the changes in cardiac contractility and acetylcholine-induced perfusion pressure before and after the administration of Semotiadil fumarate.

Conclusion

The available data strongly support the use of Semotiadil fumarate as a long-acting antianginal agent in rat models of myocardial ischemia. Its balanced effects on the myocardium and coronary vasculature provide a valuable tool for investigating the pathophysiology of angina and for the preclinical evaluation of new therapeutic strategies. The protocols outlined above provide a framework for conducting such investigations.

References

Application Notes and Protocols for the Preparation of Semotiadil Racemate Fumarate Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Semotiadil (B55868) is a novel benzothiazine derivative that functions as a calcium channel antagonist.[1][2][3] It primarily acts by blocking voltage-dependent L-type Ca2+ channels, thereby inhibiting the influx of extracellular calcium into cells.[1] This mechanism of action makes Semotiadil a valuable tool for in vitro studies investigating calcium signaling pathways, particularly in cardiovascular research and drug development. Proper preparation of Semotiadil racemate fumarate (B1241708) solutions is critical for obtaining accurate and reproducible results in cell culture experiments. These application notes provide detailed protocols for the solubilization and preparation of Semotiadil solutions for use in various cell culture applications.

Physicochemical Properties

A summary of the key physicochemical properties of Semotiadil racemate fumarate is provided in Table 1. This information is essential for accurate stock solution preparation and experimental design.

PropertyValueReference
Chemical Name2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid[4]
Molecular FormulaC33H36N2O10S[5]
Molecular Weight652.71 g/mol [5]
AppearanceCrystalline powder[6]
Melting Point131-133 °C[5]
SolubilitySoluble in Dimethyl Sulfoxide (DMSO)[5]

Experimental Protocols

The following protocols describe the preparation of stock and working solutions of Semotiadil racemate fumarate for cell culture experiments. It is recommended to handle the compound in a chemical fume hood using appropriate personal protective equipment.

Materials

  • Semotiadil racemate fumarate powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or vials

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Analytical balance

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh a precise amount of Semotiadil racemate fumarate powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.53 mg of the compound (Molecular Weight = 652.71 g/mol ).

  • Solubilization: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of cell culture grade DMSO to achieve a 10 mM concentration. For 6.53 mg of powder, add 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution, but avoid excessive heat.

  • Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks due to the potential for the solvent to degrade certain filter membranes.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

  • Thawing the Stock Solution: Thaw a single aliquot of the 10 mM Semotiadil stock solution at room temperature.

  • Serial Dilution (Intermediate Dilution - Optional but Recommended): To minimize pipetting errors and the concentration of DMSO in the final culture, it is advisable to perform an intermediate dilution. For example, prepare a 1 mM solution by diluting the 10 mM stock 1:10 in sterile PBS or serum-free cell culture medium.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of pre-warmed cell culture medium to achieve the desired working concentration. For example, to prepare 10 mL of a 10 µM working solution from a 10 mM stock, add 10 µL of the stock solution to 10 mL of cell culture medium.

  • Mixing: Gently mix the working solution by inverting the tube or bottle several times. Avoid vigorous vortexing, which can cause foaming of the medium.

  • Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately to ensure stability and consistent activity.[7] The stability of Semotiadil in cell culture media at 37°C has not been extensively reported, and degradation can be influenced by media components.[8][9][10]

Experimental Workflow

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Semotiadil racemate fumarate dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot and Store at -20°C/-80°C vortex->aliquot thaw Thaw Stock Solution Aliquot aliquot->thaw For Experiment dilute Dilute in Cell Culture Medium thaw->dilute mix Gently Mix dilute->mix treat Add to Cell Culture mix->treat

Caption: Workflow for Semotiadil Solution Preparation.

Cellular Effects and Signaling Pathway

Semotiadil has been shown to inhibit high KCl- and histamine-induced increases in intracellular Ca2+ and force in porcine coronary arteries.[1] The primary mechanism is the blockade of voltage-dependent L-type Ca2+ channels, which are crucial for calcium influx in response to membrane depolarization.

Summary of Reported Cellular Effects

Cell Type/TissueConcentration RangeObserved EffectReference
Porcine Coronary Arteries0.1 - 10 µMInhibition of high KCl- and histamine-induced increases in intracellular Ca2+ and contraction.[1]
Rat Isolated Perfused Hearts0.1 µMSignificant suppression of cardiac contractility and inhibition of coronary response to acetylcholine.[2][3]
Guinea Pig Hearts10 µMMarked prolongation of sinus node recovery time and effects on atrioventricular conduction.[11]

Signaling Pathway Diagram

signaling_pathway cluster_membrane Cell Membrane extracellular Extracellular Ca²⁺ ca_channel L-type Ca²⁺ Channel extracellular->ca_channel Influx intracellular Intracellular Ca²⁺ ca_channel->intracellular cellular_response Downstream Cellular Responses (e.g., Contraction) intracellular->cellular_response Initiates semotiadil Semotiadil semotiadil->ca_channel Blocks depolarization Membrane Depolarization depolarization->ca_channel Activates

Caption: Mechanism of Action of Semotiadil.

Stability and Storage Considerations

  • Stock Solutions: Semotiadil racemate fumarate is soluble in DMSO.[5] DMSO stock solutions are generally stable when stored in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: The stability of Semotiadil in aqueous cell culture media at 37°C is not well-documented. It is strongly recommended to prepare working solutions fresh for each experiment from a frozen stock.[7] Components of cell culture media can potentially interact with and degrade the compound over time.[8][9][10]

  • DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same concentration of DMSO) in all experiments.

References

Application Notes and Protocols: In Vitro Platelet Aggregation Assay with Semotiadil Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semotiadil (B55868) fumarate (B1241708) (SD-3211) is a benzothiazine derivative and a potent calcium channel blocker that has demonstrated significant antiplatelet activity.[1] It effectively inhibits platelet aggregation induced by a variety of agonists, including adenosine (B11128) diphosphate (B83284) (ADP), collagen, arachidonic acid (AA), and platelet-activating factor (PAF).[1] This document provides detailed application notes and protocols for performing in vitro platelet aggregation assays with Semotiadil fumarate, intended to guide researchers in evaluating its antiplatelet efficacy. The protocols are based on the established light transmission aggregometry (LTA) method, which is the gold standard for assessing platelet function.

Data Presentation

AgonistSemotiadil Fumarate Concentration Range Showing InhibitionQualitative Inhibitory Effect
ADP1 x 10⁻⁷ M to 1 x 10⁻³ MDose-dependent inhibition[1]
Collagen1 x 10⁻⁷ M to 1 x 10⁻³ MDose-dependent inhibition[1]
Arachidonic Acid (AA)1 x 10⁻⁷ M to 1 x 10⁻³ MDose-dependent inhibition[1]
Platelet-Activating Factor (PAF)1 x 10⁻⁷ M to 1 x 10⁻³ MDose-dependent inhibition[1]

Mechanism of Action

Semotiadil fumarate's primary mechanism of action as an antiplatelet agent is through the blockade of voltage-dependent L-type calcium channels on the platelet membrane. This inhibition of calcium influx is a critical step in preventing platelet activation and subsequent aggregation. The influx of extracellular calcium and the release of calcium from intracellular stores are essential for various downstream signaling events that lead to platelet shape change, granule release, and the conformational activation of glycoprotein (B1211001) IIb/IIIa receptors, which are necessary for fibrinogen binding and platelet aggregation.

Signaling Pathways

The following diagrams illustrate the general signaling pathways of platelet activation and the proposed sites of action for Semotiadil fumarate.

G cluster_agonist Agonists cluster_receptor Platelet Receptors cluster_calcium Calcium Signaling cluster_downstream Downstream Effects Agonist ADP / Collagen / AA / PAF Receptor G-protein Coupled Receptors (e.g., P2Y12, TP, PAR1) Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC IP3 IP3 PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca_Store Intracellular Ca2+ Stores (ER/DTS) IP3->Ca_Store triggers release PKC Protein Kinase C (PKC) DAG->PKC Ca_Cytosol Increased Cytosolic Ca2+ Ca_Store->Ca_Cytosol Ca_Channel L-type Ca2+ Channel Ca_Channel->Ca_Cytosol influx Ca_Cytosol->PKC TxA2 Thromboxane A2 (TxA2) Synthesis Ca_Cytosol->TxA2 Semotiadil Semotiadil Fumarate Semotiadil->Ca_Channel Granule Granule Release (ADP, Serotonin) PKC->Granule GPIIbIIIa GPIIb/IIIa Activation PKC->GPIIbIIIa TxA2->Receptor positive feedback Granule->Receptor positive feedback Aggregation Platelet Aggregation GPIIbIIIa->Aggregation binds fibrinogen G cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood Whole Blood Collection (3.2% Sodium Citrate) Centrifuge1 Centrifuge (150-200 x g, 15-20 min) Blood->Centrifuge1 PRP Collect Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifuge remaining blood (2000 x g, 15 min) Centrifuge1->Centrifuge2 Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) PRP->Calibrate PPP Collect Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Calibrate Incubate Incubate PRP with Semotiadil or Vehicle at 37°C Calibrate->Incubate Add_Agonist Add Agonist (ADP, Collagen, AA, or PAF) Incubate->Add_Agonist Record Record Aggregation (Light Transmission) Add_Agonist->Record Analyze Analyze Data (Dose-Response Curve) Record->Analyze

References

Measuring Cytosolic Ca2+ Levels with Semotiadil Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semotiadil (B55868) is a novel benzothiazine derivative that functions as a calcium channel antagonist.[1][2] It has demonstrated a significant inhibitory effect on the influx of extracellular calcium, primarily by blocking voltage-dependent L-type Ca2+ channels.[1] This action leads to a reduction in cytosolic Ca2+ concentrations, which plays a crucial role in cellular signaling pathways regulating processes such as muscle contraction and neurotransmitter release.[1][3] Understanding the precise effects of Semotiadil on cytosolic Ca2+ levels is essential for elucidating its mechanism of action and for the development of therapeutic agents targeting calcium signaling pathways.

These application notes provide a detailed protocol for measuring cytosolic Ca2+ levels in response to Semotiadil treatment using the ratiometric fluorescent indicator Fura-2 AM. The accompanying data summarizes the quantitative effects of Semotiadil on cytosolic Ca2+ in vascular smooth muscle cells.

Data Presentation

The following tables summarize the inhibitory effects of Semotiadil on the increase in cytosolic Ca2+ ([Ca2+]i) induced by high potassium chloride (KCl) and histamine (B1213489) in porcine coronary artery strips. The data is extracted from studies by Kageyama et al. (1995).

Table 1: Effect of Semotiadil and Verapamil on High KCl-Induced Increase in Cytosolic Ca2+

TreatmentConcentration (µM)Inhibition of High KCl-Induced [Ca2+]i Increase
Semotiadil0.1Concentration-dependent inhibition
1Concentration-dependent inhibition
Verapamil0.1Concentration-dependent inhibition
1Concentration-dependent inhibition

Note: High KCl (e.g., 65.4 mM) is used to depolarize the cell membrane, which opens voltage-dependent L-type Ca2+ channels and leads to a rapid influx of extracellular Ca2+.[2][3]

Table 2: Effect of Semotiadil and Verapamil on Histamine-Induced Increase in Cytosolic Ca2+

TreatmentConcentration (µM)Effect on Histamine-Induced [Ca2+]i Increase
Semotiadil1Inhibition of both transient and sustained increases
10Inhibition of both transient and sustained increases
Verapamil1Inhibition of both transient and sustained increases
10Inhibition of both transient and sustained increases

Note: Histamine induces a biphasic increase in cytosolic Ca2+, consisting of an initial transient release from intracellular stores followed by a sustained influx of extracellular Ca2+.[1]

Signaling Pathway and Experimental Workflow

Semotiadil's Mechanism of Action

Semotiadil_Mechanism cluster_membrane Cell Membrane L_type_Ca_Channel L-type Ca2+ Channel Cytosolic_Ca Cytosolic Ca2+ L_type_Ca_Channel->Cytosolic_Ca Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->L_type_Ca_Channel Influx Cellular_Response Reduced Cellular Response (e.g., Contraction) Cytosolic_Ca->Cellular_Response Semotiadil Semotiadil Semotiadil->L_type_Ca_Channel Inhibition

Caption: Semotiadil inhibits the influx of extracellular Ca2+ through L-type calcium channels.

Experimental Workflow for Measuring Cytosolic Ca2+

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture Cells on Coverslips Fura2_Loading Load Cells with Fura-2 AM Cell_Culture->Fura2_Loading Wash Wash to Remove Excess Dye Fura2_Loading->Wash De_esterification Incubate for De-esterification Wash->De_esterification Baseline Record Baseline Fluorescence (340/380 nm Excitation) De_esterification->Baseline Stimulation Add Stimulus (e.g., High KCl or Histamine) Baseline->Stimulation Semotiadil_Treatment Add Semotiadil Stimulation->Semotiadil_Treatment Pre-incubation or Co-application Record_Response Record Fluorescence Changes Semotiadil_Treatment->Record_Response Ratio_Calculation Calculate 340/380 nm Fluorescence Ratio Record_Response->Ratio_Calculation Ca_Concentration Convert Ratio to [Ca2+]i Ratio_Calculation->Ca_Concentration Data_Interpretation Analyze and Interpret Data Ca_Concentration->Data_Interpretation

Caption: Workflow for measuring cytosolic Ca2+ changes with Fura-2 AM.

Experimental Protocols

This protocol is adapted from established methods for measuring cytosolic Ca2+ in vascular smooth muscle cells using Fura-2 AM.[4][5]

Materials
  • Cells: Primary vascular smooth muscle cells or a relevant cell line cultured on glass coverslips.

  • Semotiadil Fumarate (B1241708): Stock solution prepared in a suitable solvent (e.g., DMSO).

  • Fura-2 AM: 1 mM stock solution in anhydrous DMSO.

  • Pluronic F-127: 20% solution in DMSO (optional, aids in dye loading).

  • Hanks' Balanced Salt Solution (HBSS):

    • 1.3 mM CaCl2

    • 5.4 mM KCl

    • 0.44 mM KH2PO4

    • 4.2 mM NaHCO3

    • 137 mM NaCl

    • 0.34 mM Na2HPO4

    • 5.6 mM D-glucose

    • Adjust pH to 7.4.

  • High Potassium (KCl) Solution: HBSS with an equimolar substitution of NaCl with KCl to achieve the desired final K+ concentration (e.g., 65.4 mM).

  • Histamine Solution: Stock solution prepared in HBSS.

  • Ionomycin: 1 mM stock solution in DMSO (for calibration).

  • EGTA: 0.5 M stock solution (for calibration).

  • Fluorescence Imaging System: A microscope equipped with a light source capable of alternating excitation at 340 nm and 380 nm, a dichroic mirror, an emission filter (around 510 nm), and a sensitive camera.

Protocol
  • Cell Preparation:

    • Culture vascular smooth muscle cells on 25 mm glass coverslips to the desired confluency.

    • On the day of the experiment, wash the cells twice with HBSS.

  • Fura-2 AM Loading:

    • Prepare the loading buffer by adding Fura-2 AM to HBSS to a final concentration of 2-5 µM. To aid in dye solubilization, first mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 before diluting in HBSS.

    • Incubate the cells in the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells three times with HBSS to remove extracellular Fura-2 AM.

    • Incubate the cells for an additional 30 minutes in HBSS at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.

  • Measurement of Cytosolic Ca2+:

    • Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

    • Continuously perfuse the cells with HBSS at a constant rate.

    • Record the baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and capturing the emission at 510 nm.

    • To measure the effect of Semotiadil on agonist-induced Ca2+ increase, pre-incubate the cells with the desired concentration of Semotiadil for a specified period before adding the agonist.

    • Introduce the stimulating agent (e.g., high KCl solution or histamine in HBSS) into the perfusion chamber.

    • Record the changes in fluorescence intensity at both excitation wavelengths over time.

  • Data Analysis:

    • For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380).

    • The ratio values can be used to represent relative changes in intracellular Ca2+ concentration.

    • For quantitative analysis, the ratios can be converted to absolute Ca2+ concentrations using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max).

      • Kd: The dissociation constant of Fura-2 for Ca2+ (typically ~224 nM).

      • R: The experimental F340/F380 ratio.

      • Rmin: The F340/F380 ratio in the absence of Ca2+ (determined by adding a Ca2+ chelator like EGTA).

      • Rmax: The F340/F380 ratio at saturating Ca2+ levels (determined by adding a Ca2+ ionophore like ionomycin).

      • F380min / F380max: The ratio of fluorescence intensities at 380 nm excitation in the absence of and at saturating Ca2+ levels.

Conclusion

The provided protocols and data offer a comprehensive guide for researchers investigating the effects of Semotiadil on cytosolic Ca2+ levels. By following these methodologies, scientists can obtain reliable and reproducible data to further characterize the pharmacological properties of Semotiadil and other calcium channel antagonists. The use of ratiometric calcium imaging with Fura-2 AM provides a robust method for quantifying changes in intracellular calcium, which is critical for understanding the cellular mechanisms of drug action.

References

Application Notes and Protocols for Semotiadil Racemate Fumarate in Inducing Vasodilation in Isolated Arteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semotiadil (B55868) racemate fumarate (B1241708) is a novel benzothiazine derivative that acts as a calcium antagonist. It has demonstrated potent vasodilatory effects in isolated arterial preparations, suggesting its potential as a therapeutic agent for cardiovascular conditions characterized by vasoconstriction. These application notes provide a comprehensive overview of the methodologies to study the vasodilatory properties of semotiadil in isolated arteries, focusing on its mechanism of action.

Mechanism of Action

Semotiadil induces vasodilation primarily by inhibiting voltage-dependent L-type calcium channels in vascular smooth muscle cells. This blockade of calcium influx prevents the activation of the contractile machinery, leading to relaxation of the arterial wall.[1][2] Studies in isolated rat aortas suggest that in addition to blocking voltage-dependent Ca2+ channels, semotiadil may also inhibit the release of calcium from intracellular stores and decrease the sensitivity of the contractile elements to calcium.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory effects of semotiadil on contractions induced by various agonists in isolated arteries.

Table 1: Inhibitory Effects of Semotiadil on KCl-Induced Contractions in Isolated Arteries
Artery Type Semotiadil Concentration (µM) Inhibition of Contraction
Porcine Coronary Artery0.1Concentration-dependent inhibition
1Concentration-dependent inhibition
Rat Aorta10Significant inhibition of the increase in cytosolic Ca2+
Table 2: Inhibitory Effects of Semotiadil on Agonist-Induced Contractions in Isolated Arteries
Artery Type Agonist Semotiadil Concentration (µM) Effect
Porcine Coronary ArteryHistamine (30 µM)1Inhibition of transient and sustained increases in cytosolic Ca2+ and force
10Inhibition of transient and sustained increases in cytosolic Ca2+ and force
Rat AortaNorepinephrine (B1679862) (1 µM)10Inhibition of the early phase of increase in cytosolic Ca2+; significant decrease in contraction

Experimental Protocols

Protocol 1: Preparation of Isolated Arterial Rings

This protocol describes the standard procedure for isolating and preparing arterial rings for vasodilation studies.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Dissection microscope

  • Fine forceps and scissors

  • Organ bath system with isometric force transducers

Procedure:

  • Humanely euthanize the rat according to institutional guidelines.

  • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

  • Under a dissection microscope, remove adherent connective and adipose tissues.

  • Cut the aorta into rings of 2-3 mm in width.

  • For endothelium-denuded studies, gently rub the intimal surface of the rings with a roughened stainless-steel wire.

  • Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Connect one end of the ring to a fixed support and the other to an isometric force transducer.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

Protocol 2: Evaluation of Semotiadil-Induced Vasodilation

This protocol details the steps to assess the vasodilatory effect of semotiadil on pre-contracted arterial rings.

Materials:

  • Prepared arterial rings in an organ bath system

  • Phenylephrine (B352888) or KCl solution for pre-contraction

  • Semotiadil racemate fumarate stock solution

  • Data acquisition system

Procedure:

  • After the equilibration period, induce a stable contraction in the arterial rings by adding a submaximal concentration of a vasoconstrictor, such as phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).

  • Once the contraction reaches a stable plateau, add semotiadil in a cumulative concentration-dependent manner (e.g., from 1 nM to 10 µM).

  • Record the relaxation response at each concentration until a maximal effect is observed.

  • Calculate the relaxation as a percentage of the pre-contraction induced by the agonist.

  • Construct a concentration-response curve and determine the EC50 (half-maximal effective concentration) and Emax (maximal relaxation) values.

Protocol 3: Investigation of the Mechanism of Action

This protocol outlines experiments to investigate the involvement of different pathways in semotiadil-induced vasodilation.

A. Role of the Endothelium:

  • Prepare both endothelium-intact and endothelium-denuded arterial rings.

  • Confirm the integrity or removal of the endothelium by assessing the relaxation response to acetylcholine (B1216132) (e.g., 1 µM) in phenylephrine-pre-contracted rings. Endothelium-intact rings will show significant relaxation, while denuded rings will not.

  • Perform the vasodilation protocol with semotiadil on both types of rings and compare the concentration-response curves.

B. Role of Nitric Oxide Synthase (NOS):

  • In endothelium-intact rings, pre-incubate the tissues with a NOS inhibitor, such as L-NAME (e.g., 100 µM), for 20-30 minutes before pre-contraction with phenylephrine.

  • Perform the vasodilation protocol with semotiadil and compare the results to those obtained in the absence of the inhibitor.

C. Role of Potassium Channels:

  • Pre-incubate the arterial rings with a non-specific potassium channel blocker, such as tetraethylammonium (B1195904) (TEA), or specific blockers for different types of potassium channels (e.g., glibenclamide for KATP channels) for 20-30 minutes before pre-contraction.

  • Perform the vasodilation protocol with semotiadil and compare the results to those obtained without the potassium channel blocker.

Signaling Pathways and Experimental Workflows

Diagram 1: Signaling Pathway of Semotiadil-Induced Vasodilation

Semotiadil_Signaling_Pathway Semotiadil Semotiadil L_type_Ca_Channel L-type Ca2+ Channel Semotiadil->L_type_Ca_Channel Ca_Release Ca2+ Release Semotiadil->Ca_Release May Inhibit Relaxation Vasodilation Semotiadil->Relaxation Ca_Influx Ca2+ Influx Intracellular_Ca Increased Intracellular [Ca2+] Ca_Influx->Intracellular_Ca SR Sarcoplasmic Reticulum (SR) Ca_Release->Intracellular_Ca Calmodulin Calmodulin Intracellular_Ca->Calmodulin MLCK_active Active Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK_active Activates MLC_P Phosphorylated Myosin Light Chain MLCK_active->MLC_P Phosphorylates Contraction Vasoconstriction MLC_P->Contraction

Caption: Proposed signaling pathway for semotiadil-induced vasodilation.

Diagram 2: Experimental Workflow for Isolated Artery Studies

Experimental_Workflow A1 Euthanize Animal & Excise Artery A2 Clean & Cut Artery into Rings A1->A2 A3 Mount Rings in Organ Bath A2->A3 A4 Equilibration (60-90 min) A3->A4 B1 Pre-contract with Agonist (e.g., PE, KCl) A4->B1 C1 Cumulative Addition of Semotiadil B1->C1 D1 Record Relaxation Response C1->D1 E1 Data Analysis: Concentration-Response Curve, EC50, Emax D1->E1

Caption: General workflow for studying vasodilation in isolated arteries.

Diagram 3: Investigating the Role of the Endothelium

Endothelium_Role Start Isolated Arterial Rings Intact Endothelium-Intact Start->Intact Denuded Endothelium-Denuded Start->Denuded Protocol_Intact Perform Vasodilation Protocol with Semotiadil Intact->Protocol_Intact Protocol_Denuded Perform Vasodilation Protocol with Semotiadil Denuded->Protocol_Denuded Compare Compare Concentration-Response Curves Protocol_Intact->Compare Protocol_Denuded->Compare Conclusion Determine Endothelium Dependency Compare->Conclusion

Caption: Logical workflow to determine endothelium-dependency.

References

Application Notes and Protocols for Assessing Semotiadil's Effects on Cardiac Conduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semotiadil (B55868) is a benzothiazine derivative that acts as a calcium channel antagonist, exhibiting a notable selectivity for L-type calcium channels.[1][2] Its primary mechanism of action involves the inhibition of calcium ion influx into cardiac and vascular smooth muscle cells, leading to a range of cardiovascular effects.[2][3] These application notes provide a comprehensive overview of the protocols to assess the electrophysiological effects of Semotiadil on cardiac conduction, present key quantitative data from preclinical studies, and illustrate the underlying signaling pathway.

Data Presentation

The following tables summarize the quantitative effects of Semotiadil on various cardiac electrophysiological parameters as reported in preclinical studies.

Table 1: Electrophysiological Effects of Semotiadil on Isolated Guinea Pig Hearts

ParameterConcentration (µM)EffectReference
Sinus Rate1 - 10Concentration-dependent decrease[1]
Sinus Node Recovery Time10Marked prolongation[1]
Atrioventricular (AV) Nodal Conduction1 - 10Concentration-dependent depression[1]
Effective Refractory Period of AV Node1 - 10Prolongation[1]
QT IntervalUp to 10No effect[1]

Table 2: Electrophysiological Effects of Semotiadil in Anesthetized Dogs

ParameterDose (mg/kg, i.v.)EffectReference
Atrioventricular (AV) Conduction Time0.3Prolonged[4]
Functional Refractory Period of AV Node0.3Prolonged[4]
Atrioventricular (AV) Block1Second-degree AV block observed[4]
PR IntervalUp to 5 (p.o.)No significant alteration[4]

Table 3: In Vitro Inhibitory Activity of Semotiadil

TargetCell TypeIC50 (µM)Reference
L-type Ca2+ Current (ICa,L)Guinea Pig Ventricular Myocytes10 - 100[2]

Experimental Protocols

Detailed methodologies for key experiments to assess the cardiac effects of Semotiadil are provided below.

Patch-Clamp Electrophysiology in Isolated Ventricular Myocytes

Objective: To measure the effect of Semotiadil on L-type Ca2+ currents (ICa,L) in single ventricular cardiomyocytes.

Methodology:

  • Cell Isolation: Isolate ventricular myocytes from guinea pig hearts via enzymatic digestion using collagenase and protease.

  • Electrophysiological Recording:

    • Utilize the whole-cell patch-clamp technique.

    • Use borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with internal solution.

    • The internal solution should contain (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 HEPES, and 5 Mg-ATP, adjusted to pH 7.2 with CsOH.

    • The external solution (Tyrode's solution) should contain (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 glucose, and 10 HEPES, adjusted to pH 7.4 with NaOH.

    • Maintain the temperature at 35 ± 1°C.

  • Voltage-Clamp Protocol:

    • Hold the membrane potential at -40 mV to inactivate Na+ channels.

    • Apply depolarizing voltage steps (e.g., to 0 mV for 300 ms) to elicit ICa,L.

    • Record baseline currents and then perfuse the cell with increasing concentrations of Semotiadil (e.g., 1, 10, 30, 100 µM).

  • Data Analysis:

    • Measure the peak inward ICa,L at each concentration.

    • Normalize the current to the cell capacitance (pA/pF).

    • Construct a concentration-response curve and calculate the IC50 value.

Langendorff-Perfused Isolated Heart Preparation

Objective: To assess the effects of Semotiadil on the electrocardiogram (ECG) and cardiac conduction in an ex vivo intact heart model.

Methodology:

  • Heart Isolation and Perfusion:

    • Euthanize a guinea pig and rapidly excise the heart.

    • Cannulate the aorta and mount the heart on a Langendorff apparatus.

    • Retrogradely perfuse the heart with Krebs-Henseleit solution (oxygenated with 95% O2 / 5% CO2) at a constant pressure and temperature (37°C).

  • ECG Recording:

    • Place silver-silver chloride electrodes on the surface of the right atrium and the apex of the left ventricle to record a surface ECG.

    • Record baseline ECG parameters, including heart rate, PR interval, QRS duration, and QT interval.

  • Drug Administration:

    • After a stabilization period, perfuse the heart with increasing concentrations of Semotiadil (e.g., 0.1, 1, 10 µM).

    • Each concentration should be perfused for a set period (e.g., 20 minutes) to reach a steady state.

  • Electrophysiological Pacing:

    • Place a pacing electrode on the right atrium to control the heart rate.

    • Determine the effective refractory period of the AV node by delivering programmed electrical stimuli.

  • Data Analysis:

    • Measure changes in ECG intervals and heart rate at each drug concentration.

    • Analyze the rate-dependent effects on AV nodal conduction.

In Vivo Electrocardiography in Anesthetized Animals

Objective: To evaluate the effects of Semotiadil on cardiac conduction in a living animal model.

Methodology:

  • Animal Preparation:

    • Anesthetize beagle dogs with an appropriate anesthetic agent (e.g., pentobarbital (B6593769) sodium).

    • Maintain anesthesia and body temperature throughout the experiment.

    • Insert catheters into a femoral artery for blood pressure monitoring and a femoral vein for drug administration.

  • ECG Recording:

    • Attach subcutaneous needle electrodes for a standard lead II ECG recording.

    • Continuously monitor and record the ECG.

  • Drug Administration:

    • Administer a vehicle control followed by escalating intravenous doses of Semotiadil (e.g., 0.03, 0.1, 0.3, 1.0 mg/kg).

    • Allow a sufficient time interval between doses for the effects to manifest.

  • Data Analysis:

    • Measure heart rate, PR interval, QRS duration, and QT interval at baseline and after each dose.

    • Note the occurrence of any arrhythmias or conduction blocks.

Mandatory Visualizations

Signaling Pathway of Semotiadil in a Cardiac Myocyte

Semotiadil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_sarcolemma Sarcolemma cluster_intracellular Intracellular Space Semotiadil Semotiadil L_type_Ca_Channel L-type Ca²⁺ Channel Semotiadil->L_type_Ca_Channel Blocks Reduced_Ca_Influx Reduced Ca²⁺ Influx L_type_Ca_Channel->Reduced_Ca_Influx Inhibits Ca²⁺ entry Ca_ion_in Ca²⁺ Action_Potential Action Potential (Phase 2 - Plateau) Action_Potential->L_type_Ca_Channel Activates Shortened_Plateau Shortened AP Plateau Reduced_Ca_Influx->Shortened_Plateau Leads to Decreased_Conduction Decreased Conduction (SA & AV Nodes) Shortened_Plateau->Decreased_Conduction Contributes to Semotiadil_Experimental_Workflow cluster_invitro In Vitro Assessment cluster_exvivo Ex Vivo Assessment cluster_invivo In Vivo Assessment Patch_Clamp Patch-Clamp on Ventricular Myocytes IC50 Determine IC₅₀ for L-type Ca²⁺ Channel Blockade Patch_Clamp->IC50 Langendorff Langendorff-Perfused Guinea Pig Heart Patch_Clamp->Langendorff Informs concentration range ECG_ERP Measure ECG Intervals & Effective Refractory Period Langendorff->ECG_ERP Anesthetized_Dog Anesthetized Beagle Dog Model Langendorff->Anesthetized_Dog Provides rationale for in vivo studies InVivo_ECG Monitor ECG & Hemodynamics Post-IV Administration Anesthetized_Dog->InVivo_ECG Semotiadil_Cardiac_Effects_Logic cluster_channel Molecular Level cluster_cellular Cellular Level cluster_tissue Tissue/Organ Level cluster_organism Organism Level Semotiadil Semotiadil L_Type_Block Blockade of L-type Ca²⁺ Channels Semotiadil->L_Type_Block Reduced_Ca_Influx Reduced Inward Ca²⁺ Current L_Type_Block->Reduced_Ca_Influx APD_Shorten Action Potential Plateau Shortening Reduced_Ca_Influx->APD_Shorten SA_Node_Depression SA Node Depression APD_Shorten->SA_Node_Depression AV_Node_Conduction_Slowing AV Nodal Conduction Slowing APD_Shorten->AV_Node_Conduction_Slowing Decreased_HR Decreased Heart Rate (Bradycardia) SA_Node_Depression->Decreased_HR PR_Prolongation PR Interval Prolongation AV_Node_Conduction_Slowing->PR_Prolongation

References

Troubleshooting & Optimization

Technical Support Center: Semotiadil Racemate Fumarate Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of semotiadil (B55868) racemate fumarate (B1241708) in physiological buffers. The following information is intended to assist in troubleshooting common experimental issues and to provide standardized protocols for solubility determination.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of semotiadil racemate fumarate in aqueous solutions?

A1: Semotiadil racemate fumarate is a poorly soluble compound. Its solubility is highly dependent on the pH of the medium due to its chemical structure, which likely contains ionizable groups. As a fumarate salt of a weakly basic parent molecule, its solubility is expected to be higher in acidic conditions and decrease as the pH increases.

Q2: Why am I observing precipitation of my compound when preparing solutions in neutral or slightly alkaline buffers?

A2: This is a common issue for pH-dependent soluble compounds like semotiadil racemate fumarate. The compound is more soluble at a lower pH where the molecule is protonated. As the pH of the buffer increases towards neutral or alkaline conditions (e.g., pH 7.4), the compound becomes less protonated, leading to a significant decrease in solubility and subsequent precipitation.

Q3: How can I improve the solubility of semotiadil racemate fumarate for my in vitro experiments?

A3: Several strategies can be employed to enhance the solubility of semotiadil racemate fumarate:

  • pH Adjustment: The most effective method is to lower the pH of your buffer system, if experimentally permissible.

  • Use of Co-solvents: Organic co-solvents such as DMSO or ethanol (B145695) can be used in small percentages to increase solubility. However, the concentration of the co-solvent should be carefully controlled and validated as it may impact biological assays.

  • Inclusion of Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used at concentrations above their critical micelle concentration to form micelles that encapsulate the drug, thereby increasing its apparent solubility.

Q4: I am seeing high variability in my solubility measurements. What could be the cause?

A4: High variability in solubility data can stem from several factors:

  • Insufficient Equilibration Time: Ensure that the solution has reached equilibrium. For poorly soluble compounds, this can take 24 to 72 hours.

  • Temperature Fluctuations: Solubility is temperature-dependent. All experiments should be conducted in a temperature-controlled environment.

  • Inaccurate pH Measurement: Small variations in pH can lead to significant changes in solubility, especially around the pKa of the compound. Calibrate your pH meter regularly.

  • Metastable Forms: The presence of different polymorphic or amorphous forms of the solid material can lead to variations in the measured solubility.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound crashes out of solution upon addition to buffer. The buffer pH is too high, causing the compound to exceed its solubility limit.1. Prepare a stock solution in an acidic buffer or a suitable co-solvent. 2. Add the stock solution to the final buffer dropwise while stirring vigorously. 3. Consider warming the final buffer to aid dissolution, then allowing it to cool to the experimental temperature.
Inconsistent solubility results between batches. 1. Different solid-state forms (polymorphs, solvates) of the compound. 2. Variation in the preparation of the buffer.1. Characterize the solid form of each batch using techniques like XRPD or DSC. 2. Standardize the buffer preparation protocol, including the source of reagents and final pH adjustment.
Low recovery during sample analysis (e.g., HPLC). Adsorption of the compound to labware (e.g., vials, pipette tips).1. Use low-adsorption labware. 2. Pre-rinse all surfaces that will come into contact with the sample solution with the solution itself. 3. Include a small percentage of an organic solvent or surfactant in the mobile phase if compatible with the analytical method.

Quantitative Solubility Data

The following table summarizes the estimated aqueous solubility of semotiadil racemate fumarate in various physiological buffers at 37°C. This data is illustrative and may vary based on specific experimental conditions.

Buffer System pH Estimated Solubility (µg/mL)
Simulated Gastric Fluid (SGF, without pepsin)1.2150 ± 25
Acetate Buffer4.545 ± 10
Phosphate Buffered Saline (PBS)6.85 ± 2
Phosphate Buffered Saline (PBS)7.4< 1

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the shake-flask method for determining the equilibrium solubility of semotiadil racemate fumarate.

  • Preparation of Buffers: Prepare the desired physiological buffers (e.g., SGF, PBS at pH 6.8 and 7.4) and adjust the pH to the target value at 37°C.

  • Addition of Compound: Add an excess amount of semotiadil racemate fumarate to a known volume of each buffer in a sealed container (e.g., glass vial). The excess solid should be clearly visible.

  • Equilibration: Place the containers in a shaking incubator set to 37°C. Agitate the samples for at least 48 hours to ensure equilibrium is reached. A preliminary time-course experiment is recommended to determine the optimal equilibration time.

  • Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant.

  • Phase Separation: To remove any undissolved solid, filter the supernatant through a 0.22 µm syringe filter compatible with the buffer and compound (e.g., PVDF). Discard the initial volume of the filtrate to prevent errors due to filter adsorption.

  • Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of semotiadil racemate fumarate using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Calculate the solubility in µg/mL or mg/L. Perform each experiment in triplicate to ensure reproducibility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare Buffers add_compound Add Excess Compound prep_buffers->add_compound 1 equilibrate Shake at 37°C (48-72h) add_compound->equilibrate 2 collect_sample Collect Supernatant equilibrate->collect_sample 3 filter_sample Filter (0.22 µm) collect_sample->filter_sample 4 quantify Quantify (HPLC) filter_sample->quantify 5

Fig. 1: Experimental workflow for solubility determination.

Logical Troubleshooting Flow

The following diagram illustrates a logical workflow for troubleshooting common solubility issues.

Fig. 2: Troubleshooting logical workflow for solubility issues.

Technical Support Center: Overcoming Semotiadil Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Semotiadil (B55868). The following information is designed to help you overcome challenges related to its precipitation in aqueous solutions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Semotiadil and why is its solubility in aqueous solutions a concern?

Semotiadil is a novel vasoselective L-type calcium channel antagonist.[1] Like many poorly soluble drugs, achieving and maintaining its desired concentration in aqueous solutions for in vitro and in vivo experiments can be challenging. Precipitation can lead to inaccurate experimental results and reduced bioavailability.

Q2: What are the known solvents for Semotiadil?

Q3: What factors can influence the solubility of Semotiadil in aqueous solutions?

Several factors can affect the solubility of any drug, including Semotiadil:

  • pH: The solubility of ionizable drugs can be significantly influenced by the pH of the solution.

  • Temperature: Solubility can either increase or decrease with temperature depending on the compound's properties.

  • Co-solvents: The presence of organic co-solvents like DMSO or ethanol (B145695) can significantly increase the solubility of hydrophobic compounds in aqueous media.[4][5][6]

  • Excipients: The addition of surfactants or polymers can help to prevent precipitation and maintain a supersaturated state.

Q4: I am observing precipitation when I dilute my Semotiadil stock solution (in DMSO) into my aqueous experimental buffer. What can I do?

This is a common issue when working with compounds dissolved in organic solvents. Here are a few troubleshooting steps:

  • Decrease the final DMSO concentration: Aim for a final DMSO concentration of less than 1% (v/v) in your final solution, as higher concentrations can be toxic to cells and may still lead to precipitation upon dilution.[7]

  • Optimize the dilution method: Add the Semotiadil stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.

  • Use a pre-warmed buffer: Warming the aqueous buffer before adding the stock solution can sometimes help to increase the solubility.

  • Consider a co-solvent system: A mixture of co-solvents, such as PEG300 and Tween 80 in addition to DMSO, might be necessary to maintain solubility.[3][8]

Troubleshooting Guide: Semotiadil Precipitation

Use the following logical workflow to diagnose and resolve precipitation issues with Semotiadil in your experiments.

G start Precipitation Observed check_stock Check Stock Solution (Clarity, Concentration) start->check_stock stock_ok Stock OK check_stock->stock_ok check_dilution Review Dilution Protocol (Final Solvent %, Method) dilution_ok Dilution OK check_dilution->dilution_ok check_buffer Examine Aqueous Buffer (pH, Composition, Temp.) buffer_ok Buffer OK check_buffer->buffer_ok stock_ok->check_dilution Yes adjust_stock Adjust Stock: - Lower Concentration - Fresh Preparation stock_ok->adjust_stock No dilution_ok->check_buffer Yes adjust_dilution Adjust Dilution: - Slower Addition - Vigorous Mixing - Lower Final DMSO % dilution_ok->adjust_dilution No adjust_buffer Adjust Buffer: - Optimize pH - Add Co-solvents/Excipients buffer_ok->adjust_buffer No solution_clear Solution Clear buffer_ok->solution_clear Yes adjust_stock->check_stock adjust_dilution->check_dilution adjust_buffer->check_buffer

Caption: Troubleshooting workflow for Semotiadil precipitation.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility of Semotiadil (Shake-Flask Method)

This protocol outlines a standard procedure to determine the equilibrium solubility of Semotiadil in a specific aqueous buffer.

  • Preparation of Saturated Solution:

    • Add an excess amount of Semotiadil fumarate (B1241708) powder to a known volume of the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) in a glass vial. The excess solid should be visible.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the suspension to settle for at least 30 minutes.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC).

    • Determine the concentration of Semotiadil in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Calculate the solubility of Semotiadil in the buffer by accounting for the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification prep1 Add excess Semotiadil to buffer prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sample1 Settle suspension equil1->sample1 sample2 Filter supernatant sample1->sample2 quant1 Dilute sample sample2->quant1 quant2 Analyze by HPLC quant1->quant2

Caption: Experimental workflow for solubility determination.

Data Presentation

Table 1: Example Solubility of Semotiadil Fumarate in Different Solvent Systems

Solvent SystemTemperature (°C)Approximate Solubility (mg/mL)
Deionized Water25Data not available
PBS (pH 7.4)25Data not available
Ethanol25Soluble
DMSO25Soluble
10% DMSO in PBS (pH 7.4)25Requires experimental determination
10% PEG400 in PBS (pH 7.4)25Requires experimental determination

Note: This table contains placeholder information. Researchers are strongly encouraged to determine the solubility of Semotiadil under their specific experimental conditions.

Signaling Pathway

Semotiadil functions as a vasoselective L-type calcium channel antagonist. Its primary mechanism of action involves the blockage of voltage-gated L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of extracellular calcium, leading to vasodilation.

G semotiadil Semotiadil l_type L-type Ca2+ Channel semotiadil->l_type inhibits ca_influx Ca2+ Influx l_type->ca_influx vasodilation Vasodilation ca_influx->vasodilation leads to (via reduced intracellular Ca2+)

Caption: Mechanism of action of Semotiadil.

References

Potential off-target effects of Semotiadil racemate fumarate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Semotiadil (B55868) Racemate Fumarate (B1241708)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Semotiadil racemate fumarate in experimental settings. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Semotiadil?

A1: Semotiadil is a novel calcium antagonist. Its primary mechanism of action is the inhibition of voltage-dependent L-type Ca2+ channels, which leads to vasodilation and a decrease in cardiac contractility[1][2][3]. It is structurally classified as a benzothiazepine (B8601423) derivative[4].

Q2: Are there any known off-target effects of Semotiadil observed in preclinical studies?

A2: Yes, studies in rats have shown that Semotiadil can cause thyroid hypertrophy[4]. This is considered an off-target effect as it is not directly related to its calcium channel blocking activity.

Q3: How does Semotiadil induce thyroid hypertrophy?

A3: The proposed mechanism is indirect. Semotiadil has been shown to induce hepatic uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UDPGT) activity. This enzyme is involved in the metabolism of thyroid hormones. Increased UDPGT activity leads to accelerated peripheral disposition of thyroid hormones, resulting in lower serum levels. The pituitary gland compensates by increasing the secretion of thyroid-stimulating hormone (TSH), which in turn leads to thyroid hyperplasia and hypertrophy[4].

Q4: I am observing unexpected changes in heart rate in my animal model after administering Semotiadil. Is this a known effect?

A4: Semotiadil's effect on heart rate can differ from other calcium channel blockers. In spontaneously hypertensive rats, Semotiadil caused only a slight increase in heart rate, whereas diltiazem (B1670644) led to bradycardia and nifedipine (B1678770) caused marked tachycardia[5][6]. Therefore, the observed changes in heart rate might be a compound-specific effect rather than an off-target one, but it is crucial to compare it with the expected physiological response in your specific experimental model.

Q5: Could Semotiadil be interacting with other receptors, such as histamine (B1213489) receptors?

A5: One study investigated the effect of Semotiadil on histamine-induced contractions in porcine coronary arteries. In this model, Semotiadil at a concentration of 10 µM did not displace the specific binding of [3H]-pyrilamine to bovine cerebellar membranes, suggesting it does not have a significant affinity for histamine H1-receptors at this concentration[3]. However, interactions with other receptors at different concentrations or in other tissues cannot be completely ruled out without further specific studies.

Troubleshooting Guide

Issue: Unexpected Endocrine-Related Changes in Long-Term Studies

Symptoms:

  • Altered thyroid hormone levels (decreased T3/T4, increased TSH).

  • Histological evidence of thyroid follicular cell hyperplasia or hypertrophy.

  • Changes in liver enzyme profiles, specifically UDPGT.

Potential Cause: This is a documented off-target effect of Semotiadil observed in rats, likely due to the induction of hepatic UDPGT activity leading to a compensatory increase in TSH[4].

Troubleshooting Steps:

  • Confirm the Observation:

    • Measure serum levels of T3, T4, and TSH at baseline and at various time points during Semotiadil administration.

    • Perform histopathological examination of the thyroid gland from both control and treated animals.

    • Conduct a liver enzyme assay to measure UDPGT activity.

  • Dose-Response Analysis:

    • If possible, test lower concentrations of Semotiadil to determine if there is a threshold for this effect.

  • Comparative Studies:

    • Include other calcium channel blockers (e.g., diltiazem, nifedipine) as controls to determine if the effect is specific to Semotiadil or a class effect of benzothiazepines. The available literature suggests this may not be a general class effect[4].

Quantitative Data Summary

Table 1: Effect of 2-week Oral Treatment of Semotiadil Fumarate (SF) on Thyroid and Liver Parameters in Rats

ParameterControlSF (100 mg/kg)SF (300 mg/kg)
Serum TSH (ng/mL) 2.6 ± 0.84.3 ± 1.27.9 ± 2.1
Serum Thyroxine (µg/dL) 5.1 ± 0.74.1 ± 0.63.5 ± 0.5
Serum Triiodothyronine (ng/dL) 85 ± 1172 ± 965 ± 8
Hepatic UDPGT Activity BaselineIncreasedSignificantly Increased
Thyroid Weight (mg) 20.1 ± 2.525.3 ± 3.131.5 ± 4.2

*Data are presented as hypothetical values based on the qualitative descriptions in the cited literature for illustrative purposes[4].

Experimental Protocols

Protocol 1: Assessment of Thyroid Hypertrophy in Rats

  • Animal Model: Male Wistar rats.

  • Treatment: Administer Semotiadil fumarate orally once daily for 2 weeks at desired concentrations (e.g., 100 mg/kg and 300 mg/kg). Include a vehicle control group.

  • Blood Sampling: Collect blood samples at baseline and at the end of the treatment period for measurement of serum TSH, T3, and T4 levels using appropriate immunoassay kits.

  • Tissue Collection: At the end of the study, euthanize the animals and carefully dissect the thyroid gland and liver.

  • Histopathology: Fix the thyroid gland in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Examine for follicular cell hyperplasia and hypertrophy.

  • Liver Enzyme Assay: Prepare liver microsomes from a portion of the liver tissue. Measure UDPGT activity using a standard colorimetric or fluorometric assay.

Visualizations

Semotiadil_Off_Target_Pathway cluster_liver Hepatocyte cluster_blood Bloodstream cluster_pituitary Pituitary Gland cluster_thyroid Thyroid Gland Semotiadil Semotiadil UDPGT UDPGT Induction Semotiadil->UDPGT Thyroid_Metabolism Increased Thyroid Hormone Metabolism UDPGT->Thyroid_Metabolism Decreased_TH Decreased Serum Thyroid Hormones Thyroid_Metabolism->Decreased_TH Pituitary Pituitary Stimulation Decreased_TH->Pituitary Increased_TSH Increased Serum TSH Thyroid_Hypertrophy Thyroid Hypertrophy & Hyperplasia Increased_TSH->Thyroid_Hypertrophy Pituitary->Increased_TSH

Caption: Proposed pathway for Semotiadil-induced thyroid hypertrophy.

Troubleshooting_Workflow Start Unexpected Endocrine-Related Changes Observed Confirm 1. Confirm Observation - Hormone Levels - Histopathology - Liver Enzymes Start->Confirm DoseResponse 2. Conduct Dose-Response Analysis Confirm->DoseResponse Comparative 3. Perform Comparative Studies with other CCBs DoseResponse->Comparative Conclusion Determine if Effect is Compound-Specific Off-Target Comparative->Conclusion

Caption: Troubleshooting workflow for unexpected endocrine effects.

References

Technical Support Center: Semotiadil Dose-Response Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Semotiadil (B55868), particularly in interpreting dose-response curves that indicate low potency.

Frequently Asked Questions (FAQs)

Q1: What is Semotiadil and what is its primary mechanism of action?

Semotiadil is a novel benzothiazine calcium antagonist.[1] Its primary mechanism of action is the blockage of voltage-dependent L-type calcium channels.[2] This inhibition of calcium influx is responsible for its effects as a vasodilator and its potential therapeutic applications in conditions like angina and hypertension.[3]

Q2: We are observing a higher than expected EC50 value for Semotiadil in our cellular assay. Does this indicate low potency?

A higher than expected EC50 value, which represents the concentration at which 50% of the maximum effect is observed, does suggest lower potency in your specific experimental system.[4] Potency is a comparative measure, so it's crucial to have a reference standard or expected value range.[5] Several factors can contribute to an apparent decrease in potency, ranging from experimental conditions to cell health.

Q3: The dose-response curve for Semotiadil in our experiment does not reach a 100% maximal effect, even at high concentrations. What could be the cause?

An incomplete dose-response curve, where the response plateaus below the expected maximum, can be due to several factors. These may include issues with the solubility of Semotiadil at higher concentrations, the presence of competing or contaminating substances in the assay, or off-target effects. It is also possible that in your specific cell system, Semotiadil acts as a partial agonist/antagonist.

Q4: We are seeing significant variability in our Semotiadil dose-response data between experiments. What are the common sources of such variability?

High variability between experimental replicates can often be attributed to technical inconsistencies. Key factors to investigate include:

  • Cell Plating Inconsistency: Ensure a homogenous cell suspension and consistent cell numbers are plated in each well.

  • Incomplete Reagent Mixing: Thoroughly mix all reagents, including Semotiadil dilutions, before adding them to the assay plates.

  • Cell Health and Passage Number: Use cells that are healthy, in a consistent growth phase, and within a low passage number range to avoid phenotypic drift.[6]

  • Serum Concentration: Variations in serum concentration in the culture medium can affect compound activity and cell response.

Troubleshooting Guide for Low Potency of Semotiadil

Observing low potency in Semotiadil dose-response curves can be a frustrating experience. This guide provides a systematic approach to troubleshoot and identify the potential causes.

Problem 1: Higher than Expected EC50 Value

A rightward shift in the dose-response curve indicates a higher EC50 and lower apparent potency.

Possible Causes and Troubleshooting Actions:

  • Compound Integrity and Solubility:

    • Purity and Identity: Verify the purity and identity of your Semotiadil stock if possible.

    • Solubility: Ensure Semotiadil is fully dissolved in the vehicle (e.g., DMSO) before preparing serial dilutions. Visually inspect for any precipitation upon dilution into aqueous assay media.[6]

    • Storage: Store Semotiadil stock solutions under the recommended conditions (typically -20°C or -80°C) and minimize freeze-thaw cycles.[6]

  • Assay Conditions:

    • Incubation Time: The inhibitory effect of Semotiadil may be time-dependent. Optimize the incubation time to ensure sufficient duration for the compound to exert its effect.

    • Cell Density: Overly confluent or sparse cell monolayers can lead to altered drug sensitivity. Optimize cell seeding density to maintain cells in an exponential growth phase during the experiment.[6]

    • Serum Protein Binding: Components in the serum of the culture medium can bind to the compound, reducing its free concentration and apparent potency.[7] Consider reducing the serum concentration during the compound incubation period, if compatible with cell health.

  • Cellular Factors:

    • Cell Health: Ensure cells are healthy and free from contamination (e.g., mycoplasma). Unhealthy cells can exhibit altered responses to stimuli and drugs.

    • Passage Number: Use cells with a consistent and low passage number, as high passage numbers can lead to phenotypic changes and altered drug sensitivity.[6]

    • Receptor Expression: The expression level of L-type calcium channels can vary between cell lines and even with passage number. Verify the expression of the target in your cell line.

Problem 2: Shallow or Steep Slope of the Dose-Response Curve

The slope of the dose-response curve (Hill coefficient) provides information about the binding characteristics of the compound.

Possible Causes and Troubleshooting Actions:

  • Shallow Slope: A shallow slope can indicate positive cooperativity in binding, or it could be an artifact of issues like compound instability or solubility problems at higher concentrations.

  • Steep Slope: A steep slope might suggest positive cooperativity or could be an artifact at a specific concentration range. Ensure your dose range is appropriate to capture the full curve.

Quantitative Data Summary

The following table provides a summary of typical IC50/EC50 values for various L-type calcium channel blockers. Note that these values can vary significantly depending on the specific assay, cell type, and experimental conditions.

CompoundTargetAssay TypeReported IC50/EC50Reference
NimodipineL-type Ca2+ ChannelCa2+ Influx (HEK cells)59 nM (resting), 3 nM (depolarized)[8]
FelodipineL-type Ca2+ ChannelHuman Vascular Tissue~5 nM (pIC50 8.30)[9]
NifedipineL-type Ca2+ ChannelHuman Vascular Tissue~16.6 nM (pIC50 7.78)[9]
VerapamilL-type Ca2+ ChannelHuman Vascular Tissue~550 nM (pIC50 6.26)[9]
DiltiazemfKv1.4ΔN K+ ChannelTwo-electrode voltage clamp241.04 µM[10]
SemotiadilL-type Ca2+ ChannelPorcine Coronary Artery ContractionConcentration-dependent inhibition at 0.1 and 1 µM[2]

Experimental Protocols

Key Experiment: Measuring Intracellular Calcium Concentration using a Fluorescent Dye (e.g., Fura-2 AM)

This protocol outlines a general method for measuring changes in intracellular calcium concentration in response to Semotiadil treatment using a fluorescence plate reader.

Materials:

  • Adherent cells expressing L-type calcium channels

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • HEPES-buffered saline (HBS)

  • Fura-2 AM fluorescent dye

  • Pluronic F-127

  • Semotiadil

  • Potassium Chloride (KCl) solution (for depolarization)

  • 96-well clear-bottom black plates

  • Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm)

Procedure:

  • Cell Seeding:

    • Culture cells to ~90% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Seed cells into a 96-well clear-bottom black plate at an optimized density and allow them to adhere overnight.[11]

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in HBS containing a low concentration of Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium from the wells and wash once with HBS.

    • Add the Fura-2 AM loading solution to each well and incubate in the dark at 37°C for 30-60 minutes.

  • Compound Incubation:

    • Prepare serial dilutions of Semotiadil in HBS.

    • Wash the cells twice with HBS to remove extracellular Fura-2 AM.

    • Add the Semotiadil dilutions to the respective wells and incubate for the desired time.

  • Measurement of Calcium Influx:

    • Set the fluorescence plate reader to measure the emission at ~510 nm with alternating excitation at ~340 nm and ~380 nm.

    • Establish a baseline fluorescence reading for each well.

    • Inject a depolarizing concentration of KCl solution into the wells to open the voltage-gated L-type calcium channels.

    • Immediately begin recording the fluorescence ratio (340/380 nm) over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths for each time point.

    • Determine the peak response for each Semotiadil concentration.

    • Plot the percentage of inhibition of the KCl-induced calcium influx against the logarithm of the Semotiadil concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[11]

Visualizations

Semotiadil_Signaling_Pathway cluster_membrane Cell Membrane L_type_Ca_Channel L-type Ca2+ Channel Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Allows Depolarization Membrane Depolarization Depolarization->L_type_Ca_Channel Activates Semotiadil Semotiadil Semotiadil->L_type_Ca_Channel Blocks Cellular_Response Cellular Response (e.g., Vasodilation) Ca_influx->Cellular_Response Leads to

Caption: Signaling pathway of Semotiadil action.

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Seeding Dye_Loading 3. Calcium Dye Loading Cell_Culture->Dye_Loading Compound_Prep 2. Semotiadil Serial Dilution Compound_Treatment 4. Compound Incubation Compound_Prep->Compound_Treatment Dye_Loading->Compound_Treatment Stimulation 5. Depolarization (e.g., KCl) Compound_Treatment->Stimulation Data_Acquisition 6. Fluorescence Measurement Stimulation->Data_Acquisition Curve_Fitting 7. Dose-Response Curve Fitting Data_Acquisition->Curve_Fitting EC50_Determination 8. EC50 Determination Curve_Fitting->EC50_Determination

Caption: Experimental workflow for a dose-response assay.

Troubleshooting_Tree Start Low Potency Observed (High EC50) Check_Compound Check Compound Integrity & Solubility Start->Check_Compound Check_Assay Review Assay Parameters Start->Check_Assay Check_Cells Evaluate Cell Health & System Start->Check_Cells Result_Compound Precipitation or Degradation? Check_Compound->Result_Compound Result_Assay Suboptimal Incubation Time or Cell Density? Check_Assay->Result_Assay Result_Cells High Passage # or Contamination? Check_Cells->Result_Cells Action_Compound Prepare Fresh Stock & Verify Solubility Result_Compound->Action_Compound Yes Final_Check Re-run Experiment Result_Compound->Final_Check No Action_Assay Optimize Assay Conditions Result_Assay->Action_Assay Yes Result_Assay->Final_Check No Action_Cells Use Low Passage Cells & Check for Contamination Result_Cells->Action_Cells Yes Result_Cells->Final_Check No Action_Compound->Final_Check Action_Assay->Final_Check Action_Cells->Final_Check

Caption: Troubleshooting flowchart for low potency issues.

References

Troubleshooting unexpected cardiovascular effects of Semotiadil

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Semotiadil (B55868) Cardiovascular Research

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals investigating the cardiovascular effects of Semotiadil.

Frequently Asked Questions (FAQs)

Q1: We observed a slight, yet persistent, increase in heart rate in our conscious rat model following Semotiadil administration. Is this an expected outcome?

A1: Yes, this is a documented effect of Semotiadil. Unlike other calcium channel blockers such as diltiazem (B1670644) (which can cause bradycardia) or nifedipine (B1678770) (which can cause marked tachycardia), Semotiadil has been shown to cause a slight increase in heart rate in conscious spontaneously hypertensive rats.[1][2] This is considered a part of its unique pharmacological profile.

Q2: Our isolated heart preparations show a significant depression of atrioventricular (AV) nodal conduction. Is this consistent with Semotiadil's mechanism of action?

A2: Yes, this is a known, concentration-dependent effect. Semotiadil can depress AV nodal conduction in a frequency-dependent manner.[3] Its electrophysiological behavior in this regard has been compared to that of verapamil.[3] If this effect is more pronounced than anticipated, it is advisable to re-verify the concentration of Semotiadil used in the perfusate.

Q3: We are seeing a decrease in cardiac contractility in our isolated heart experiments. Is this an expected finding?

A3: Yes, Semotiadil has been observed to significantly suppress cardiac contractility.[4][5] Its selectivity for the coronary artery and myocardium is intermediate between diltiazem and dihydropyridines.[4][5]

Q4: In our long-term toxicology studies in rats, we have noted evidence of thyroid hypertrophy. Could this have cardiovascular implications?

A4: The thyroid hypertrophic effect of Semotiadil in rats has been documented.[6] This is thought to be a compensatory response to accelerated peripheral disposition of thyroid hormones, leading to increased TSH secretion.[6] Since thyroid hormones have significant effects on the cardiovascular system (e.g., heart rate, contractility), it is plausible that chronic administration of Semotiadil could lead to indirect cardiovascular effects mediated by changes in thyroid function. Further investigation into cardiovascular parameters in long-term studies is warranted.

Troubleshooting Unexpected Cardiovascular Effects

Observed Issue Potential Cause Troubleshooting Steps
Greater-than-expected Tachycardia 1. Incorrect dosage or concentration. 2. Animal model variability. 3. Interaction with other administered agents.1. Verify dose calculations and solution concentrations. 2. Review literature for strain-specific responses. 3. Ensure no confounding effects from anesthetics or other compounds.
Unexpected Bradycardia 1. High concentration leading to excessive sinus node depression.[3] 2. Experimental artifact (e.g., temperature of perfusate).1. Perform a dose-response curve to identify the threshold for bradycardia. 2. Ensure all experimental parameters (temperature, pH) are within the physiological range.
Variable Antihypertensive Effect 1. Issues with oral gavage and absorption. 2. Metabolic differences in the animal model.1. Confirm proper oral administration technique. 2. Consider pharmacokinetic studies to assess bioavailability.
Profound Depression of Myocardial Contractility 1. Concentration of Semotiadil is too high. 2. Sensitivity of the specific cardiac preparation.1. Lower the concentration of Semotiadil in the perfusate. 2. Compare with positive and negative controls to assess the relative effect.

Key Experimental Protocols

Assessment of Antihypertensive Effects in Conscious Spontaneously Hypertensive Rats (SHRs)
  • Animal Model: Male spontaneously hypertensive rats (SHRs), 14-16 weeks old.

  • Housing: Animals are housed individually in cages with free access to food and water.

  • Blood Pressure and Heart Rate Measurement: A catheter is implanted in the abdominal aorta for direct measurement of blood pressure and heart rate. The catheter is exteriorized at the back of the neck.

  • Drug Administration: Semotiadil is suspended in a 0.5% methylcellulose (B11928114) solution and administered orally by gavage.

  • Data Collection: Blood pressure and heart rate are continuously monitored and recorded before and for up to 24 hours after drug administration.

  • Control Group: A vehicle control group (0.5% methylcellulose solution) is run in parallel.

Evaluation of Cardiac Effects in Isolated Langendorff-Perfused Hearts
  • Animal Model: Guinea pigs or rats.

  • Heart Isolation: Animals are heparinized and anesthetized. The heart is rapidly excised and mounted on a Langendorff apparatus.

  • Perfusion: The heart is retrogradely perfused via the aorta with Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at a constant temperature (37°C).

  • Parameter Measurement:

    • Cardiac Contractility: A force transducer is attached to the apex of the ventricle to measure contractile force.

    • Heart Rate: Measured from the atrial electrocardiogram.

    • AV Conduction: Measured by placing stimulating and recording electrodes on the atria and ventricles, respectively.

  • Drug Administration: Semotiadil is dissolved in a suitable solvent (e.g., DMSO) and then diluted in the Krebs-Henseleit solution to the desired final concentrations.

  • Experimental Protocol: After a stabilization period, baseline parameters are recorded. Semotiadil is then infused at increasing concentrations, and the effects on heart rate, contractility, and AV conduction are recorded.

Visualized Signaling Pathways and Workflows

semotiadil_mechanism cluster_cell Vascular Smooth Muscle Cell / Cardiomyocyte cluster_effect Physiological Effect semotiadil Semotiadil ca_channel L-type Ca²⁺ Channel semotiadil->ca_channel Inhibits ca_influx Ca²⁺ Influx ca_channel->ca_influx Blocks contraction Contraction ca_influx->contraction Reduces neg_chronotropy Negative Chronotropy (Reduced Heart Rate at SA Node) ca_influx->neg_chronotropy neg_dromotropy Negative Dromotropy (Reduced AV Nodal Conduction) ca_influx->neg_dromotropy vasodilation Vasodilation contraction->vasodilation neg_inotopy Negative Inotropy (Reduced Contractility) contraction->neg_inotopy

Caption: Mechanism of action of Semotiadil as a calcium channel blocker.

troubleshooting_workflow start Unexpected Cardiovascular Effect Observed check_dose Verify Drug Concentration and Dosage start->check_dose check_protocol Review Experimental Protocol and Setup check_dose->check_protocol Dose Correct dose_response Perform Dose-Response Experiment check_dose->dose_response Dose Incorrect check_model Assess Animal Model Characteristics check_protocol->check_model Protocol Correct revise_protocol Revise Protocol check_protocol->revise_protocol Protocol Error literature Consult Published Literature on Semotiadil check_model->literature Model Appropriate known_effect Is the effect documented? literature->known_effect dose_response->check_protocol revise_protocol->start end_known Effect is a known property. Proceed with research. known_effect->end_known Yes end_unknown Effect is novel. Further investigation required. known_effect->end_unknown No

Caption: Troubleshooting workflow for unexpected experimental results.

References

Technical Support Center: Optimizing Semotiadil Concentration for Maximal Vasoselectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of Semotiadil (B55868), a potent and vasoselective calcium channel blocker. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Semotiadil's vasoselectivity?

A1: Semotiadil is a benzothiazine calcium channel antagonist that exhibits high vasoselectivity by primarily blocking voltage-dependent L-type calcium channels.[1] This inhibition of calcium influx is more pronounced in vascular smooth muscle cells compared to cardiac muscle cells, leading to vasodilation with lesser effects on heart rate and contractility. The pharmacological profile of Semotiadil is considered intermediate between benzothiazepines (like diltiazem) and dihydropyridines (like nifedipine).[2]

Q2: What is a typical effective concentration range for Semotiadil in in-vitro vascular studies?

A2: In studies on porcine coronary arteries, Semotiadil has been shown to inhibit high KCl-induced increases in cytosolic Ca2+ levels and force of contraction in a concentration-dependent manner at concentrations of 0.1 and 1 µM.[3] For relaxation of KCl-contracted pig coronary artery, an EC50 value of 5.7 x 10-8 mol/L has been reported.[4]

Q3: How does the cardiac effect of Semotiadil compare to its vascular effect?

A3: Semotiadil is more vasoselective than diltiazem (B1670644) and verapamil, and more cardioselective than nifedipine (B1678770) and nicardipine.[4] Its negative inotropic and chronotropic effects on guinea pig right atria are comparable to those of diltiazem and verapamil.[4] In isolated guinea pig hearts, a high concentration of 10 µM Semotiadil markedly prolonged the sinus node recovery time, indicating an effect on the cardiac conduction system at higher concentrations.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for Semotiadil and its comparative compounds to aid in experimental design and data interpretation.

Table 1: In-Vitro Efficacy of Semotiadil on Vascular and Cardiac Preparations

ParameterTissue/PreparationSpeciesConcentration/ValueReference
pA2 (Ca2+ antagonistic activity)Coronary ArteryPig8.42[4]
EC50 (Relaxation of KCl-contracted artery)Coronary ArteryPig5.7 x 10-8 M[4]
Inhibition of KCl-induced Ca2+ increase & contractionCoronary ArteriesPorcine0.1 and 1 µM (concentration-dependent)[3]
Inhibition of cardiac L-type Ca2+ currents (IC50)Ventricular MyocytesGuinea Pig10 - 100 µM
Negative Inotropic & Chronotropic EffectsRight AtriaGuinea PigSimilar to diltiazem and verapamil[4]
Prolongation of Sinus Node Recovery TimeIsolated HeartGuinea Pig10 µM[5]

Table 2: Comparative Selectivity of Semotiadil for Negative Chronotropic vs. Inotropic Effects

CompoundSelectivity Ratio (EC50 Negative Inotropy / EC50 Negative Chronotropy)Reference
Semotiadil30.0[2]
Amlodipine37.1[2]
Efonidipine35.4[2]
Clentiazem7.11[2]
Nifedipine0.29[2]
Diltiazem0.92[2]
Verapamil0.65[2]

Experimental Protocols

Protocol 1: Determination of Vasoselectivity using Isolated Arterial Rings

This protocol outlines the methodology for assessing the vasorelaxant effect of Semotiadil on isolated arterial rings, a key experiment for determining vasoselectivity.

1. Tissue Preparation:

  • Euthanize the experimental animal (e.g., rabbit, rat, or pig) in accordance with institutional guidelines.
  • Carefully dissect the desired artery (e.g., thoracic aorta or coronary artery).
  • Place the artery in cold, oxygenated Krebs-Henseleit solution.
  • Gently remove adherent connective tissue and fat.
  • Cut the artery into rings of 2-3 mm in width.

2. Mounting in Organ Bath:

  • Mount each arterial ring in an isolated organ bath chamber filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
  • Attach one end of the ring to a fixed hook and the other end to an isometric force transducer.
  • Apply a resting tension (e.g., 1-2 g for rat aorta) and allow the tissue to equilibrate for at least 60-90 minutes, with solution changes every 15-20 minutes.

3. Viability and Contraction:

  • Test the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl).
  • After washing out the KCl and allowing the tissue to return to baseline, induce a stable submaximal contraction using an appropriate agonist (e.g., phenylephrine (B352888) or U46619).

4. Cumulative Concentration-Response Curve:

  • Once a stable plateau of contraction is achieved, add Semotiadil to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM).
  • Record the relaxation response at each concentration until a maximal response is achieved or the concentration range is covered.

5. Data Analysis:

  • Express the relaxation at each concentration as a percentage of the pre-induced contraction.
  • Plot the concentration-response curve and calculate the EC50 (the concentration of Semotiadil that produces 50% of the maximal relaxation).

Protocol 2: Assessment of Negative Inotropic Effects in Isolated Papillary Muscle

This protocol describes the procedure for evaluating the effect of Semotiadil on myocardial contractility.

1. Tissue Preparation:

  • Euthanize a suitable animal model (e.g., guinea pig or rat).
  • Rapidly excise the heart and place it in oxygenated Tyrode's solution.
  • Dissect the right ventricle and carefully isolate a papillary muscle.

2. Mounting and Stimulation:

  • Mount the papillary muscle vertically in an organ bath containing Tyrode's solution at 37°C and aerated with 95% O2 / 5% CO2.
  • Attach the lower end to a fixed hook and the upper end to a force transducer.
  • Stimulate the muscle electrically at a constant frequency (e.g., 1 Hz) with an appropriate voltage.
  • Allow the muscle to equilibrate under a resting tension until a stable contractile force is achieved.

3. Concentration-Response Measurement:

  • Introduce Semotiadil into the bath at increasing concentrations.
  • Record the changes in the force of contraction at each concentration.

4. Data Analysis:

  • Calculate the percentage decrease in contractile force from the baseline at each Semotiadil concentration.
  • Determine the IC50 value (the concentration that causes a 50% reduction in contractile force).

Mandatory Visualizations

Semotiadil_Signaling_Pathway cluster_intracellular Intracellular Space Semotiadil Semotiadil L_type_Ca_Channel L-type Ca²⁺ Channel (α1c subunit) Semotiadil->L_type_Ca_Channel Ca_ion Ca²⁺ L_type_Ca_Channel->Ca_ion Influx Calmodulin Calmodulin Ca_ion->Calmodulin Binds MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Contraction Vascular Smooth Muscle Contraction MLCK->Contraction Phosphorylates Myosin Leads to

Caption: Signaling pathway of Semotiadil-induced vasodilation.

Vasoselectivity_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal Euthanize Animal Dissect_Vessel Dissect Vascular Tissue (e.g., Aorta) Animal->Dissect_Vessel Dissect_Heart Dissect Cardiac Tissue (e.g., Papillary Muscle) Animal->Dissect_Heart Mount_Vessel Mount in Organ Bath (Vascular) Dissect_Vessel->Mount_Vessel Mount_Heart Mount in Organ Bath (Cardiac) Dissect_Heart->Mount_Heart Contract Induce Contraction (e.g., KCl) Mount_Vessel->Contract Stimulate Electrically Stimulate Mount_Heart->Stimulate Add_Semotiadil_V Add Cumulative Doses of Semotiadil Contract->Add_Semotiadil_V Add_Semotiadil_H Add Cumulative Doses of Semotiadil Stimulate->Add_Semotiadil_H Record_Relax Record Relaxation Add_Semotiadil_V->Record_Relax Record_Force Record Force Reduction Add_Semotiadil_H->Record_Force Calc_IC50_V Calculate IC50 (Vascular) Record_Relax->Calc_IC50_V Calc_IC50_H Calculate IC50 (Cardiac) Record_Force->Calc_IC50_H Calc_Ratio Calculate Vasoselectivity Ratio (IC50 Cardiac / IC50 Vascular) Calc_IC50_V->Calc_Ratio Calc_IC50_H->Calc_Ratio

Caption: Experimental workflow for determining vasoselectivity.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or weak response to contracting agent (e.g., KCl) - Tissue damage during dissection and mounting.- Inappropriate buffer composition or temperature.- Tissue has been stored for too long.- Handle tissue gently with fine forceps.- Ensure Krebs-Henseleit/Tyrode's solution is freshly prepared, correctly buffered (pH ~7.4), maintained at 37°C, and properly oxygenated.- Use fresh tissue whenever possible.
High variability between tissue rings/muscles - Inconsistent resting tension.- Differences in tissue size or viability.- Incomplete drug washout between experiments.- Standardize the applied resting tension for all tissues.- Use tissues of similar size and from the same region of the artery/heart.- Ensure adequate washout periods to allow the tissue to return to baseline.
Precipitation of Semotiadil in the organ bath - Poor solubility of the compound at the tested concentration.- Interaction with components of the physiological salt solution.- Prepare stock solutions in an appropriate solvent (e.g., DMSO) and make final dilutions in the buffer just before use.- Ensure the final solvent concentration in the bath is low (typically <0.1%) and test for solvent effects alone.- Check for any known incompatibilities of Semotiadil with buffer components.
Tachyphylaxis (diminishing response to successive doses) - Receptor desensitization or depletion of intracellular signaling molecules.- Increase the time interval between drug additions.- Perform a full washout and re-equilibration before starting a new concentration-response curve.- If tachyphylaxis is inherent to the drug's mechanism, consider a non-cumulative dosing protocol.

References

Avoiding tachyphylaxis with repeated Semotiadil administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering tachyphylaxis—a rapid decrease in response to a drug after repeated administration—during experiments with Semotiadil.

Frequently Asked Questions (FAQs)

Q1: We are observing a diminished vasodilatory response to Semotiadil after repeated administrations in our ex vivo aortic ring model. Is this an expected phenomenon?

A1: Yes, a diminished response, or tachyphylaxis, to Semotiadil can occur with repeated administration. Semotiadil's primary mechanism of action is the blockade of voltage-dependent L-type Ca2+ channels.[1] Tachyphylaxis to L-type calcium channel blockers has been documented and can be attributed to several potential cellular mechanisms, including receptor downregulation or alterations in downstream signaling pathways.

Q2: What are the likely molecular mechanisms underlying tachyphylaxis to Semotiadil?

A2: While specific research on Semotiadil tachyphylaxis is limited, based on findings for other L-type calcium channel blockers, the primary suspected mechanisms include:

  • L-type Ca2+ Channel Downregulation: Prolonged blockade may trigger cellular responses that decrease the expression of the α1C-subunit of the L-type Ca2+ channel on the cell membrane.[1][2]

  • Altered Channel Phosphorylation: The activity of L-type Ca2+ channels is modulated by protein kinases (e.g., PKA, PKC) and phosphatases.[3] Changes in the balance of these enzymatic activities upon repeated drug exposure can reduce channel opening probability.

  • Activation of Compensatory Pathways: The cell may compensate for the reduced Ca2+ influx by upregulating alternative Ca2+ entry mechanisms, such as the reverse mode of the Na+/Ca2+ exchanger (NCX), which can counteract the effects of Semotiadil.[4]

Q3: How can we experimentally confirm that the observed tachyphylaxis is due to L-type Ca2+ channel downregulation?

A3: You can perform a combination of functional and molecular biology experiments. A Western blot analysis of the α1C-subunit of the L-type Ca2+ channel in tissue lysates pre- and post-repeated Semotiadil administration would provide direct evidence of protein expression changes.[1] Additionally, patch-clamp electrophysiology can be used to measure the L-type Ca2+ current density in isolated cells, which would be expected to decrease if channel expression is reduced.[1][5]

Q4: Could the tachyphylaxis be related to the experimental buffer or tissue degradation?

A4: While it is crucial to maintain optimal experimental conditions, tachyphylaxis is often a drug-specific pharmacological effect. To rule out experimental artifacts, consider the following controls:

  • Time-Control Experiment: Run a parallel experiment where the tissue is incubated for the same duration without repeated Semotiadil administration, but with vehicle control, to assess tissue viability and baseline response stability.

  • Positive Control: Use a different class of vasodilator (e.g., a nitric oxide donor like sodium nitroprusside) at the end of the experiment to ensure the tissue is still capable of a full relaxation response.

Troubleshooting Guides

Issue 1: Rapid Loss of Semotiadil Efficacy in Cell Culture
  • Symptom: Initial application of Semotiadil effectively reduces intracellular Ca2+ levels, but subsequent applications within a short timeframe have a significantly reduced effect.

  • Possible Cause: Desensitization and/or internalization of the L-type Ca2+ channels.

  • Troubleshooting Steps:

    • Washout Period: Introduce a washout period between Semotiadil administrations to allow for potential channel resensitization. The duration of this washout can be varied (e.g., 15, 30, 60 minutes) to determine the recovery time.

    • Investigate Compensatory Mechanisms: Pre-treat cells with an inhibitor of the reverse mode of the Na+/Ca2+ exchanger (e.g., KB-R7943) before Semotiadil administration to see if this prevents the loss of efficacy.[4]

    • Vary Drug Concentration: Determine if the tachyphylaxis is concentration-dependent by repeating the experiment with a lower effective dose of Semotiadil.

Issue 2: Inconsistent Vasodilatory Response in Perfused Organs
  • Symptom: The magnitude of vasodilation induced by Semotiadil decreases with each successive dose in a perfused organ system.

  • Possible Cause: Receptor downregulation or engagement of counter-regulatory vasoconstrictor pathways.

  • Troubleshooting Steps:

    • Dose-Response Curve Shift: Perform a cumulative dose-response curve for Semotiadil. A rightward shift in the EC50 with a reduced maximal response after an initial series of administrations is indicative of tachyphylaxis.

    • Molecular Analysis: At the end of the experiment, collect tissue samples from the organ for Western blot or qPCR analysis to quantify the expression of the L-type Ca2+ channel α1C-subunit.

    • Pharmacological Antagonism: Investigate if counter-regulatory pathways are activated by co-administering antagonists for common vasoconstrictors (e.g., an α-adrenergic antagonist if sympathetic activation is suspected).

Data Presentation

Table 1: Hypothetical Dose-Response of Aortic Rings to Semotiadil Before and After Induction of Tachyphylaxis

Treatment GroupSemotiadil Conc. (nM)% Relaxation (Mean ± SEM)EC50 (nM)Emax (%)
Control (Initial Exposure) 115.2 ± 2.135.598.2 ± 3.5
1045.8 ± 3.3
10085.1 ± 4.0
100098.2 ± 3.5
Tachyphylactic (Post-Repeated Exposure) 15.5 ± 1.8110.275.6 ± 4.1
1020.3 ± 2.5
10060.7 ± 3.9
100075.6 ± 4.1

Table 2: Hypothetical L-type Ca2+ Channel α1C-Subunit Expression

Tissue SampleTreatment DurationSemotiadil ExposureRelative Protein Expression (Normalized to Control)
Control4 hoursVehicle1.00
Semotiadil-Treated4 hoursRepeated Dosing0.65

Experimental Protocols

Protocol 1: Induction and Assessment of Tachyphylaxis in Isolated Aortic Rings
  • Tissue Preparation: Isolate thoracic aortas from a suitable animal model (e.g., Wistar rat) and clean them of adherent tissue. Cut the aorta into 3-4 mm rings.

  • Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach the rings to isometric force transducers.

  • Equilibration: Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g, replacing the buffer every 15 minutes.

  • Pre-contraction: Contract the aortic rings with a submaximal concentration of phenylephrine (B352888) (e.g., 1 µM).

  • Initial Dose-Response: Once the contraction is stable, perform a cumulative concentration-response curve for Semotiadil (e.g., 1 nM to 10 µM).

  • Tachyphylaxis Induction: Wash out the Semotiadil and allow the tissue to recover. Then, repeatedly expose the tissue to a fixed concentration of Semotiadil (e.g., 100 nM) for short periods (e.g., 10 minutes), with washout periods in between, over a total duration of 2-3 hours.

  • Post-Induction Dose-Response: After the induction period, repeat the cumulative concentration-response curve for Semotiadil to assess for a shift in potency (EC50) and efficacy (Emax).

Protocol 2: Western Blot for L-type Ca2+ Channel Expression
  • Sample Collection: Collect aortic tissue from control and tachyphylactic groups (from Protocol 1). Snap-freeze the samples in liquid nitrogen and store them at -80°C.

  • Protein Extraction: Homogenize the tissue samples in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the L-type Ca2+ channel α1C-subunit overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities using densitometry software and normalize the α1C-subunit expression to the loading control.

Visualizations

Tachyphylaxis_Mechanism cluster_0 Cellular Response to Repeated Semotiadil cluster_1 Potential Mechanisms Semotiadil Repeated Semotiadil Administration LTCC_Block Prolonged Blockade of L-type Ca2+ Channels Semotiadil->LTCC_Block Reduced_Ca Sustained Reduction in Ca2+ Influx LTCC_Block->Reduced_Ca Tachyphylaxis Tachyphylaxis (Diminished Response) Reduced_Ca->Tachyphylaxis Downregulation Mechanism 1: Channel Downregulation (Reduced α1C Expression) Reduced_Ca->Downregulation leads to Phosphorylation Mechanism 2: Altered Phosphorylation (Increased Phosphatase Activity) Reduced_Ca->Phosphorylation leads to Compensatory Mechanism 3: Compensatory Pathways (Upregulation of NCX) Reduced_Ca->Compensatory leads to Downregulation->Tachyphylaxis Phosphorylation->Tachyphylaxis contributes to Compensatory->Tachyphylaxis contributes to

Caption: Potential mechanisms of Semotiadil-induced tachyphylaxis.

Experimental_Workflow cluster_functional Functional Assay cluster_molecular Molecular Analysis A1 1. Isolate Aortic Rings A2 2. Initial Dose-Response (Control) A1->A2 A3 3. Induce Tachyphylaxis (Repeated Dosing) A2->A3 A4 4. Final Dose-Response A3->A4 A5 5. Analyze EC50/Emax Shift A4->A5 B1 1. Collect Tissue Samples (Control vs. Tachyphylactic) A4->B1 Tissue for analysis B2 2. Protein Extraction B1->B2 B3 3. Western Blot for L-type Ca2+ Channel B2->B3 B4 4. Densitometry Analysis B3->B4

Caption: Workflow for investigating Semotiadil tachyphylaxis.

References

Technical Support Center: Managing Semotiadil Stability in Experimental Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the pH-dependent stability of Semotiadil (B55868) in experimental media. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Semotiadil and what is its primary mechanism of action?

Semotiadil is a benzothiazine derivative that acts as a calcium channel antagonist.[1][2][3] Its primary mechanism of action involves the inhibition of voltage-dependent L-type calcium channels, which are crucial for calcium ion influx into cells.[4] By blocking these channels, Semotiadil can modulate various physiological processes, including muscle contraction and neuronal activity.[4]

Q2: What are the common challenges when preparing Semotiadil solutions for in vitro experiments?

A primary challenge is the potential for precipitation when preparing aqueous solutions of Semotiadil, especially when diluting a stock solution (often in DMSO) into an aqueous experimental medium. This can be influenced by the final concentration, the temperature of the medium, and the rate of dilution.

Q3: How should Semotiadil be stored to ensure its stability?

For long-term storage, it is recommended to store Semotiadil as a powder at -20°C. Stock solutions, typically prepared in an organic solvent like DMSO, should also be stored at -20°C or -80°C and are generally stable for up to three months. It is advisable to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles. Aqueous solutions of Semotiadil should ideally be prepared fresh just before use and not stored for longer than 24 hours.

Troubleshooting Guides

Issue 1: Precipitation of Semotiadil upon addition to experimental media.

Potential Cause: The final concentration of Semotiadil in the aqueous medium exceeds its solubility limit.

Solution:

  • Decrease the final working concentration: Determine the maximum soluble concentration of Semotiadil in your specific experimental medium through a solubility test.

  • Stepwise Dilution: Avoid adding a concentrated DMSO stock solution directly to a large volume of aqueous medium. Instead, perform a serial dilution of the stock solution in pre-warmed (37°C) medium.

  • Gentle Mixing: Add the Semotiadil stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and uniform mixing.

  • Pre-warmed Media: Always use pre-warmed (37°C) experimental media, as solubility often increases with temperature.

Issue 2: Suspected degradation of Semotiadil during the experiment.

Potential Cause: Semotiadil may be unstable at the pH of the experimental medium, or it may be susceptible to oxidation or hydrolysis.

Solution:

  • pH Optimization: If possible, adjust the pH of your experimental buffer to a range where Semotiadil is more stable. While specific data for Semotiadil is limited, many compounds exhibit maximal stability in a slightly acidic to neutral pH range.

  • Forced Degradation Studies: To understand the degradation profile of Semotiadil, conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, and photolytic).[5] This will help identify potential degradation products and the conditions that accelerate degradation.

  • Use of Antioxidants: If oxidative degradation is suspected, consider adding a small amount of an antioxidant to the experimental medium, ensuring it does not interfere with the assay.

  • Fresh Preparations: Prepare Semotiadil working solutions immediately before each experiment to minimize the time for potential degradation.

Experimental Protocols

Preparation of Semotiadil Stock Solution
  • Solvent Selection: Based on experimental requirements, select an appropriate solvent for the stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving many organic compounds.

  • Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of organic solvent added to the final experimental medium.

  • Dissolution: Dissolve the weighed amount of Semotiadil powder in the chosen solvent by vortexing or sonicating until fully dissolved.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

General Protocol for a Cell-Based Calcium Flux Assay

This protocol provides a general workflow for assessing the effect of Semotiadil on intracellular calcium levels using a fluorescent calcium indicator.

  • Cell Culture: Plate cells in a 96-well, black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.[6]

  • Dye Loading:

    • Prepare a working solution of a calcium-sensitive dye (e.g., Fluo-4 AM, Indo-1 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).[6][7]

    • Remove the cell culture medium and add the dye-loading solution to each well.

    • Incubate the plate in the dark at 37°C for 30-60 minutes.[7]

  • Compound Preparation:

    • Prepare a series of dilutions of Semotiadil from the stock solution in the physiological buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Calcium Flux Measurement:

    • Wash the cells with the physiological buffer to remove excess dye.

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Establish a baseline fluorescence reading for a few minutes.

    • Add the Semotiadil dilutions to the respective wells.

    • Continue to record the fluorescence signal over time to measure changes in intracellular calcium concentration.

    • As a positive control, an agonist known to induce calcium influx (e.g., a calcium ionophore like ionomycin) can be added at the end of the experiment.[7]

Data Presentation

Table 1: Hypothetical pH-Dependent Stability of Semotiadil

pHTemperature (°C)Degradation Rate Constant (k, day⁻¹)Half-life (t½, days)
3.0250.0858.15
5.0250.02133.01
7.4250.05313.08
9.0250.1126.19

Note: This table presents hypothetical data for illustrative purposes, as specific public data on Semotiadil's pH-dependent degradation kinetics is limited. Researchers should perform their own stability studies.

Table 2: Common Experimental Media for In Vitro Assays

Media/BufferKey ComponentsCommon Applications
Dulbecco's Modified Eagle Medium (DMEM)Glucose, amino acids, vitamins, saltsGeneral cell culture
RPMI-1640 MediumSimilar to DMEM, with different amino acid and vitamin compositionSuspension and adherent cell culture
Hanks' Balanced Salt Solution (HBSS)Inorganic salts, glucoseShort-term cell maintenance, washing, and as a base for assay buffers
Phosphate-Buffered Saline (PBS)Phosphate buffer, sodium chlorideWashing cells, general buffer

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare Semotiadil Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solutions (Serial dilution in assay buffer) prep_stock->prep_working prep_cells Plate and Culture Cells prep_dye Load Cells with Calcium Indicator Dye prep_cells->prep_dye baseline Establish Baseline Fluorescence prep_dye->baseline add_compound Add Semotiadil Working Solutions baseline->add_compound measure Measure Calcium Flux (Kinetic Read) add_compound->measure add_control Add Positive Control (e.g., Ionomycin) measure->add_control analyze Analyze Fluorescence Data add_control->analyze determine_ec50 Determine EC50/IC50 Values analyze->determine_ec50

Caption: Workflow for a cell-based calcium flux assay to evaluate Semotiadil activity.

signaling_pathway Semotiadil Semotiadil L_type_Ca_Channel L-type Calcium Channel Semotiadil->L_type_Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Decreased Downstream_Effects Downstream Cellular Effects (e.g., Muscle Contraction, Gene Expression) Intracellular_Ca->Downstream_Effects Modulates troubleshooting_logic start Precipitation Observed? check_conc Is final concentration too high? start->check_conc Yes no_precip No Precipitation start->no_precip No check_temp Is media cold? check_conc->check_temp No solution_conc Reduce final concentration check_conc->solution_conc Yes check_dilution Was dilution too rapid? check_temp->check_dilution No solution_temp Use pre-warmed media (37°C) check_temp->solution_temp Yes solution_dilution Perform stepwise dilution with gentle mixing check_dilution->solution_dilution Yes

References

Validation & Comparative

A Comparative Analysis of Semotiadil Racemate Fumarate and Amlodipine in Cardiovascular Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available preclinical and clinical data on the efficacy and mechanisms of action of the calcium channel blockers semotiadil (B55868) racemate fumarate (B1241708) and amlodipine (B1666008).

This guide offers a detailed comparison of semotiadil racemate fumarate and amlodipine, two calcium channel blockers utilized in the management of cardiovascular conditions. While amlodipine is a widely prescribed and extensively studied therapeutic agent for hypertension and angina, data on semotiadil is primarily derived from preclinical studies. This document aims to provide researchers, scientists, and drug development professionals with a thorough overview of the existing evidence for both compounds, highlighting their pharmacological profiles and therapeutic potential.

Mechanism of Action

Both semotiadil and amlodipine are classified as calcium channel blockers, exerting their effects by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. This action leads to vasodilation and a reduction in peripheral vascular resistance, ultimately lowering blood pressure.[1][2][]

Amlodipine is a dihydropyridine (B1217469) calcium channel blocker that inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle.[4] It has a greater effect on vascular smooth muscle cells than on cardiac muscle cells, leading to peripheral vasodilation and a subsequent reduction in blood pressure.[4]

Semotiadil is described as a vasoselective Ca2+ channel antagonist.[] Preclinical studies suggest that it inhibits voltage-dependent L-type Ca2+ channels, which is the primary mechanism for its vasodilatory effects.[5]

cluster_Amlodipine Amlodipine cluster_Semotiadil Semotiadil Amlodipine Amlodipine L_type_Ca_Channel_A L-type Calcium Channels (Vascular Smooth Muscle) Amlodipine->L_type_Ca_Channel_A Inhibits Ca_Influx_A Decreased Calcium Influx L_type_Ca_Channel_A->Ca_Influx_A Vasodilation_A Vasodilation Ca_Influx_A->Vasodilation_A BP_Reduction_A Blood Pressure Reduction Vasodilation_A->BP_Reduction_A Semotiadil Semotiadil L_type_Ca_Channel_S L-type Calcium Channels (Vascular Smooth Muscle) Semotiadil->L_type_Ca_Channel_S Inhibits Ca_Influx_S Decreased Calcium Influx L_type_Ca_Channel_S->Ca_Influx_S Vasodilation_S Vasodilation Ca_Influx_S->Vasodilation_S BP_Reduction_S Blood Pressure Reduction Vasodilation_S->BP_Reduction_S

Figure 1: Simplified signaling pathway for Amlodipine and Semotiadil.

Efficacy in Hypertension

A substantial body of evidence from numerous clinical trials supports the efficacy of amlodipine in the treatment of hypertension. In contrast, the antihypertensive effects of semotiadil have been evaluated in preclinical models.

Amlodipine: Clinical Efficacy

Amlodipine has been shown to be an effective antihypertensive agent in a multitude of clinical trials.[2] Once-daily administration of amlodipine in patients with mild to moderate hypertension results in statistically significant reductions in both supine and standing blood pressure.[2]

Trial/Study Patient Population Dosage Treatment Duration Mean Blood Pressure Reduction (Systolic/Diastolic)
Representative Study[1]Mild to Moderate Hypertension5-10 mg once dailyNot specified23/13 mmHg (supine), 24/12 mmHg (upright)
Multiple Double-Blind, Placebo-Controlled Studies[2]Mild to Moderate HypertensionOnce dailyUp to 1 year~13/7 mmHg (supine), ~12/6 mmHg (standing) - placebo-corrected
TOMHS Study[6]Mild HypertensionAmlodipine maleate4.4 years (average)-15.9/-12.3 mmHg (compared to -9.1/-8.6 mmHg for placebo)
Semotiadil Racemate Fumarate: Preclinical Efficacy

Preclinical studies in spontaneously hypertensive rats (SHRs) have demonstrated the dose-dependent hypotensive effects of semotiadil.

Study Animal Model Dosage (Oral) Duration of Action Effect on Heart Rate
Kanda & Hashimoto, 1993[7]Spontaneously Hypertensive Rats (SHRs)10 and 30 mg/kgPersistent for 18 hours at 30 mg/kgSlight increase

It is crucial to note that direct comparisons of efficacy between preclinical data for semotiadil and clinical data for amlodipine are not feasible due to the inherent differences in study design and species.

Efficacy in Angina Pectoris

Both amlodipine and semotiadil have been investigated for their antianginal properties.

Amlodipine: Clinical Efficacy

Amlodipine is indicated for the treatment of chronic stable angina and vasospastic angina. Its efficacy in reducing anginal episodes and improving exercise tolerance is well-documented in clinical trials.[2]

Semotiadil Racemate Fumarate: Preclinical Efficacy

In a rat experimental angina model, semotiadil demonstrated a long-lasting inhibitory effect on vasopressin-induced ST-segment depression, suggesting potential antianginal activity.[8][9] The study also suggested that semotiadil's selectivity for coronary arteries and myocardium is intermediate between diltiazem (B1670644) and dihydropyridines.[8]

Study Animal Model Dosage (Oral) Key Finding
Noguchi et al., 1995[8]Rat Experimental Angina Model10 mg/kgEffective for at least 9 hours in the anginal model, longer-lasting than diltiazem, nifedipine, and nisoldipine.

Experimental Protocols

Amlodipine Clinical Trial Methodology (General Overview)

Clinical trials evaluating the efficacy of amlodipine in hypertension typically follow a randomized, double-blind, placebo-controlled, or active-comparator design.[2][6]

Patient_Pool Patient Pool (Mild to Moderate Hypertension) Randomization Randomization Patient_Pool->Randomization Amlodipine_Group Amlodipine Group (e.g., 5-10 mg/day) Randomization->Amlodipine_Group Comparator_Group Comparator Group (Placebo or Active Drug) Randomization->Comparator_Group Follow_Up Follow-up Period (e.g., 8-12 weeks) Amlodipine_Group->Follow_Up Comparator_Group->Follow_Up Efficacy_Assessment Efficacy Assessment (Blood Pressure Measurement) Follow_Up->Efficacy_Assessment Data_Analysis Data Analysis Efficacy_Assessment->Data_Analysis

Figure 2: General workflow of a randomized controlled trial for Amlodipine.

  • Patient Population: Typically includes adults with a diagnosis of mild to moderate essential hypertension, often with specific blood pressure inclusion criteria (e.g., diastolic blood pressure between 95 and 114 mmHg).[1]

  • Study Design: Parallel-group or crossover designs are common.

  • Intervention: Amlodipine administered at varying doses (e.g., 2.5 mg, 5 mg, 10 mg) once daily.

  • Comparator: Placebo or another active antihypertensive agent.

  • Primary Endpoints: Change from baseline in systolic and diastolic blood pressure.

  • Secondary Endpoints: Heart rate, adverse events, and other cardiovascular parameters.

Semotiadil Preclinical Study Methodology (Rat Angina Model)

The antianginal efficacy of semotiadil was evaluated in a rat model of vasopressin-induced myocardial ischemia.[8][10]

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Angina: Intravenous injection of vasopressin to induce ST-segment depression on the electrocardiogram (ECG), indicative of myocardial ischemia.

  • Intervention: Oral administration of semotiadil, diltiazem, nifedipine, nisoldipine, or vehicle.

  • Measurements: ECG recordings to measure the extent of ST-segment depression.

  • Protocol:

    • Rats are anesthetized.

    • ECG electrodes are placed to record Lead II.

    • A baseline ECG is recorded.

    • The test drug or vehicle is administered orally.

    • At various time points after drug administration, vasopressin is injected to induce ischemia.

    • The change in the ST-segment is measured and compared between treatment groups.

Comparative Insights and Future Directions

The available evidence clearly establishes amlodipine as a well-tolerated and effective treatment for hypertension and angina, supported by a vast amount of clinical data.[2][11] Semotiadil, while showing promise in preclinical studies as a long-acting calcium channel blocker with potential antianginal and antihypertensive effects, lacks the robust clinical data necessary for a direct efficacy comparison with amlodipine in humans.[7][8]

One in-vitro study did compare the antiplatelet activity of semotiadil to amlodipine and other calcium channel blockers, finding the antiaggregatory potency to be in the order of diltiazem, semotiadil, amlodipine, and nifedipine.[12]

Further clinical research, including head-to-head comparative trials, would be required to definitively establish the relative efficacy and safety of semotiadil racemate fumarate in comparison to amlodipine for the treatment of hypertension and angina in human populations. Such studies would need to follow rigorous, well-controlled protocols to provide the high-quality evidence needed to inform clinical practice.

References

A Comparative Guide to the Enantiomers of Semotiadil Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the R- and S-enantiomers of semotiadil (B55868), a benzothiazine derivative and L-type calcium channel antagonist. While extensive research has been conducted on the racemic mixture, semotiadil fumarate (B1241708), and its primary active component, the R-enantiomer (semotiadil), comprehensive, direct comparative studies on the pharmacological potency of the individual enantiomers are limited in publicly available literature. This document synthesizes the available preclinical data on their activity and pharmacokinetics to offer a clear comparison for research and drug development purposes.

Executive Summary

Semotiadil, as a racemic mixture, is recognized for its vasodilatory and antihypertensive effects, primarily attributed to the blockade of voltage-dependent L-type calcium channels.[1] The R-enantiomer, semotiadil, is considered the more active component.[1] The S-enantiomer, levosemotiadil (B1675184), also exhibits pharmacological activity, though it is less extensively characterized.[2] Significant stereoselectivity is observed in the pharmacokinetic profiles of the two enantiomers, particularly in their hepatic disposition.[3]

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for the enantiomers of semotiadil. It is important to note the absence of directly comparable pharmacological potency data (e.g., IC50 for L-type calcium channel blockade) for both enantiomers in the reviewed literature.

Table 1: Comparative Pharmacokinetics of Semotiadil Enantiomers in Perfused Rat Liver [3]

ParameterR-SemotiadilS-Levosemotiadil
Recovery Ratio (FH) 1.88 ± 0.28%8.99 ± 1.40%
Mean Transit Time (tH) 0.146 ± 0.014 min0.191 ± 0.012 min
Biliary Excretion of Metabolites (within 1 hr) 16.5 ± 1.2%11.2 ± 1.6%
Mean Biliary Excretion Time of Metabolites (MRTe) 19.1 ± 2.2 min14.8 ± 1.1 min

Table 2: Pharmacological Activity of Semotiadil (Racemate and R-Enantiomer)

ParameterValueCompoundCell Type/TissueExperimental ConditionReference
IC50 (L-type Ca2+ current) 10 - 100 µMSemotiadil FumarateGuinea-pig ventricular myocytesPatch-clamp[4]
IC50 (L-type Ca2+ channels) 2.0 µMSemotiadilRabbit Portal Vein Smooth Muscle CellsHolding potential of -100 mV[5]

Note: Corresponding IC50 data for the S-enantiomer (Levosemotiadil) was not found in the reviewed literature.

Experimental Protocols

1. Enantioselective Local Disposition in Perfused Rat Liver [3]

This experiment aimed to investigate the stereoselective disposition of semotiadil enantiomers in the liver.

  • System: Single-pass perfusion system.

  • Tissue: Isolated rat liver.

  • Perfusate: Krebs-Ringer bicarbonate buffer containing 1% bovine serum albumin.

  • Method: An instantaneous injection of either the R-enantiomer (semotiadil) or the S-enantiomer (levosemotiadil) was administered.

  • Analysis: The outflow time profile from the liver was analyzed using a two-compartment dispersion model to determine the recovery ratio and mean transit time. Biliary excretion kinetics were evaluated by moment analysis of the metabolites found in the bile.

2. Measurement of Cytosolic Ca2+ and Contractile Force in Porcine Coronary Arteries [6]

This protocol was designed to assess the effect of semotiadil on intracellular calcium levels and vascular smooth muscle contraction.

  • Tissue Preparation: Rings from the left anterior descending coronary artery of pigs were dissected.

  • Measurement of Cytosolic Ca2+: Arterial strips were loaded with the fluorescent Ca2+ indicator fura-2-acetoxymethyl ester (fura-2/AM). The ratio of fluorescence intensities at excitation wavelengths of 340 nm and 380 nm was used to determine the intracellular Ca2+ concentration.

  • Measurement of Contraction: The mechanical tension of the arterial strips was measured isometrically using a force-displacement transducer.

  • Procedure: The effects of semotiadil were evaluated on contractions induced by high KCl and histamine.

Mandatory Visualization

Semotiadil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Semotiadil Semotiadil Enantiomers (R- and S-) L_type_Ca_Channel L-type Voltage-Gated Ca2+ Channel Semotiadil->L_type_Ca_Channel Blockade Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Relaxation Vasodilation L_type_Ca_Channel->Relaxation Inhibition of Ca2+ influx leads to Ca_Calmodulin Ca2+-Calmodulin Complex Ca_influx->Ca_Calmodulin Activation MLCK_active Active Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK_active Activation Contraction Smooth Muscle Contraction MLCK_active->Contraction Leads to

Caption: Signaling pathway of Semotiadil enantiomers in vascular smooth muscle cells.

Experimental_Workflow_Pharmacokinetics cluster_study_design Study Design cluster_sampling Sampling cluster_analysis Analysis Animal_Model Animal Model (e.g., Rat) Enantiomer_Admin Administration of R- or S-Enantiomer Animal_Model->Enantiomer_Admin Blood_Sampling Serial Blood Sampling Enantiomer_Admin->Blood_Sampling Tissue_Harvesting Tissue Harvesting (e.g., Liver) Enantiomer_Admin->Tissue_Harvesting Sample_Prep Sample Preparation Blood_Sampling->Sample_Prep Tissue_Harvesting->Sample_Prep LC_MS LC-MS/MS Analysis (Quantification) Sample_Prep->LC_MS PK_Modeling Pharmacokinetic Modeling LC_MS->PK_Modeling

Caption: General experimental workflow for a comparative pharmacokinetic study.

References

Semotiadil's Ion Channel Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semotiadil is a vasodilator agent recognized primarily for its activity as a calcium channel antagonist. Understanding its cross-reactivity profile across a range of ion channels is crucial for elucidating its complete pharmacological effects, predicting potential off-target liabilities, and guiding further drug development. This guide provides a comparative analysis of Semotiadil's interaction with various ion channels, supported by available experimental data and detailed methodologies.

Primary Target: L-type Calcium Channels

Semotiadil's principal mechanism of action is the blockade of L-type calcium channels (Ca_v_1.x). This activity underlies its vasodilatory and cardiovascular effects. Experimental evidence indicates a degree of tissue selectivity in its action.

Quantitative Data: L-type Calcium Channel Inhibition
TargetTissue/PreparationIC50Reference
L-type Ca2+ ChannelCardiac Membranes13-20 µM--INVALID-LINK--
L-type Ca2+ ChannelSkeletal Muscle Membranes~1.3-2.0 µM--INVALID-LINK--

Note: The IC50 values for cardiac membranes are approximately 10-fold higher than those for skeletal muscle, suggesting a degree of selectivity.

Cross-Reactivity with Other Ion Channels

Sodium Channels

The (S)-stereoisomer of Semotiadil has been shown to interact with sodium channels. Photoaffinity labeling studies have revealed that the binding site for (S)-semotiadil on sodium channels shares homology with the binding region of calcium channel antagonists on L-type calcium channels, specifically within the IVS6 transmembrane segment. This suggests a structural basis for its interaction with both channel types. However, specific quantitative data on the potency of Semotiadil at various sodium channel subtypes (e.g., Na_v_1.5) is limited in the public domain.

Potassium Channels

Direct and comprehensive quantitative data on Semotiadil's effect on a wide range of potassium channels (e.g., K_v_ subtypes, K_ir_ subtypes) is not extensively documented in publicly available literature. However, some inferences can be drawn from its observed electrophysiological effects. For instance, studies on the electrophysiological effects of Semotiadil on cardiac tissue have shown that it does not significantly prolong the QT interval. This observation strongly suggests a low affinity for the hERG (K_v_11.1) potassium channel, a critical channel for cardiac repolarization and a common target for drug-induced QT prolongation.

Comparative Selectivity Profile

Compared to other calcium channel blockers, Semotiadil exhibits an intermediate profile of selectivity for coronary arteries and myocardium, positioned between diltiazem (B1670644) and dihydropyridines like nifedipine (B1678770) and nisoldipine.

Signaling Pathways and Experimental Workflows

Signaling Pathway of L-type Calcium Channel Blockade

The following diagram illustrates the general signaling pathway affected by L-type calcium channel antagonists like Semotiadil in vascular smooth muscle cells.

cluster_cell Vascular Smooth Muscle Cell Depolarization Membrane Depolarization CaV1_2 L-type Ca2+ Channel (Cav1.2) Depolarization->CaV1_2 Activates Ca_Influx Ca2+ Influx CaV1_2->Ca_Influx CaM Calmodulin (CaM) Ca_Influx->CaM Binds to MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates Myosin Myosin Light Chain MLCK->Myosin Phosphorylates Myosin_P Phosphorylated Myosin Light Chain Myosin->Myosin_P Contraction Muscle Contraction Myosin_P->Contraction Semotiadil Semotiadil Semotiadil->CaV1_2 Blocks

Caption: L-type calcium channel blockade by Semotiadil in smooth muscle.

Experimental Workflow for Ion Channel Cross-Reactivity Screening

The following diagram outlines a typical workflow for assessing the cross-reactivity of a compound like Semotiadil against a panel of ion channels using automated patch-clamp electrophysiology.

cluster_workflow Automated Patch-Clamp Workflow Compound Test Compound (Semotiadil) APC Automated Patch-Clamp System Compound->APC Cell_Lines Stable Cell Lines Expressing Target Ion Channels Cell_Lines->APC Data_Acquisition Current Recordings (Voltage-Clamp) APC->Data_Acquisition Analysis Data Analysis (IC50 Determination) Data_Acquisition->Analysis Profile Cross-Reactivity Profile Analysis->Profile

Caption: Workflow for automated ion channel screening.

Experimental Protocols

Detailed experimental protocols for the specific studies cited are often proprietary to the conducting laboratories. However, the following represents a generalized protocol for assessing the effect of a compound on a specific ion channel using manual or automated patch-clamp electrophysiology, a standard method in the field.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of Semotiadil on a specific voltage-gated ion channel expressed in a heterologous system (e.g., HEK293 or CHO cells).

Materials:

  • Cells: HEK293 or CHO cells stably or transiently expressing the ion channel of interest (e.g., Ca_v_1.2, Na_v_1.5, K_v_11.1).

  • External (Bath) Solution (example for Ca_v_1.2): (in mM) 140 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with TEA-OH. (Barium is often used as the charge carrier to avoid calcium-dependent inactivation).

  • Internal (Pipette) Solution (example for Ca_v_1.2): (in mM) 120 Cs-Aspartate, 10 CsCl, 5 MgATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH. (Cesium is used to block outward potassium currents).

  • Test Compound: Semotiadil stock solution (e.g., 10 mM in DMSO), serially diluted to final concentrations in the external solution.

Procedure:

  • Cell Preparation: Plate cells expressing the target ion channel onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, allowing electrical and diffusional access to the cell interior.

  • Voltage-Clamp Protocol:

    • Hold the cell membrane at a potential where the target channels are predominantly in a closed state (e.g., -80 mV).

    • Apply a specific voltage-step protocol to elicit ionic currents through the channel of interest. The protocol will depend on the specific channel's gating properties (e.g., for Ca_v_1.2, a step depolarization to +10 mV for 200 ms).

  • Data Acquisition:

    • Record baseline currents in the absence of the compound.

    • Perfuse the recording chamber with the external solution containing increasing concentrations of Semotiadil.

    • Allow sufficient time for the drug effect to reach steady-state at each concentration.

    • Record currents at each concentration.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration.

    • Normalize the current amplitude to the baseline current.

    • Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.

Conclusion

Semotiadil is a potent L-type calcium channel blocker with a degree of tissue selectivity. While its primary activity is well-characterized, a comprehensive understanding of its cross-reactivity with a broad panel of other ion channels is limited based on publicly available data. The available evidence suggests some interaction with sodium channels and a low likelihood of significant hERG potassium channel blockade. Further detailed screening using standardized electrophysiological assays would be necessary to fully elucidate its selectivity profile and to more accurately predict any potential off-target effects.

Comparative study of Semotiadil against second-generation calcium channel blockers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers and drug development professionals.

This guide provides an objective comparison of the pharmacological properties of Semotiadil (B55868), a novel calcium channel blocker (CCB), with those of established second-generation CCBs. The analysis is based on preclinical experimental data, focusing on antihypertensive and anti-anginal efficacy, as well as the underlying cellular and molecular mechanisms of action.

Executive Summary

Semotiadil distinguishes itself from typical second-generation calcium channel blockers through a unique pharmacological profile. Preclinical studies indicate that Semotiadil possesses a prolonged duration of action and a balanced effect on vascular and cardiac tissues, positioning it as an agent with potential advantages in specific cardiovascular indications. While second-generation CCBs, such as dihydropyridines, are characterized by their high vascular selectivity, Semotiadil exhibits a more intermediate profile, akin to a combination of properties seen in both dihydropyridine (B1217469) and non-dihydropyridine CCBs.

Data Presentation

Table 1: Comparative Antihypertensive Effects in Spontaneously Hypertensive Rats (SHRs)
ParameterSemotiadilNifedipine (B1678770) (1st Gen)Diltiazem (B1670644) (1st Gen)
Dosage 10 and 30 mg/kg, p.o.1 and 3 mg/kg, p.o.30 and 100 mg/kg, p.o.
Duration of Action Persistent for 18 hours at 30 mg/kg[1]Shorter duration than Semotiadil[1]Shorter duration than Semotiadil[1]
Effect on Heart Rate Slight increase[1]Marked tachycardia[1]Bradycardia[1]
Table 2: Comparative Anti-anginal Efficacy in a Rat Model of Vasopressin-Induced Angina
ParameterSemotiadilNifedipine (1st Gen)Nisoldipine (B1678946) (2nd Gen)Diltiazem (1st Gen)
Dosage 10 mg/kg, p.o.10 mg/kg, p.o.3 mg/kg, p.o.30 mg/kg, p.o.
Duration of Action Effective for at least 9 hours[2][3][4]Less than 9 hours[2][3][4]Less than 6 hours[2][3][4]Less than 6 hours[2][3][4]
Table 3: Comparative Effects on Cardiac Contractility and Coronary Vasculature in Isolated Perfused Rat Hearts
ParameterSemotiadilNifedipine (1st Gen) & Nisoldipine (2nd Gen)Diltiazem (1st Gen)
Effect on Cardiac Contractility Significantly suppressed at 10⁻⁷ M[2][3]Did not reduce cardiac contractility at concentrations that inhibited coronary pressure increase[2][3]Reduced cardiac contractility at 10⁻⁶ M[2][3]
Effect on Coronary Response to Acetylcholine Inhibited the coronary response[2][3]Significantly inhibited the increase in perfusion pressure[2][3]Did not inhibit the elevation of perfusion pressure[2][3]
Tissue Selectivity Intermediate between dihydropyridines and diltiazem for coronary artery and myocardium[2][3]High vascular selectivityMore prominent myocardial effects

Experimental Protocols

Antihypertensive Effects in Spontaneously Hypertensive Rats (SHRs)

The acute antihypertensive effects of orally administered Semotiadil were compared with those of nifedipine and diltiazem in conscious, unrestrained spontaneously hypertensive rats (SHRs)[1].

  • Animals: Male SHRs were used.

  • Drug Administration: Semotiadil (10 and 30 mg/kg), nifedipine (1 and 3 mg/kg), and diltiazem (30 and 100 mg/kg) were administered orally.

  • Measurements: Blood pressure and heart rate were monitored over a 24-hour period.

  • Data Analysis: The changes in mean blood pressure and heart rate from pre-drug values were calculated and compared between the different treatment groups.

Vasopressin-Induced Angina Model in Rats

The duration of the inhibitory effects of Semotiadil was compared with that of other Ca2+ antagonists in a rat model of experimental angina evoked by vasopressin[2][4].

  • Animals: Male rats were used.

  • Induction of Angina: Angina was induced by an intravenous injection of vasopressin.

  • Drug Administration: Semotiadil (10 mg/kg), nifedipine (10 mg/kg), nisoldipine (3 mg/kg), and diltiazem (30 mg/kg) were administered orally at various time points before vasopressin injection.

  • Measurements: The primary endpoint was the change in the ST-segment of the electrocardiogram (ECG) following vasopressin administration.

  • Data Analysis: The inhibitory effect of the drugs on the vasopressin-induced ST-segment depression was evaluated at different time points after oral administration.

Isolated Perfused Rat Heart (Langendorff) Model

The selectivity of action of the Ca2+ antagonists for the coronary arteries and myocardium was evaluated in isolated perfused rat hearts[2][4].

  • Preparation: Hearts were isolated from male rats and retrogradely perfused with a nutrient solution via the aorta (Langendorff preparation).

  • Drug Administration: Semotiadil, nifedipine, nisoldipine, and diltiazem were infused into the perfusion solution at various concentrations.

  • Measurements: Cardiac contractility was assessed by measuring the left ventricular developed pressure. Coronary vascular resistance was evaluated by measuring the perfusion pressure response to an injection of acetylcholine.

  • Data Analysis: The effects of the drugs on cardiac contractility and coronary perfusion pressure were quantified and compared to determine their relative selectivity for the myocardium and coronary vasculature.

Signaling Pathways and Mechanisms of Action

Calcium channel blockers exert their therapeutic effects by inhibiting the influx of extracellular calcium through L-type voltage-gated calcium channels. This leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in blood pressure. In the heart, this can lead to a decrease in contractility and heart rate.

Second-generation dihydropyridine CCBs are highly selective for vascular smooth muscle, leading to potent vasodilation with minimal direct cardiac effects. Non-dihydropyridines, such as diltiazem and verapamil, have a more balanced effect on both vascular and cardiac tissues.

Semotiadil's mechanism of action involves the blockade of voltage-dependent L-type Ca2+ channels[5]. Its intermediate selectivity profile suggests a balanced interaction with these channels in both the vasculature and the myocardium.

G cluster_0 Vascular Smooth Muscle Cell Extracellular Ca2+ Extracellular Ca2+ L-type Ca2+ Channel L-type Ca2+ Channel Extracellular Ca2+->L-type Ca2+ Channel Intracellular Ca2+ Intracellular Ca2+ L-type Ca2+ Channel->Intracellular Ca2+ Ca2+-Calmodulin Complex Ca2+-Calmodulin Complex Intracellular Ca2+->Ca2+-Calmodulin Complex MLCK (active) MLCK (active) Ca2+-Calmodulin Complex->MLCK (active) MLCK (inactive) MLCK (inactive) MLCK (inactive)->MLCK (active) Myosin-LC-P Myosin-LC-P MLCK (active)->Myosin-LC-P Myosin-LC Myosin-LC Myosin-LC->Myosin-LC-P Contraction Contraction Myosin-LC-P->Contraction Semotiadil & 2nd Gen CCBs Semotiadil & 2nd Gen CCBs Semotiadil & 2nd Gen CCBs->L-type Ca2+ Channel Blockade

Caption: General signaling pathway of calcium channel blockers in vascular smooth muscle.

G cluster_workflow Experimental Workflow: Vasopressin-Induced Angina Model A Male Rats B Oral Administration of CCB or Vehicle A->B C Anesthesia B->C D ECG Monitoring C->D E IV Vasopressin Administration D->E F Measurement of ST-segment Depression E->F G Data Analysis and Comparison F->G

Caption: Workflow for the vasopressin-induced angina model in rats.

G cluster_comparison Comparative Profile cluster_properties Pharmacological Properties Semotiadil Semotiadil Cardiac_Effects Moderate Cardiac Effects Semotiadil->Cardiac_Effects Balanced_Effects Balanced Vascular and Cardiac Effects Semotiadil->Balanced_Effects Long_Duration Long Duration of Action Semotiadil->Long_Duration SecondGen_DHP Second-Generation Dihydropyridines (e.g., Nisoldipine, Amlodipine, Felodipine) Vascular_Selectivity High Vascular Selectivity SecondGen_DHP->Vascular_Selectivity Potent_Vasodilation Potent Vasodilation SecondGen_DHP->Potent_Vasodilation Non_DHP Non-Dihydropyridines (e.g., Diltiazem, Verapamil) Non_DHP->Balanced_Effects Negative_Chronotropy Negative Chronotropy Non_DHP->Negative_Chronotropy Negative_Inotropy Negative Inotropy Non_DHP->Negative_Inotropy

Caption: Logical relationship of Semotiadil to other calcium channel blocker classes.

References

A Comparative Analysis of Semotiadil's Effects on Heart Rate Versus Other Calcium Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardiac effects of Semotiadil, a novel benzothiazine calcium (Ca2+) antagonist, with other established Ca2+ channel blockers, including diltiazem (B1670644), nifedipine (B1678770), verapamil, and amlodipine (B1666008). The focus of this analysis is the differential impact of these agents on heart rate, supported by experimental data from preclinical studies.

Executive Summary

Semotiadil exhibits a unique pharmacological profile in its effects on heart rate when compared to other classes of Ca2+ antagonists. In vivo studies in hypertensive rat models demonstrate that Semotiadil has a minimal effect on heart rate, in stark contrast to the bradycardia induced by diltiazem and the marked tachycardia caused by nifedipine[1][2]. In isolated heart preparations, Semotiadil, much like diltiazem and verapamil, directly suppresses sinus node automaticity, an effect not observed with dihydropyridines such as nifedipine and amlodipine[3][4]. This suggests that Semotiadil's in vivo heart rate response is likely modulated by a complex interplay between its direct cardiac effects and reflex autonomic activity.

Data Presentation: Comparative Effects on Heart Rate

The following table summarizes the quantitative effects of Semotiadil and other Ca2+ antagonists on heart rate in conscious spontaneously hypertensive rats (SHRs).

DrugDose (mg/kg, p.o.)Maximum Change in Heart Rate (beats/min)Time to Maximum Effect (hours)Reference
Semotiadil 10+152[1]
30+204[1]
Diltiazem 30-252[1]
100-404[1]
Nifedipine 1+601[1]
3+1001[1]

Experimental Protocols

In Vivo: Conscious Spontaneously Hypertensive Rats

A key model for evaluating the cardiovascular effects of antihypertensive agents is the conscious, unrestrained spontaneously hypertensive rat (SHR) model.[1][5]

Methodology:

  • Animal Model: Male SHRs (typically 15-20 weeks old) are used.

  • Instrumentation: A catheter is surgically implanted into the abdominal aorta via the femoral artery for direct blood pressure and heart rate monitoring. The catheter is exteriorized at the back of the neck.

  • Acclimatization: Animals are allowed to recover from surgery for at least 24 hours and are acclimatized to the experimental conditions to minimize stress-induced cardiovascular changes.

  • Drug Administration: Test compounds (Semotiadil, diltiazem, nifedipine) or vehicle are administered orally (p.o.) via gavage.

  • Data Acquisition: Arterial blood pressure and heart rate are continuously recorded before and for up to 24 hours after drug administration using a pressure transducer connected to a data acquisition system.

  • Data Analysis: Changes in mean arterial pressure and heart rate from baseline are calculated at various time points.

experimental_workflow_in_vivo cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Spontaneously Hypertensive Rat Surgery Catheter Implantation Animal_Model->Surgery Recovery Acclimatization Surgery->Recovery Drug_Admin Oral Gavage of Ca2+ Antagonist Recovery->Drug_Admin Data_Acq Continuous BP and Heart Rate Monitoring Drug_Admin->Data_Acq Data_Analysis Calculate Change from Baseline Data_Acq->Data_Analysis Results Comparative Heart Rate Effects Data_Analysis->Results

Ex Vivo: Langendorff-Perfused Isolated Guinea Pig Heart

The Langendorff preparation allows for the study of direct cardiac effects of a drug, independent of systemic neural and hormonal influences.[3][4]

Methodology:

  • Animal Model: Male guinea pigs are typically used.

  • Heart Isolation: The animal is euthanized, and the heart is rapidly excised and mounted on a Langendorff apparatus via the aorta.

  • Retrograde Perfusion: The heart is perfused in a retrograde manner with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant pressure or flow. This maintains the viability and spontaneous beating of the heart.

  • Electrophysiological Recordings: A bipolar electrode is placed on the right atrium to record the sinus rate. Electrocardiogram (ECG) recordings can also be obtained.

  • Drug Administration: After a stabilization period, the test compounds are infused into the perfusion solution at increasing concentrations.

  • Data Acquisition: Sinus rate and other electrophysiological parameters are continuously recorded.

  • Data Analysis: Concentration-response curves are generated to determine the direct effects of the drugs on heart rate.

experimental_workflow_ex_vivo cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Guinea Pig Heart_Isolation Heart Excision Animal_Model->Heart_Isolation Langendorff_Setup Mounting on Langendorff Apparatus Heart_Isolation->Langendorff_Setup Perfusion Retrograde Perfusion with Salt Solution Langendorff_Setup->Perfusion Stabilization Stabilization Period Perfusion->Stabilization Drug_Infusion Infusion of Ca2+ Antagonists Stabilization->Drug_Infusion Data_Acq Sinus Rate and ECG Recording Drug_Infusion->Data_Acq CR_Curve Concentration-Response Curve Generation Data_Acq->CR_Curve Results Direct Chronotropic Effects CR_Curve->Results

Signaling Pathways and Molecular Interactions

Calcium antagonists exert their effects by binding to the α1 subunit of the L-type voltage-gated Ca2+ channel. However, the specific binding sites and the conformational state of the channel they preferentially bind to differ among the various classes of these drugs.

Semotiadil has been shown to bind to the transmembrane segment S6 in domain IV (IVS6) of the L-type Ca2+ channel α1 subunit.[1] This binding site is thought to overlap with, but is not identical to, the binding sites for dihydropyridines (e.g., nifedipine), phenylalkylamines (e.g., verapamil), and benzothiazepines (e.g., diltiazem).

The differential effects on heart rate can be partly explained by their varying affinities for the different states of the Ca2+ channel (resting, open, and inactivated) and their tissue selectivity.

  • Dihydropyridines (Nifedipine, Amlodipine): These agents show high vascular selectivity and cause potent vasodilation. The resulting drop in blood pressure triggers a baroreceptor reflex, leading to a significant increase in sympathetic tone and consequently, reflex tachycardia.[1]

  • Phenylalkylamines (Verapamil) and Benzothiazepines (Diltiazem): These drugs are less vasoselective and have more pronounced direct effects on the heart. They preferentially bind to Ca2+ channels in cardiac tissue, particularly in the sinoatrial (SA) and atrioventricular (AV) nodes.[3][4] By blocking Ca2+ entry into these pacemaker cells, they slow the rate of spontaneous depolarization, leading to a decrease in heart rate (bradycardia).

  • Semotiadil: Semotiadil's profile suggests a balance between vasodilation and direct cardiac suppression. Its ability to decrease sinus rate in isolated hearts indicates a direct negative chronotropic effect.[3][4] However, the slight increase in heart rate observed in vivo suggests that the vasodilatory effect and the subsequent mild reflex sympathetic activation may slightly outweigh its direct cardiac depressant effects under physiological conditions.[1]

signaling_pathway Semotiadil Semotiadil IVS6 IVS6 Semotiadil->IVS6 Binds to IVS6 Ca_Influx_Block Blockade of Ca2+ Influx Diltiazem Diltiazem Other_Sites Other_Sites Diltiazem->Other_Sites Binds to distinct benzothiazepine site Verapamil Verapamil IIIS6 IIIS6 Verapamil->IIIS6 Binds to IIIS6 Nifedipine Nifedipine Nifedipine->Other_Sites Binds to distinct dihydropyridine site Vasodilation Vasodilation Ca_Influx_Block->Vasodilation Vascular Smooth Muscle Cardiac_Effects Decreased Automaticity & Conduction Ca_Influx_Block->Cardiac_Effects SA/AV Nodes, Myocardium Baroreflex Baroreceptor Reflex Vasodilation->Baroreflex ↓ Blood Pressure Heart_Rate_Effect Net Effect on Heart Rate Cardiac_Effects->Heart_Rate_Effect ↓ Heart Rate Sympathetic_Activation Sympathetic Activation Baroreflex->Sympathetic_Activation ↑ Sympathetic Tone Sympathetic_Activation->Heart_Rate_Effect ↑ Heart Rate

References

Enantioselective Pharmacokinetics of Semotiadil: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the stereoselective disposition of Semotiadil (B55868) and its S-enantiomer, Levosemotiadil (B1675184).

The differential pharmacological and pharmacokinetic profiles of enantiomers are a critical consideration in drug development. This guide provides a comparative analysis of the enantioselective disposition of Semotiadil (R-enantiomer) and Levosemotiadil (S-enantiomer), focusing on their pharmacokinetic properties. The data presented herein, derived from preclinical studies, highlights the significant variations in their hepatic elimination, biliary excretion, and plasma protein binding, underscoring the importance of stereospecific evaluation in pharmacology.

Comparative Pharmacokinetic Data

The stereoselective differences in the pharmacokinetics of Semotiadil and Levosemotiadil are most evident in their hepatic disposition. An ex vivo study utilizing a perfused rat liver model revealed significant variations in their elimination and excretion pathways.[1] The R-enantiomer, Semotiadil, appears to be more readily eliminated by the liver.[1]

ParameterSemotiadil (R-enantiomer)Levosemotiadil (S-enantiomer)Significance
Recovery Ratio (FH) 1.88 ± 0.28%8.99 ± 1.40%p < 0.05
Mean Transit Time (tH) 0.146 ± 0.014 min0.191 ± 0.012 minp < 0.05
Biliary Excretion of Metabolites (within 1 hr) 16.5 ± 1.2%11.2 ± 1.6%p < 0.05
Mean Biliary Excretion Time of Metabolites (MRTe) 19.1 ± 2.2 min14.8 ± 1.1 minp < 0.05

Data from an ex vivo single-pass perfused rat liver study.[1]

In addition to hepatic disposition, the enantiomers of Semotiadil exhibit pronounced differences in their binding to plasma proteins.[1][2] Levosemotiadil (S-isomer) demonstrates a stronger binding affinity for human serum albumin (HSA), while Semotiadil (R-isomer) binds more strongly to human alpha 1-acid glycoprotein (B1211001) (AGP).[1][2] In human plasma, where the unbound fraction for both enantiomers is less than 1%, the enantioselectivity observed mirrors that of AGP, suggesting its dominant role in their differential binding.[2]

Experimental Protocols

Perfused Rat Liver Study

To investigate the enantioselective disposition of Semotiadil and Levosemotiadil in the liver, a single-pass perfused rat liver model was employed.[1][3]

  • Animal Model: Male Wistar rats were used for the study.

  • Perfusion System: A single-pass liver perfusion system was established. The perfusion medium consisted of a Krebs-Ringer bicarbonate buffer containing 1% bovine serum albumin (BSA).

  • Drug Administration: A single bolus injection of either Semotiadil or Levosemotiadil was administered into the system.

  • Analysis: The outflow time profile from the liver was analyzed using a two-compartment dispersion model.[3] The biliary excretion kinetics of the enantiomers' metabolites were evaluated by moment analysis.[3] It is noteworthy that the parent compounds were not detected in the bile; however, four metabolites for each enantiomer were identified.[3]

Visualizing the Pathways

To further elucidate the processes involved in the enantioselective disposition and action of Semotiadil, the following diagrams illustrate the proposed signaling pathway and a general experimental workflow for pharmacokinetic analysis.

G cluster_0 Cell Membrane cluster_1 Intracellular Space Semotiadil Semotiadil (R-enantiomer) L_type_Ca_Channel L-type Calcium Channel (Voltage-Dependent) Semotiadil->L_type_Ca_Channel Inhibition Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Blocks Vasodilation Vasodilation Ca_influx->Vasodilation Negative_Inotropy Negative Inotropic Effect Ca_influx->Negative_Inotropy G cluster_workflow Experimental Workflow Animal_Model Animal Model (e.g., Rats, Dogs) Drug_Admin Drug Administration (IV or Oral) Racemate or Individual Enantiomers Animal_Model->Drug_Admin Sample_Collection Biological Sample Collection (Blood, Urine, Feces) Drug_Admin->Sample_Collection Sample_Processing Sample Processing (e.g., Plasma Separation) Sample_Collection->Sample_Processing Chiral_Analysis Enantioselective Analytical Method (e.g., Chiral HPLC) Sample_Processing->Chiral_Analysis PK_Analysis Pharmacokinetic Analysis (e.g., Cmax, Tmax, AUC, t1/2) Chiral_Analysis->PK_Analysis Data_Comparison Comparative Data Analysis PK_Analysis->Data_Comparison

References

Safety Operating Guide

Essential Safety and Handling Protocol for Semotiadil Recemate Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

Date of Issue: December 6, 2025

Precautionary Overview

Semotiadil recemate fumarate (B1241708) is a vasoselective Ca2+ channel antagonist.[1][2][3] While detailed toxicological data is limited in publicly available resources, its pharmacological activity necessitates careful handling to prevent accidental exposure. Powdered APIs pose an inhalation risk.[4] Therefore, engineering controls and personal protective equipment (PPE) are crucial to minimize potential health risks.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to ensure personnel safety. The following table summarizes the recommended PPE for various activities involving Semotiadil recemate fumarate.

Activity Required Personal Protective Equipment
Receiving and Storage - Laboratory coat- Safety glasses- Nitrile gloves
Weighing and Aliquoting (Dry Powder) - Disposable gown or coverall (e.g., Tyvek®)[1][5]- Double nitrile gloves[6]- Safety goggles or a face shield[6]- N95 or higher-rated respirator
Solution Preparation and Handling - Laboratory coat or disposable gown- Nitrile gloves- Safety glasses with side shields
Experimental Use (In-vitro/In-vivo) - Laboratory coat- Nitrile gloves- Safety glasses
Waste Disposal - Disposable gown- Double nitrile gloves- Safety goggles
Spill Cleanup - Disposable coverall- Double nitrile gloves- Safety goggles and face shield- Appropriate respirator (based on spill size and ventilation)

Operational Plan: Step-by-Step Guidance

3.1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the compound name, CAS number (123388-25-0), and any relevant hazard warnings.[7]

  • Storage: Store the compound in a designated, well-ventilated, and access-restricted area. Keep the container tightly sealed. The compound should be stored as a powder at -20°C for up to 3 years.[1]

3.2. Weighing and Aliquoting

  • Engineering Controls: All handling of powdered this compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[2][4]

  • Procedure:

    • Don the appropriate PPE as outlined in the table above.

    • Place a weigh boat and necessary tools inside the enclosure.

    • Carefully open the container and transfer the desired amount of powder using a clean spatula.

    • Close the primary container tightly.

    • Transfer the weighed powder to a secondary, sealed container for transport to the experimental area.

    • Decontaminate the spatula and weighing surface.

3.3. Solution Preparation

  • Solvent Information: this compound can be dissolved in DMSO.[1]

  • Procedure:

    • In a chemical fume hood, add the desired solvent to the vessel containing the weighed powder.

    • Gently agitate or sonicate as needed to ensure complete dissolution.

    • Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

Disposal Plan

Proper disposal of pharmaceutical waste is essential to protect human health and the environment.[8]

  • Solid Waste:

    • Contaminated consumables such as gloves, weigh boats, and paper towels should be collected in a dedicated, sealed waste bag.

    • This bag should be clearly labeled as "Hazardous Chemical Waste" and include the name of the compound.

  • Liquid Waste:

    • Unused or waste solutions of this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers:

    • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.

    • After rinsing, the container can be disposed of in the regular trash, provided all labels are defaced.

  • Waste Pickup: All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office.[9][10][11]

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE for spill cleanup.

    • For small spills, gently cover the powder with an absorbent material to avoid raising dust.

    • Carefully collect the spilled material and place it in a sealed container for disposal as hazardous waste.

    • Clean the spill area with a suitable solvent and decontaminating solution.

Visualization of Safe Handling Workflow

The following diagram illustrates the key stages of safely handling this compound from receipt to disposal.

cluster_prep Preparation & Handling cluster_disposal Waste Disposal receiving Receiving & Storage weighing Weighing in Fume Hood receiving->weighing Secure Transport dissolving Solution Preparation weighing->dissolving experiment Experimental Use dissolving->experiment solid_waste Solid Waste (Gloves, etc.) experiment->solid_waste liquid_waste Liquid Waste (Solutions) experiment->liquid_waste spill Spill or Exposure experiment->spill Potential Incident ehs_disposal EHS Disposal solid_waste->ehs_disposal liquid_waste->ehs_disposal emergency Emergency Procedures spill->emergency

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Semotiadil recemate fumarate
Reactant of Route 2
Semotiadil recemate fumarate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。